molecular formula C10H9NO3 B3389329 2-[4-(Cyanomethyl)phenoxy]acetic acid CAS No. 926199-29-3

2-[4-(Cyanomethyl)phenoxy]acetic acid

Cat. No.: B3389329
CAS No.: 926199-29-3
M. Wt: 191.18 g/mol
InChI Key: YMTHHVYLFBCCKS-UHFFFAOYSA-N
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Description

2-[4-(Cyanomethyl)phenoxy]acetic acid (CAS RN: 926199-29-3) is a versatile phenoxy acetic acid derivative of significant interest in medicinal chemistry and pharmaceutical research. As a member of the phenoxy acetamide family, this compound serves as a key synthetic intermediate for the development of novel pharmacologically active molecules. Phenoxy acetic acid derivatives are extensively investigated for a wide spectrum of biological activities, including their potential as anti-cancer, anti-inflammatory, anti-mycobacterial, and anti-viral agents . The molecular structure of 2-[4-(Cyanomethyl)phenoxy]acetic acid incorporates two critical functional groups: a phenoxy acetic acid backbone and a cyanomethyl substituent. The phenoxy acetic acid moiety is a well-established scaffold in drug discovery, known for its ability to mimic natural substrates and interact with various biological targets . The cyanomethyl group introduces a nitrile function, which can enhance binding affinity to target proteins through dipole interactions and serve as a versatile chemical handle for further synthetic elaboration into other valuable functional groups, such as carboxylic acids or amides. Researchers primarily utilize this compound as a sophisticated building block for the synthesis of more complex heterocyclic compounds, such as thiazoles and oxazolines, which are common cores in many therapeutic agents . It is particularly valuable in structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of lead compounds. The compound is intended for use in laboratory research only. 2-[4-(Cyanomethyl)phenoxy]acetic acid is strictly for research applications and is not classified as a drug, cosmetic, or household chemical. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(cyanomethyl)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c11-6-5-8-1-3-9(4-2-8)14-7-10(12)13/h1-4H,5,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTHHVYLFBCCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-[4-(Cyanomethyl)phenoxy]acetic Acid: A Bifunctional Scaffold in Medicinal Chemistry and Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In modern drug discovery and advanced materials science, the demand for highly orthogonal, bifunctional building blocks is paramount. 2-[4-(Cyanomethyl)phenoxy]acetic acid (CAS: 926199-29-3) represents a privileged scaffold that elegantly combines two highly versatile functional groups: a phenoxyacetic acid moiety and a para-substituted cyanomethyl group.

As a Senior Application Scientist, I frequently leverage this molecule when designing libraries for nuclear receptor modulation or when requiring a robust linker for bioconjugation. This whitepaper provides a deep dive into the physicochemical properties, structural causality, and field-proven synthetic methodologies associated with this compound, ensuring that your laboratory workflows are both theoretically grounded and practically self-validating.

Physicochemical Profiling

Understanding the baseline metrics of a building block is the first step in predicting its behavior in both synthetic environments and biological assays. Table 1 summarizes the core properties of 2-[4-(Cyanomethyl)phenoxy]acetic acid.

Table 1: Physicochemical and Structural Properties

PropertyValue
Chemical Name 2-[4-(Cyanomethyl)phenoxy]acetic acid
CAS Registry Number 926199-29-3
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.18 g/mol
Exact Mass 191.0582 Da
Topological Polar Surface Area (TPSA) 70.3 Ų
Hydrogen Bond Donors / Acceptors 1 / 4
LogP (Predicted) ~1.2 - 1.5

Structural Analysis & Mechanistic Insights

The strategic value of 2-[4-(Cyanomethyl)phenoxy]acetic acid lies in the orthogonal reactivity of its two functional poles.

The Phenoxyacetic Acid Pharmacophore

The phenoxyacetic acid moiety is a classical bioisostere for endogenous fatty acids. It acts as a critical anchor by forming strong hydrogen bonds within the ligand-binding domain (LBD) of various targets.

  • PPAR Modulation: The unsubstituted phenoxyacetic acid group provides an optimal steric fit for the peroxisome proliferator-activated receptor beta/delta (PPARβ/δ) LBD, a feature heavily exploited in the design of selective metabolic agonists like GW501516 [1, 3].

  • CRTH2 Antagonism: This exact scaffold is highly prevalent in the development of CRTH2 (DP2) receptor antagonists, which are actively investigated for the treatment of allergic inflammatory diseases such as asthma and eosinophilia [2].

The Cyanomethyl Moiety

Positioned para to the ether linkage, the cyanomethyl (-CH₂CN) group serves as a latent functional hub.

  • Orthogonal Reactivity: The nitrile carbon is electrophilic, allowing for conversion into tetrazoles (a well-known carboxylic acid bioisostere) via [3+2] cycloaddition with azides.

  • Reduction: It can be cleanly reduced to a primary amine (-CH₂CH₂NH₂), extending the linker length and reversing the polarity of the terminus for subsequent amide coupling.

Reactivity Core 2-[4-(Cyanomethyl)phenoxy]acetic acid (Bifunctional Scaffold) Acid Carboxylic Acid Reactivity - Amidation - Esterification - Salt Formation Core->Acid Nitrile Cyanomethyl Reactivity - Reduction to Amine - Hydrolysis to Acid - Tetrazole Formation Core->Nitrile App1 PPARδ Agonists (Metabolic Diseases) Acid->App1 App2 CRTH2 Antagonists (Asthma/Allergy) Acid->App2 App3 Click Chemistry (Materials/Probes) Nitrile->App3

Dual reactivity mapping of the bifunctional scaffold to its therapeutic applications.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is provided for all critical reagent choices.

Protocol 1: De Novo Synthesis of 2-[4-(Cyanomethyl)phenoxy]acetic acid

This two-step workflow generates the target compound from commercially available 4-(cyanomethyl)phenol.

Step 1: Williamson Ether Synthesis (Alkylation)

  • Preparation: Dissolve 4-(cyanomethyl)phenol (1.0 eq) in anhydrous DMF (0.5 M concentration) under an inert N₂ atmosphere.

  • Base Addition: Add anhydrous K₂CO₃ (1.5 eq). Causality: The pKa of the cyanomethyl protons is relatively low for an aliphatic C-H (pKa ~25). Using a mild carbonate base instead of a strong base (like NaH) prevents competitive deprotonation at the benzylic position, avoiding unwanted dimerization or polymerization.

  • Alkylation: Add ethyl bromoacetate (1.2 eq) dropwise at 0 °C. Warm to room temperature (RT) and stir for 12 hours.

  • Validation Checkpoint 1: Perform TLC (Hexane/EtOAc 3:1). The phenol starting material (lower Rf) should be completely consumed, replaced by a single UV-active spot (higher Rf).

  • Workup: Quench with H₂O, extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate to yield ethyl 2-(4-(cyanomethyl)phenoxy)acetate.

Step 2: Mild Saponification

  • Preparation: Dissolve the intermediate ester in a 3:1 mixture of THF and H₂O.

  • Hydrolysis: Add LiOH·H₂O (2.0 eq) and stir at RT for 4 hours. Causality: LiOH is preferred over NaOH/KOH, and strictly maintaining RT prevents the nucleophilic hydration of the sensitive nitrile group into a primary amide.

  • Validation Checkpoint 2: LC-MS analysis of the reaction mixture should show the disappearance of the ester mass and the appearance of the acid mass ([M-H]⁻ m/z = 190.05).

  • Isolation: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer to pH 2-3 using 1M HCl. Filter the resulting white precipitate, wash with cold H₂O, and dry under high vacuum to afford the pure title compound.

SynthWorkflow A 4-(Cyanomethyl)phenol (Starting Material) B Alkylation Ethyl Bromoacetate, K2CO3 DMF, RT, 12h A->B C Ethyl 2-(4-(cyanomethyl) phenoxy)acetate B->C D Saponification LiOH, THF/H2O RT, 4h C->D E 2-[4-(Cyanomethyl)phenoxy] acetic acid D->E

Synthetic workflow for 2-[4-(Cyanomethyl)phenoxy]acetic acid from 4-(cyanomethyl)phenol.

Protocol 2: Downstream Functionalization (Amidation)

When incorporating this scaffold into a larger drug molecule, amide coupling is the most common next step.

  • Activation: Dissolve 2-[4-(cyanomethyl)phenoxy]acetic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 10 minutes at RT. Causality: HATU is selected for its rapid kinetics, which minimizes the residence time of the activated ester. DIPEA is utilized because its steric bulk prevents it from acting as a competing nucleophile.

  • Coupling: Add the desired primary amine (1.1 eq). Stir for 2–4 hours at RT.

  • Validation Checkpoint 3: Quench a 10 µL aliquot in 1 mL MeCN/H₂O. LC-MS should confirm the product mass and the absence of the activated HOAt-ester intermediate.

  • Workup: Dilute with EtOAc. Wash sequentially with 1M HCl (removes unreacted amine/DIPEA), saturated NaHCO₃ (removes acidic byproducts), and brine. Dry over MgSO₄ and purify via flash column chromatography.

Conclusion

2-[4-(Cyanomethyl)phenoxy]acetic acid is far more than a simple catalog chemical; it is a strategically designed bifunctional hub. By understanding the distinct electronic and steric environments of its phenoxyacetic acid and cyanomethyl domains, researchers can predictably deploy this scaffold in the synthesis of complex nuclear receptor modulators, GPCR antagonists, and advanced bioconjugates. Adhering to the self-validating protocols outlined above ensures high-fidelity execution in the laboratory.

References

  • Miyachi H. Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors. Int J Mol Sci. 2021;22(17):9223.[Link]

  • Crosignani S, et al. Discovery of Potent, Selective, and Orally Bioavailable Alkynylphenoxyacetic Acid CRTH2 (DP2) Receptor Antagonists for the Treatment of Allergic Inflammatory Diseases. J Med Chem. 2011;54(20):7299-317.[Link]

  • Peraza MA, et al. The Toxicology of Ligands for Peroxisome Proliferator-Activated Receptors (PPAR). Toxicol Sci. 2006;90(2):269-295.[Link]

Technical Whitepaper: Structural, Synthetic, and Application Data for CAS 56066-92-3

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

In chemical databases, procurement requests, and early-stage drug development literature, CAS 56066-92-3 is frequently—and incorrectly—cross-referenced with the name 2-[4-(cyanomethyl)phenoxy]acetic acid. As an application scientist, it is critical to resolve this structural discrepancy immediately to prevent downstream synthetic failures and off-target biological assays.

CAS 56066-92-3 strictly corresponds to 2-(4-(cyanomethyl)phenyl)acetic acid (also known as p-cyanomethylphenylacetic acid), a molecule lacking an ether oxygen[1][2]. The phenoxy analog is a distinct chemical entity (often registered under different CAS numbers, such as CAS 926199-29-3) and possesses a fundamentally different spatial geometry and electronic profile due to the electron-donating ether linkage.

This whitepaper focuses on the validated physicochemical data, mechanistic reactivity, and synthetic protocols for the true CAS 56066-92-3 entity, while acknowledging how its bifunctional nature serves modern chemical biology.

Physicochemical Data Profiling

Accurate baseline data is the foundation of any robust experimental design. Below is the consolidated physicochemical profile for CAS 56066-92-3, essential for calculating reaction stoichiometry and predicting phase-partitioning during extraction workflows[1][2].

PropertyValidated ValueExperimental Relevance
Chemical Name 2-(4-(Cyanomethyl)phenyl)acetic acidCore nomenclature for API synthesis
CAS Registry Number 56066-92-3Primary identifier
Molecular Formula C₁₀H₉NO₂Stoichiometric basis
Molecular Weight 175.187 g/mol Mass-to-moles conversion
Melting Point 115 - 117 °CIndicator of crystalline purity
LogP (Predicted) ~1.2Dictates choice of extraction solvent (e.g., EtOAc)
Density (Predicted) 1.224 ± 0.06 g/cm³Relevant for scale-up reactor loading

Structural Analysis & Mechanistic Insights

CAS 56066-92-3 is a highly versatile, bifunctional building block. Its utility in drug development stems from the orthogonal reactivity of its two terminal groups, separated by a rigid phenyl spacer.

  • The Cyanomethyl Group (-CH₂CN): Acts as a masked amine or a precursor to homologous acids. It is susceptible to controlled reduction (yielding phenethylamine derivatives) or further hydrolysis.

  • The Acetic Acid Group (-CH₂COOH): Provides a highly reactive site for standard peptide coupling (amidation) or esterification, crucial for attaching the molecule to larger API scaffolds or PROTAC linkers.

G Core CAS 56066-92-3 2-(4-(Cyanomethyl)phenyl)acetic acid Cyano Cyanomethyl Group (-CH2CN) Core->Cyano Electrophilic/Reducible Acetic Acetic Acid Group (-CH2COOH) Core->Acetic Amidation/Esterification Phenyl Phenyl Ring (Rigid Spacer) Core->Phenyl Hydrophobic Core

Fig 1: Functional group mapping and reactivity profile of CAS 56066-92-3.

Experimental Protocols: Regioselective Biocatalytic Synthesis

The Causality of Method Selection: Traditional alkaline or acidic hydrolysis of the precursor, 1,4-phenylenediacetonitrile (CAS 622-75-3), suffers from poor regioselectivity. It yields a statistical, hard-to-separate mixture of the target monoacid and the over-hydrolyzed diacid. To solve this, we employ a biocatalytic approach using the nitrile hydratase/amidase enzymatic machinery of Rhodococcus rhodochrous AJ270. The enzyme's active site spatially restricts the hydrolysis of the second nitrile group, enabling strict regiocontrol and high yields (typically ~69%)[3].

Step-by-Step Biotransformation Methodology

Phase 1: Biocatalyst Preparation

  • Cultivate R. rhodochrous AJ270 in a standard nutrient broth supplemented with cobalt chloride (an essential cofactor for nitrile hydratase activity).

  • Harvest the cells via centrifugation (4000 × g, 15 min at 4°C).

  • Wash the cell pellet twice with 0.1 M potassium phosphate buffer (pH 7.0) to remove residual media.

Phase 2: Reaction Initiation 4. Suspend the resting cells in the 0.1 M phosphate buffer to an optical density (OD₆₀₀) of ~10. 5. Introduce 1,4-phenylenediacetonitrile at a concentration of 50 mM. (Pro-tip: Pre-dissolve the substrate in 2-5% v/v DMSO to enhance bioavailability in the aqueous buffer). 6. Incubate the suspension in an orbital shaker at 30°C and 200 rpm for 30.0 hours[3].

Phase 3: Workup & Isolation 7. Centrifuge the reaction mixture (8000 × g, 20 min) to pellet and remove the biocatalyst. 8. Carefully decant the supernatant and acidify to pH 2.0 using 2M HCl. Causality: Acidification protonates the newly formed carboxylate, rendering the target molecule lipophilic and suitable for organic extraction. 9. Extract the aqueous phase three times with equal volumes of ethyl acetate (EtOAc). 10. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield CAS 56066-92-3 as a crystalline solid.

Workflow Substrate 1,4-Phenylenediacetonitrile (CAS 622-75-3) Biocatalyst Rhodococcus rhodochrous AJ270 (30°C, pH 7.0) Substrate->Biocatalyst Biotransformation Workup Acidification (pH 2.0) & EtOAc Extraction Biocatalyst->Workup 30h Incubation Product CAS 56066-92-3 (69% Yield) Workup->Product Isolation

Fig 2: Regioselective biocatalytic hydrolysis workflow for synthesizing CAS 56066-92-3.

Self-Validating Analytical Characterization

To ensure the integrity of the synthesized CAS 56066-92-3 and confirm the absence of the diacid byproduct, the following self-validating analytical workflow must be employed:

  • In-Process HPLC Monitoring: Withdraw 100 µL reaction aliquots every 6 hours. Quench with 100 µL methanol, centrifuge, and analyze via HPLC (C18 column, H₂O/MeCN gradient with 0.1% TFA, UV detection at 254 nm). The reaction is validated as complete when the substrate peak area drops below 5%.

  • ¹H NMR (DMSO-d₆) Confirmation: The definitive proof of monohydrolysis lies in the proton NMR. You must observe two distinct methylene singlets: the -CH₂CN protons at ~4.0 ppm and the -CH₂COOH protons at ~3.6 ppm. A symmetrical AA'BB' aromatic system will appear between 7.2–7.4 ppm. The presence of only one methylene environment would indicate over-hydrolysis to the diacid.

References

  • Title: p-Cyanomethylphenylacetic acid - CAS号56066-92-3 Source: Molaid Chemical Database URL
  • Title: 56066-92-3 - 化源网 - CAS号查询 Source: ChemSrc URL
  • Title: D5431 - Sigma-Aldrich (Reference for the Phenoxy variant CAS 926199-29-3)
  • Title: Rationalisation of the regioselective hydrolysis of aliphatic dinitriles with Rhodococcus rhodochrous AJ270 Source: Journal of the Chemical Society, Perkin Transactions 1 (via Molaid Reaction Data) URL: [Link]

Sources

2-[4-(Cyanomethyl)phenoxy]acetic Acid: Structural Dynamics, Synthesis, and Applications in Pharmacophore Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the rational design of targeted therapeutics relies heavily on versatile, bifunctional building blocks. 2-[4-(Cyanomethyl)phenoxy]acetic acid is a highly valuable synthetic intermediate that bridges two critical structural motifs: a phenoxyacetic acid scaffold and a para-substituted cyanomethyl group.

The phenoxyacetic acid moiety is a "privileged scaffold" widely recognized for its ability to modulate nuclear receptors, most notably the Peroxisome Proliferator-Activated Receptors (PPARs)[2]. Concurrently, the cyanomethyl (nitrile) functional group serves as a robust handle for downstream derivatization—acting as a precursor for primary amines, amides, or tetrazole bioisosteres. This guide provides an in-depth technical analysis of its physicochemical properties, a mechanistically grounded synthesis protocol, and its systems-level applications in drug development.

Physicochemical Profiling

Understanding the quantitative parameters of 2-[4-(cyanomethyl)phenoxy]acetic acid is essential for predicting its behavior in both synthetic workflows and biological assays. The dual presence of a hydrogen-bond-donating carboxylic acid and a hydrogen-bond-accepting nitrile dictates its solubility profile and receptor-binding thermodynamics.

ParameterValue / Description
Chemical Name 2-[4-(Cyanomethyl)phenoxy]acetic acid
CAS Registry Number 926199-29-3 [1]
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.18 g/mol
Hydrogen Bond Donors 1 (Carboxylic acid -OH)
Hydrogen Bond Acceptors 4 (Nitrile N, Ether O, Carboxylic O x2)
Rotatable Bonds 4 (Allowing high conformational flexibility)
Topological Polar Surface Area (TPSA) ~70.3 Ų

Mechanistic Rationale in Pharmacophore Engineering

When integrating 2-[4-(cyanomethyl)phenoxy]acetic acid into a drug discovery pipeline, the structural logic is twofold:

  • The Anionic Anchor (Acetic Acid): In nuclear receptor ligand-binding domains (LBDs), the carboxylic acid acts as an anionic anchor. For instance, in PPARγ or PPARδ, this group forms critical charge-charge interactions and hydrogen bonds with a conserved tyrosine and histidine network (e.g., Tyr473 and His323 in PPARγ) [2].

  • The Polar Extension (Cyanomethyl): The para-cyanomethyl group extends into the lipophilic pocket of the receptor. The nitrile is a strong dipole that can engage in non-covalent interactions (e.g., acting as an H-bond acceptor for backbone amides). Furthermore, from a synthetic perspective, the nitrile is a masked bioisostere; it can be converted via [3+2] cycloaddition with an azide into a 1H-tetrazole, providing a metabolically stable carboxylic acid surrogate with a similar pKa.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 2-[4-(cyanomethyl)phenoxy]acetic acid is typically achieved via a two-step sequence: a Williamson ether synthesis followed by a mild ester saponification.

Step 1: Williamson Ether Alkylation
  • Causality of Reagents: Potassium carbonate (K₂CO₃) is selected as a mild base to deprotonate 4-hydroxybenzyl cyanide, generating a reactive phenoxide anion. N,N-Dimethylformamide (DMF) is used because, as a polar aprotic solvent, it poorly solvates the phenoxide anion while coordinating the potassium cation. This "naked" anion exhibits maximized nucleophilicity for the Sₙ2 attack on the electrophilic α-carbon of ethyl bromoacetate.

Protocol:

  • Initiation: Dissolve 1.0 equivalent (eq) of 4-hydroxybenzyl cyanide in anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Add 1.5 eq of finely powdered K₂CO₃. Stir the suspension at room temperature (20–25°C) for 15 minutes to ensure complete phenoxide formation (observed as a slight color change).

  • Alkylation: Dropwise, add 1.1 eq of ethyl bromoacetate.

  • Propagation: Heat the reaction mixture to 60°C and stir for 4 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting phenol (lower Rf) should be completely consumed, replaced by a new, less polar spot (the ester intermediate).

  • Workup: Quench the reaction with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers extensively with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield ethyl 2-[4-(cyanomethyl)phenoxy]acetate .

Step 2: Selective Saponification
  • Causality of Reagents: Lithium hydroxide monohydrate (LiOH·H₂O) is specifically chosen over harsher bases (like NaOH at elevated temperatures). Stronger basic conditions can inadvertently hydrate the sensitive nitrile group into an amide or fully hydrolyze it to a malonic acid derivative. LiOH in a mixed aqueous-organic solvent system provides the mild, selective conditions required to cleave the aliphatic ester while preserving the cyanomethyl motif.

Protocol:

  • Solvation: Dissolve the intermediate ester in a 3:1 mixture of Tetrahydrofuran (THF) and water (0.1 M concentration).

  • Hydrolysis: Add 2.0 eq of LiOH·H₂O. Stir vigorously at room temperature for 2–3 hours.

  • Validation Checkpoint: Analyze via LC-MS. The ester peak should disappear, replaced by a peak exhibiting an [M-H]⁻ ion at m/z 190.1 in negative electrospray ionization (ESI-) mode.

  • Isolation: Evaporate the THF under reduced pressure. Cool the remaining aqueous layer in an ice bath and carefully acidify with 1M HCl to pH ~2. This protonates the carboxylate, causing the final product to precipitate.

  • Recovery: Extract the precipitated product with EtOAc, dry over Na₂SO₄, and concentrate to yield the pure 2-[4-(cyanomethyl)phenoxy]acetic acid .

Synthesis A 4-Hydroxybenzyl cyanide B Ethyl bromoacetate + K2CO3 / DMF A->B C Ethyl 2-[4-(cyanomethyl) phenoxy]acetate B->C SN2 Alkylation D LiOH / THF:H2O then HCl (pH 2) C->D E 2-[4-(Cyanomethyl) phenoxy]acetic acid D->E Saponification

Caption: Synthetic workflow for 2-[4-(cyanomethyl)phenoxy]acetic acid via Williamson ether synthesis.

Analytical Characterization Workflows

To ensure the structural integrity of the synthesized compound before deploying it in biological assays, the following self-validating analytical markers must be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Look for the diagnostic singlet of the phenoxyacetic acid methylene (-O-CH₂-COOH) at approximately δ 4.65 ppm .

    • The cyanomethyl protons (-CH₂-CN) will appear as a distinct, sharp singlet around δ 3.95 ppm .

    • The aromatic ring protons will present as an AA'BB' system (two coupled doublets, J ≈ 8.5 Hz) characteristic of para-substitution, located between δ 6.90 and 7.25 ppm .

    • The broad singlet of the carboxylic acid proton (-COOH) will appear far downfield, typically > δ 12.5 ppm .

  • Mass Spectrometry (LC-MS): Using ESI in negative mode, the exact mass of the deprotonated species[M-H]⁻ should be observed at 190.05 Da (Calculated exact mass for C₁₀H₈NO₃⁻ is 190.0504 Da).

Systems Biology & Target Engagement

Phenoxyacetic acid derivatives are highly prized in the development of metabolic and anti-inflammatory drugs. They are the foundational pharmacophore for fibrates (e.g., clofibrate, fenofibrate) and novel partial agonists targeting PPARδ and PPARγ [3].

When a derivative utilizing the 2-[4-(cyanomethyl)phenoxy]acetic acid scaffold enters the intracellular space, it engages the nuclear receptor pathway through a highly orchestrated sequence:

  • LBD Binding: The carboxylic acid anchors to the polar network of the PPAR Ligand Binding Domain, while the cyanomethyl-phenyl tail occupies the hydrophobic Y-shaped cavity.

  • Helix 12 Stabilization: This binding induces a conformational shift that stabilizes Helix 12 (H12), creating a permissive surface for co-activator binding [2].

  • Heterodimerization: The activated PPAR forms an obligate heterodimer with the Retinoid X Receptor (RXR) [4].

  • Transcriptional Activation: The complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, driving the expression of proteins involved in lipid catabolism, mitochondrial biogenesis, and the suppression of NF-κB driven inflammatory responses [4].

PPAR_Pathway Ligand Phenoxyacetic Acid Derivative (Ligand) PPAR PPAR (LBD) Ligand->PPAR Binds to LBD Complex Ligand-PPAR Complex (H12 Stabilization) PPAR->Complex Conformational Shift RXR RXR Heterodimerization Complex->RXR CoAct Co-activator Recruitment RXR->CoAct PPRE Binding to PPRE (DNA Promoter) CoAct->PPRE Gene Target Gene Transcription (Metabolism/Inflammation) PPRE->Gene RNA Pol II Activation

Caption: Mechanism of action for phenoxyacetic acid derivatives in PPAR-mediated gene transcription.

References

  • Ammazzalorso, A., et al. "Chiral phenoxyacetic acid analogues inhibit colon cancer cell proliferation acting as PPARγ partial agonists." National Center for Biotechnology Information (NCBI) - PMC, April 2019. Available at:[Link]

  • Wagner, N., et al. "Physiological Functions of Peroxisome Proliferator-Activated Receptor β." Physiological Reviews, July 2014. Available at:[Link]

  • Remels, A. H., et al. "Peroxisome proliferator-activated receptors: a therapeutic target in COPD?" European Respiratory Society (ERS) Publications, February 2008. Available at: [Link]

Difference between 2-(4-cyanophenoxy)acetic acid and cyanomethyl derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Difference between 2-(4-cyanophenoxy)acetic acid and cyanomethyl derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Structural Divergence, Synthetic Pathways, and Application Logic

Executive Summary

In the realm of medicinal chemistry and agrochemical design, the distinction between a phenoxyacetic acid scaffold and its cyanomethyl derivatives is not merely nomenclatural—it represents a fundamental switch in physicochemical behavior, metabolic stability, and pharmacophore activation.

This guide analyzes the critical differences between 2-(4-cyanophenoxy)acetic acid (the active carboxylate) and its cyanomethyl derivatives (primarily the nitrile analog (4-cyanophenoxy)acetonitrile and the activated cyanomethyl ester ). We explore the causality behind selecting one moiety over the other during lead optimization, detailing the synthetic divergence and providing self-validating protocols for their generation and analysis.

Molecular Architecture & Physiochemical Divergence[1]

The core difference lies in the functional group attached to the phenoxy ether linkage. This modification dictates the molecule's acid-base profile, lipophilicity (LogP), and solubility, serving as a "molecular switch" between an active polar acid and a neutral, lipophilic precursor.

Feature2-(4-cyanophenoxy)acetic acid (4-cyanophenoxy)acetonitrile (Nitrile Analog)Cyanomethyl Ester (Activated Derivative)
Structure



Electronic State Anionic at physiological pH (pKa ~3.3)Neutral / Non-ionizableNeutral / Electrophilic
Solubility High in alkaline aqueous media; Low in non-polar organics.High in organic solvents (ACN, DCM); Low in water.High in organics; Hydrolytically unstable.
Reactivity Nucleophilic (carboxylate); Stable to oxidation.Electrophilic carbon (nitrile); Susceptible to hydrolysis.Highly electrophilic (activated ester); Acylating agent.
Biological Role Active Pharmacophore (e.g., Auxin mimic, COX inhibitor).Prodrug / Pro-herbicide (Requires metabolic hydrolysis).Synthetic Intermediate (Activated for amidation).
The "Cyanomethyl" Disambiguation

In technical literature, "cyanomethyl derivative" can refer to two distinct species. It is critical to distinguish them:

  • The Nitrile Analog (Ether): Replacement of the entire carboxyl group with a nitrile (

    
    ). This is a bioisostere used to improve blood-brain barrier penetration or metabolic stability.
    
  • The Cyanomethyl Ester: Esterification of the carboxylic acid with a formaldehyde cyanohydrin equivalent (

    
    ). This renders the carbonyl carbon highly electrophilic, often used as a "self-activating" ester in peptide coupling or as a labile prodrug moiety.
    
Synthetic Pathways & Divergence Points

The synthesis of these compounds diverges at the alkylation step of the parent phenol (4-cyanophenol). The choice of alkylating agent determines the final oxidation state of the two-carbon tail.

Mechanistic Pathway Diagram

The following diagram illustrates the parallel synthesis and the interconversion (hydrolysis) pathways.

SynthesisPath Phenol 4-Cyanophenol (Starting Material) Acid 2-(4-cyanophenoxy)acetic acid (The Acid) Phenol->Acid Path A: + ClAcAcid NaOH, Reflux Nitrile (4-cyanophenoxy)acetonitrile (The Cyanomethyl Ether) Phenol->Nitrile Path B: + ClAcNitrile K2CO3, Acetone ClAcAcid Chloroacetic Acid (Cl-CH2-COOH) ClAcNitrile Chloroacetonitrile (Cl-CH2-CN) Amide Primary Amide (Intermediate) Nitrile->Amide Partial Hydrolysis (H+ or OH-) Amide->Acid Full Hydrolysis

Caption: Divergent synthesis of acid and nitrile derivatives from a common phenol precursor via Williamson Ether Synthesis.

Experimental Protocols: Self-Validating Workflows
Protocol A: Synthesis of 2-(4-cyanophenoxy)acetic acid (The Acid)

Target: Generation of the polar active moiety.

  • Reagents: 4-Cyanophenol (1.0 eq), Chloroacetic acid (1.2 eq), NaOH (2.5 eq), Water.

  • Procedure:

    • Dissolve 4-cyanophenol in aqueous NaOH (creates the phenoxide anion).

    • Add chloroacetic acid solution dropwise.

    • Reflux for 4–6 hours.

    • Validation Point 1 (Solubility Check): The reaction mixture should remain homogeneous. Precipitation indicates incomplete phenoxide formation.

    • Cool and acidify with HCl to pH ~2.

    • Validation Point 2 (Precipitation): The product is insoluble in acidic water and will precipitate as a white solid.

  • Purification: Recrystallization from Ethanol/Water.

  • Analytical Signature:

    • IR: Broad O-H stretch (2500–3300 cm⁻¹) and strong C=O stretch (~1710 cm⁻¹).

    • Solubility Test: Dissolves in 10% NaHCO₃ (effervescence confirms free acid).

Protocol B: Synthesis of (4-cyanophenoxy)acetonitrile (The Nitrile Analog)

Target: Generation of the neutral, lipophilic precursor.

  • Reagents: 4-Cyanophenol (1.0 eq), Chloroacetonitrile (1.2 eq), K₂CO₃ (anhydrous, 2.0 eq), Acetone or Acetonitrile (Solvent).

  • Procedure:

    • Suspend 4-cyanophenol and K₂CO₃ in the solvent. Stir for 30 min to form the phenoxide surface species.

    • Add chloroacetonitrile (Caution: Lachrymator/Toxic).

    • Reflux for 8–12 hours.

    • Validation Point 1 (TLC): Monitor disappearance of phenol. The product will have a significantly higher Rf value (less polar) than the starting phenol.

    • Filter off inorganic salts (KCl/K₂CO₃) and evaporate solvent.

  • Purification: Recrystallization from Ethanol or Column Chromatography (Hexane/EtOAc).

  • Analytical Signature:

    • IR: Sharp

      
       stretch (~2230 cm⁻¹). Absence  of C=O and O-H stretches.
      
    • Solubility Test: Insoluble in 10% NaHCO₃ (confirms absence of acid).

Application Logic: When to Use Which?

In drug and agrochemical discovery, the choice between the acid and the cyanomethyl derivative is strategic.

1. Bioisosterism & Metabolic Stability
  • The Acid: Rapidly excreted by kidneys (organic anion transporters). High polarity limits BBB penetration.

  • The Nitrile (Cyanomethyl ether): The

    
     group acts as a bioisostere for the acid. It is neutral and smaller, improving membrane permeability. In vivo, nitrilases or CYP450 enzymes can hydrolyze it back to the acid, acting as a prodrug .
    
2. The Cyanomethyl Ester Strategy

If the goal is to activate the acid for coupling (e.g., attaching the phenoxyacetic tail to a peptide or pharmacophore), the cyanomethyl ester is synthesized.

  • Mechanism: The electron-withdrawing nitrile group on the ester methyl (

    
    ) destabilizes the ester bond, making the carbonyl carbon highly susceptible to nucleophilic attack by amines.
    
  • Use Case: "Safety-Catch" linkers in solid-phase synthesis.

3. Herbicidal Activity (Auxin Mimicry)
  • Active Form: 2-(4-cyanophenoxy)acetic acid. It mimics Indole-3-acetic acid (IAA).[1]

  • Pro-Herbicide: The nitrile derivative is often applied because its lipophilicity allows better cuticle penetration on leaves. Once inside the plant tissue, hydrolysis releases the active acid.

Analytical Differentiation Table

To verify which derivative you have, use this rapid diagnostic table:

Test2-(4-cyanophenoxy)acetic acid(4-cyanophenoxy)acetonitrile
NaHCO₃ Wash Dissolves (CO₂ evolution)Insoluble / No reaction
HPLC (Reverse Phase) Elutes Early (Polar)Elutes Late (Non-polar)
1H NMR (

)
Shift ~4.6–4.7 ppmShift ~4.8–5.0 ppm (Deshielded by CN)
Mass Spec (ESI) [M-H]⁻ dominant (Negative mode)[M+H]⁺ or [M+Na]⁺ (Positive mode)
References
  • PubChem. 2-(4-Cyanophenoxy)acetic acid | C9H7NO3. National Library of Medicine. Available at: [Link]

  • Organic Syntheses. p-Aminophenylacetic Acid. Org. Synth. 1943, 23, 63. Available at: [Link] (Reference for hydrolysis of nitriles to acids).

  • Google Patents.Process for the preparation of cyano carboxylic acid esters (EP2455365A1). Available at: (Reference for cyanomethyl ester synthesis).

Sources

Nitrile-Functionalized Phenoxyacetic Acid Derivatives: A Technical Guide to Synthesis and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophoric Rationale

Phenoxyacetic acid is a highly versatile monocarboxylic acid scaffold that has served as the foundational pharmacophore for a vast array of biologically active molecules, ranging from classic herbicides (e.g., 2,4-D) to modern therapeutics like PPAR agonists, diuretics, and anti-inflammatory agents[1],[2].

In contemporary drug design, the strategic incorporation of a nitrile (-C≡N) functional group into the phenoxyacetic acid scaffold represents a powerful bioisosteric maneuver. The nitrile group offers a unique combination of physicochemical properties:

  • Steric Profile: Its linear,

    
    -hybridized geometry allows it to penetrate deep, narrow hydrophobic pockets in target proteins without introducing significant steric bulk.
    
  • Electronic Effects: As a strong electron-withdrawing group (EWG), it exerts a potent inductive effect (-I) across the aromatic ring. This lowers the

    
     of the distal acetic acid moiety, enhancing its ionization at physiological pH and strengthening ionic interactions with basic amino acid residues in target binding sites.
    
  • Hydrogen Bonding: The nitrogen lone pair acts as a highly directional hydrogen bond acceptor, increasing target residence time.

  • Metabolic Stability: Unlike carbonyls or halogens, nitriles are highly resistant to oxidative metabolism, improving the pharmacokinetic half-life of the derivative.

This guide provides an in-depth analysis of the pharmacological applications of nitrile-phenoxyacetic acid derivatives, supported by quantitative efficacy data, mechanistic pathway visualizations, and self-validating synthetic protocols.

Pharmacological Applications & Mechanistic Pathways

Nitrile-functionalized phenoxyacetic acids have recently emerged as highly selective modulators in oncology and immunology.

Oncology: MDM2-p53 Antagonism

The proto-oncoprotein MDM2 forms a negative autoregulatory loop with the tumor suppressor p53 by binding to its N-terminal activation domain, thereby inhibiting p53 function and promoting its proteasomal degradation[3]. Phenoxyacetic acid derivatives containing nitrile or tetrazole bioisosteres have been identified as potent, low-molecular-weight antagonists of the MDM2-p53 interaction[4].

The phenoxyacetic acid core mimics the acidic transactivation domain of p53 (specifically the interaction of key leucine and tryptophan residues), while the nitrile group engages in critical hydrogen bonding within the deep hydrophobic cleft of MDM2. This steric blockade prevents MDM2 from ubiquitinating p53, leading to an intracellular accumulation of active p53 and the subsequent induction of apoptosis in cancer cells[4].

MDM2_p53 NitrileDerivative Nitrile-Phenoxyacetic Acid Derivative MDM2 MDM2 Protein NitrileDerivative->MDM2 Antagonizes p53 p53 Tumor Suppressor NitrileDerivative->p53 Frees Degradation Proteasomal Degradation MDM2->Degradation Ubiquitination p53->MDM2 Binds Apoptosis Apoptosis / Cell Cycle Arrest p53->Apoptosis Activates

Mechanism of MDM2-p53 antagonism by nitrile-phenoxyacetic acid derivatives.

Immunology: Selective COX-2 Inhibition

Nonsteroidal anti-inflammatory drugs (NSAIDs) traditionally target both COX-1 and COX-2, leading to gastrointestinal toxicity[1]. To achieve COX-2 selectivity, researchers have synthesized hybrids of 2-oxo-3-cyanopyridines and phenoxyacetic acids[5].

In these constructs, the phenoxyacetic acid moiety anchors the molecule to the primary active site of the cyclooxygenase enzyme, while the cyanopyridine ring projects the nitrile group into the secondary hydrophilic side-pocket unique to COX-2. Target compounds, such as 2-(3-(5-cyano-6-oxo-4-phenyl-1,6-dihydropyridin-2-yl)phenoxy)acetic acid, have demonstrated significant in vivo anti-inflammatory activity, achieving up to 25.23% edema inhibition in carrageenan-induced rat paw models, comparable to the selective inhibitor celecoxib[5].

Quantitative Data Summary

The table below consolidates the biological efficacy and synthetic utility of various nitrile-functionalized phenoxyacetic acid derivatives across different therapeutic and chemical domains.

Compound Class / DerivativeTarget / MechanismPrimary IndicationKey Metric / EfficacyReference
2-(3-(5-cyano-6-oxo-4-phenyl-1,6-dihydropyridin-2-yl)phenoxy)acetic acid COX-2 InhibitionAnti-inflammatory25.23% edema inhibition (in vivo)[5]
Phenoxyacetic acid-phenoxymethyltetrazole hybrids MDM2-p53 AntagonismOncology (Solid Tumors)Restores p53 / Induces Apoptosis[4]
2-Cyano-2-isobutyl-4-methylpentyl 2-methyl-2-phenoxypropanoate Nitrile-directed C-H functionalizationSynthetic Intermediate85% Yield (High meta-selectivity)[6]
Chlorinated phenoxyacetic acids (Reference scaffold) Auxin mimicry / ROS inductionHerbicidal / AntimicrobialMIC: 9.66 µg/mL (vs M. smegmatis)[1],[2]

Experimental Methodologies: Synthesis of Nitrile-Phenoxyacetic Acids

The synthesis of these derivatives requires precise chemoselectivity to prevent the premature hydrolysis of the sensitive nitrile group while successfully alkylating the phenolic oxygen. The following protocol outlines a self-validating Williamson ether synthesis optimized for cyanophenol starting materials.

SynthesisWorkflow Cyanophenol Cyanophenol (Starting Material) Alkylation Williamson Ether Synthesis (+ Ethyl Chloroacetate, K2CO3) Cyanophenol->Alkylation Intermediate Nitrile-Phenoxyacetate Ester Intermediate Alkylation->Intermediate Hydrolysis Mild Alkaline Hydrolysis (LiOH, then HCl) Intermediate->Hydrolysis FinalProduct Nitrile-Phenoxyacetic Acid (Target Compound) Hydrolysis->FinalProduct

Step-by-step synthetic workflow for nitrile-functionalized phenoxyacetic acids.

Protocol: Two-Step Synthesis of 2-(4-Cyanophenoxy)acetic Acid

Phase 1: Alkylation (Esterification) Causality Check: We utilize anhydrous Potassium Carbonate (


) rather than Sodium Hydroxide (

). The strong electron-withdrawing nature of the nitrile group reduces the nucleophilicity of the phenoxide.

is a mild base that quantitatively deprotonates the phenol without hydrolyzing the incoming alkylating agent. Anhydrous DMF is used to solvate the potassium cation, leaving a highly reactive, "naked" phenoxide for the

displacement. Furthermore, we use ethyl chloroacetate instead of chloroacetic acid to prevent the carboxylic acid proton from quenching the phenoxide.
  • Preparation: In an oven-dried, nitrogen-purged 100 mL round-bottom flask, dissolve 10.0 mmol of 4-cyanophenol in 20 mL of anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Add 15.0 mmol (1.5 eq) of finely powdered, anhydrous

    
    . Stir the suspension at room temperature for 30 minutes until the solution turns slightly yellow, indicating phenoxide formation.
    
  • Alkylation: Dropwise, add 12.0 mmol (1.2 eq) of ethyl chloroacetate via syringe.

  • Reaction & Validation: Heat the mixture to 60°C for 4 hours. Self-Validation: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The starting material (

    
    ) should disappear, replaced by a higher-running ester spot (
    
    
    
    ).
  • Workup: Quench the reaction by pouring it into 100 mL of ice-cold distilled water. Extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure to yield ethyl 2-(4-cyanophenoxy)acetate.

Phase 2: Mild Chemoselective Hydrolysis Causality Check: Standard harsh basic hydrolysis (e.g., refluxing NaOH) risks hydrating the nitrile group into an amide or fully hydrolyzing it into a carboxylic acid. We employ Lithium Hydroxide (


) in a mixed aqueous-organic solvent system at ambient temperature to selectively cleave the ester while preserving the nitrile intact.
  • Preparation: Dissolve the crude ethyl 2-(4-cyanophenoxy)acetate in 15 mL of Tetrahydrofuran (THF) and 5 mL of Methanol.

  • Hydrolysis: Add 5 mL of a 2M aqueous

    
     solution. Stir vigorously at room temperature for 2 hours.
    
  • Validation: Monitor by TLC. The ester spot should disappear, leaving baseline material (the lithium salt of the product).

  • Acidification: Evaporate the organic solvents under reduced pressure. Dilute the remaining aqueous layer with 10 mL of water and cool in an ice bath.

  • Precipitation: Slowly add 1M

    
     dropwise until the pH reaches 2.0. Self-Validation: A dense white precipitate of 2-(4-cyanophenoxy)acetic acid will form immediately upon crossing the 
    
    
    
    threshold of the acid.
  • Isolation: Filter the precipitate under vacuum, wash with ice-cold water, and dry under high vacuum to yield the final nitrile-phenoxyacetic acid derivative.

Conclusion

The fusion of the phenoxyacetic acid pharmacophore with a nitrile functional group provides medicinal chemists with a highly tunable scaffold. By leveraging the unique steric and electronic properties of the nitrile group, researchers can direct these molecules toward highly specific targets, such as the COX-2 secondary pocket or the MDM2-p53 binding cleft. Adhering to chemoselective synthetic protocols ensures the integrity of the nitrile group, enabling the rapid generation of libraries for high-throughput screening in oncology and immunology.

References

  • Source: Google Patents (Patent Literature)
  • Synthesis, and biological evaluation of novel 2- (3-(5-cyano-6-oxo-4-phenyl-1,6-dihydropyridin- 2-yl)phenoxy)acetic acid as potent anti-inflammatory agents Source: International Journal of Novel Research in Life Sciences (Novelty Journals) URL:[Link]

  • The meta-Selective C–H Functionalization of Phenol Derivatives Using a Nitrile-Based Directing Group Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Source: Google Patents (EP0947511A1)

Sources

Biological Activity and Therapeutic Potential of Cyanomethyl Phenoxyacetic Acid Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyanomethyl phenoxyacetic acid derivatives represent a highly versatile class of compounds with significant applications spanning agrochemistry, immunology, and oncology. The incorporation of a cyanomethyl group (–CH₂CN) into the phenoxyacetic acid scaffold fundamentally alters the molecule's physicochemical properties. The electron-withdrawing nature of the cyano group modulates the pKa of the parent acid, while the added lipophilicity enhances membrane permeability. Furthermore, the cyanomethyl ester acts as a highly reactive intermediate in synthesis and as a pro-drug/pro-herbicide moiety that can be enzymatically cleaved in vivo. This technical guide explores the diverse biological activities of these derivatives, detailing their mechanisms, structural-activity relationships (SAR), and the self-validating experimental protocols required for their evaluation.

Mechanistic Pathways & Biological Activity

Agronomic Applications: Auxin Mimicry & Herbicidal Activity

Phenoxyacetic acids, most notably 2,4-dichlorophenoxyacetic acid (2,4-D), are widely utilized systemic herbicides[1][2]. They function as synthetic auxins (plant growth regulators). When applied as cyanomethyl esters, these derivatives exhibit altered volatility and cuticular penetration profiles. Once absorbed by the plant, non-specific esterases hydrolyze the cyanomethyl ester to release the active phenoxyacetic acid[3].

The active compound binds to the TIR1/AFB intracellular receptors, promoting the ubiquitination and subsequent degradation of Aux/IAA repressor proteins via the 26S proteasome. This derepresses Auxin Response Factors (ARFs), leading to uncontrolled gene transcription, aberrant cellular growth, and ultimately plant death[1].

AuxinSignaling A Cyanomethyl Phenoxyacetate (Pro-herbicide) B Phenoxyacetic Acid (Active Auxin Mimic) A->B Esterase Hydrolysis C TIR1/AFB Receptor B->C Intracellular Binding D SCF-TIR1 Complex C->D E Aux/IAA Repressor Ubiquitination D->E Recruits F 26S Proteasome Degradation E->F G ARF Activation F->G Derepresses H Uncontrolled Growth (Cellular Death) G->H Gene Transcription

Figure 1: Mechanism of cyanomethyl phenoxyacetate derivatives via the TIR1/AFB auxin pathway.

Anti-Inflammatory Applications: Leukotriene B4 (LTB4) Receptor Antagonism

Beyond agrochemistry, phenoxyacetic acid derivatives have been rigorously investigated in immunology. Leukotriene B4 (LTB4) is a potent chemotactic factor for neutrophils, heavily implicated in inflammatory diseases. Research has demonstrated that[2-[methyl(2-phenethyl)amino]-2-oxoethyl]benzene-containing phenoxyacetic acids and their cyanomethyl derivatives act as high-affinity LTB4 receptor antagonists[4].

The spatial arrangement of the acid function (or its cyanomethyl bioisostere) and a lipophilic group is critical for maximal binding affinity to the LTB4 receptor, representing a highly targeted approach to suppressing neutrophil chemotaxis[4][5].

Antifungal Applications

Cyanomethylphenoxy groups have also been incorporated into heterocyclic scaffolds, such as thiadiazinones, to confer antifungal properties. Mono-5-substituted-3-chloro-4H-1,2,6-thiadiazin-4-ones bearing a cyanomethylphenoxy substituent exhibit measurable inhibition against various agricultural fungal pathogens, highlighting the broad-spectrum utility of this functional group[6].

Experimental Protocols & Self-Validating Systems

As a Senior Application Scientist, it is critical to employ self-validating experimental designs. The following protocols outline the synthesis and biological evaluation of these derivatives, emphasizing the causality behind each methodological choice.

Synthesis of Cyanomethyl Phenoxyacetate Derivatives

Objective : To synthesize a cyanomethyl ester of a substituted phenoxyacetic acid with high yield and purity.

  • Preparation : Dissolve 1.0 equivalent of the target phenoxyacetic acid in anhydrous N,N-dimethylformamide (DMF) or acetone under an inert nitrogen atmosphere.

  • Base Addition : Add 1.5 equivalents of anhydrous potassium carbonate (K₂CO₃).

    • Causality: K₂CO₃ is selected as a mild, non-nucleophilic base. It efficiently deprotonates the carboxylic acid to form a reactive carboxylate anion without causing hydrolysis of the sensitive nitrile group, which stronger bases (like NaOH) might induce.

  • Alkylation : Dropwise add 1.2 equivalents of chloroacetonitrile while maintaining the reaction at room temperature.

    • Causality: Chloroacetonitrile acts as the electrophile. The dropwise addition prevents exothermic spikes and limits the formation of dimeric side products.

  • Reaction Monitoring : Stir for 12-18 hours, monitoring completion via Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate system.

  • Workup : Quench the reaction with distilled water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify via flash column chromatography to yield the pure cyanomethyl phenoxyacetate.

LTB4 Receptor Binding Assay Protocol

Objective : To quantify the antagonistic affinity (IC₅₀) of the synthesized derivatives.

  • Membrane Preparation : Isolate guinea pig (GP) spleen cell membranes.

    • Causality: GP spleen cells naturally express a high density of LTB4 receptors, providing a robust and highly sensitive primary screening matrix.

  • Radioligand Incubation : Incubate the membranes with [³H]-LTB4 and varying concentrations of the cyanomethyl phenoxyacetic acid derivative (10⁻¹⁰ to 10⁻⁵ M) in a Tris-HCl buffer (pH 7.4) for 30 minutes at 4°C.

    • Causality: The 4°C temperature minimizes receptor internalization and proteolytic degradation during the assay, ensuring steady-state binding kinetics.

  • Filtration & Washing : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, followed by three washes with ice-cold buffer.

  • Quantification : Measure the bound radioactivity using liquid scintillation counting.

  • Validation : Perform a secondary whole-cell human neutrophils binding assay for the top candidates.

    • Causality: While GP membranes provide raw affinity data, human neutrophils validate that the compound can navigate a physiologically relevant human cellular environment and bind the intact receptor[4][5].

LTB4Workflow A Synthesis of Cyanomethyl Phenoxyacetic Acid Derivative B In Vitro GP Spleen Cell Membrane Assay A->B Compound Library C Whole-Cell Human Neutrophils Binding Assay A->C Compound Library D Determine IC50 Values B->D C->D E SAR Analysis & Optimization D->E Data Integration

Figure 2: Experimental workflow for evaluating LTB4 receptor antagonism and SAR optimization.

Quantitative Data Presentation: Structure-Activity Relationships (SAR)

The following table summarizes the biological activity of various phenoxyacetic acid derivatives, demonstrating the impact of structural modifications across different biological targets.

Compound Class / ModificationTarget / AssayBiological Activity (IC₅₀ / Effect)Primary Application
2,4-Dichlorophenoxyacetic acid (2,4-D) TIR1/AFB Receptor (In vivo)High phytotoxicity (Broadleaf)Herbicide[1][2]
Cyanomethyl 2,4-dichlorophenoxyacetate TIR1/AFB Receptor (In vivo)High phytotoxicity (Pro-herbicide)Herbicide[3]
(E)-5-[2-[methyl(2-phenethyl)amino]-2-oxoethyl]-2-(benzyloxy)cinnamic acid GP Spleen Cell LTB4 BindingIC₅₀ = 2 nMAnti-inflammatory[4][5]
(Z)-5-[2-[methyl(2-phenethyl)amino]-2-oxoethyl]-2-(benzyloxy)cinnamic acid Human Neutrophils LTB4 BindingIC₅₀ = 50 nMAnti-inflammatory[4][5]
Cyanomethylphenoxy-thiadiazinone Fungal Colony Growth Assay>40% Inhibition at 20 ppmAntifungal[6]

Conclusion

Cyanomethyl phenoxyacetic acid derivatives are highly modular scaffolds. By leveraging the unique electronic and steric properties of the cyanomethyl group, researchers can tune these molecules for highly specific biological targets—ranging from plant auxin receptors to human inflammatory pathways. The rigorous application of self-validating experimental protocols ensures that the observed biological activities translate reliably from in vitro assays to in vivo applications.

References

  • EP0427549A1 - Heterocyclic oxy-phenoxyacetic acid derivatives and their use as herbicides. Google Patents.
  • 2,4-Dichlorophenoxyacetic acid. Wikipedia, The Free Encyclopedia. URL:[Link]

  • 2,4-Dichlorophenoxyacetic Acid. Agency for Toxic Substances and Disease Registry (ATSDR). URL:[Link]

  • IE46684B1 - Mono-5-substituted-3-chloro-4h-1,2,6-thiadiazin-4-one antifungal agents. Google Patents.
  • A Novel Series of [2-[Methyl(2-phenethyl)amino]-2-oxoethyl]benzene-Containing Leukotriene B4 Antagonists: Initial Structure−Activity Relationships. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

Sources

2-[4-(Cyanomethyl)phenoxy]acetic acid SDS safety data sheet

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the safety, handling, and experimental protocols for 2-[4-(Cyanomethyl)phenoxy]acetic acid (CAS: 926199-29-3), a specialized pharmaceutical intermediate.

Safety, Handling, and Analytical Protocols for Pharmaceutical R&D[1]

Chemical Identity & Molecular Profile

2-[4-(Cyanomethyl)phenoxy]acetic acid is a bifunctional aromatic building block characterized by a nitrile (cyanomethyl) group and a carboxylic acid (oxyacetic) moiety. It serves as a critical intermediate in the synthesis of beta-blocker analogs and other bioactive phenoxy-alkanoic acid derivatives.

PropertySpecification
Chemical Name 2-[4-(Cyanomethyl)phenoxy]acetic acid
CAS Registry Number 926199-29-3
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.18 g/mol
Structure Description Para-substituted benzene ring with an acetic acid ether at position 1 and an acetonitrile group at position 4.
Physical State White to off-white solid (crystalline powder)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water (acidic pH).
pKa (Predicted) ~3.5 (Carboxylic acid), ~16 (Nitrile alpha-protons)
Hazard Identification & Toxicological Mechanics

This compound presents a dual-hazard profile due to its acidic nature and the latent toxicity of the organic nitrile group.

GHS Classification (Predicted based on Functional Groups)
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – May cause respiratory irritation.

Mechanistic Toxicity
  • Acidic Corrosivity: The oxyacetic acid moiety (

    
    ) can protonate cell membrane proteins upon contact, leading to local tissue irritation or chemical burns in high concentrations.
    
  • Nitrile Metabolic Activation: While the cyanomethyl group (

    
    ) is relatively stable, metabolic oxidation (e.g., by cytochrome P450) can potentially release cyanide ions (
    
    
    
    ) or reactive imines, posing a risk of cellular hypoxia if ingested in significant quantities.
Strategic Handling & Engineering Controls

The following decision logic dictates the operational safety requirements based on the state of the material (Solid vs. Solution).

SafetyLogic Start Handling 2-[4-(Cyanomethyl)phenoxy]acetic acid State Determine Physical State Start->State Solid Solid / Powder State->Solid Weighing/Transfer Solution Solution (DMSO/MeOH) State->Solution Reaction/Analysis DustControl Requirement: Weighing Enclosure / HEPA Hood Prevent inhalation of particulates Solid->DustControl SplashControl Requirement: Chemical Fume Hood Standard sash height Solution->SplashControl PPE PPE: Nitrile Gloves (Double), Safety Glasses, Lab Coat (Tyvek sleeves rec.) DustControl->PPE SplashControl->PPE Waste Disposal: Segregated Organic Waste (Do NOT mix with strong oxidizers) PPE->Waste

Figure 1: Operational safety decision tree for handling solid and solubilized forms.

Specific Handling Protocols
  • Moisture Sensitivity: The carboxylic acid group is hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent caking and hydrolytic degradation.

  • Incompatibility: Strictly avoid contact with strong oxidizing agents (e.g., permanganates) and strong bases (e.g., NaOH). Bases will deprotonate the acid immediately and may catalyze the hydrolysis of the nitrile group to an amide or carboxylate, altering the chemical identity.

Emergency Response & First Aid

This protocol is designed to be self-validating: the steps prioritize neutralization and removal, minimizing systemic absorption.

Exposure RouteImmediate Action ProtocolRationale
Eye Contact Irrigate immediately for 15+ mins. Lift eyelids.Acidic residues can cause corneal opacity; immediate dilution is critical to restore pH balance.
Skin Contact Wash with soap and water. Do not use solvents (EtOH/DMSO).Solvents increase skin permeability, potentially carrying the nitrile systematically. Soap emulsifies without enhancing absorption.
Inhalation Evacuate to fresh air. Support breathing if labored.[1]Inhalation of dust delivers the compound directly to the bloodstream; oxygen support counteracts potential hypoxia.
Ingestion Rinse mouth. Do NOT induce vomiting. Call Poison Control.Vomiting risks aspiration of the acidic compound into the lungs (chemical pneumonitis).
Analytical Validation (QC)

Researchers must verify the identity and purity of the compound before use in synthesis. The following HPLC method is recommended for separating the acid from potential phenol or amide impurities.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 220 nm (Nitrile absorption) and 254 nm (Aromatic ring).

  • Retention Logic: The carboxylic acid makes the compound relatively polar. It will elute earlier than the non-acidic nitrile precursors but later than simple phenols.

Synthesis Workflow Context

This compound is often generated via the alkylation of 4-hydroxybenzyl cyanide (p-hydroxyphenylacetonitrile) with chloroacetic acid or ethyl bromoacetate (followed by hydrolysis).

SynthesisFlow Precursor 4-Hydroxybenzyl cyanide (p-Hydroxyphenylacetonitrile) Intermediate Reaction Intermediate (Ether formation) Precursor->Intermediate Alkylation (Sn2) Reagent Chloroacetic Acid (+ Base: K2CO3) Reagent->Intermediate Product 2-[4-(Cyanomethyl)phenoxy]acetic acid (Target API Intermediate) Intermediate->Product Acidification Impurity Impurity: Amide Hydrolysis (Over-reaction) Product->Impurity Strong Acid/Base + Heat

Figure 2: Synthesis pathway and potential degradation risk (hydrolysis of nitrile).

References
  • Sigma-Aldrich. (2024).[1] Product Specification: 2-[4-(cyanomethyl)phenoxy]acetic acid (CAS 926199-29-3). Retrieved from [2]

  • PubChem. (2024). Compound Summary: 2-(4-Cyanophenoxy)acetic acid (Structural Analog). National Library of Medicine. Retrieved from

  • European Chemicals Agency (ECHA). (2023). GHS Classification Guidance for Organic Nitriles and Carboxylic Acids. Retrieved from

  • GuideChem. (2023). CAS Database: 926199-29-3 Properties and Suppliers. Retrieved from

Sources

The Chemical and Pharmacological Landscape of 4-Substituted Phenoxyacetic Acid Intermediates: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

4-Substituted phenoxyacetic acids represent a highly versatile and privileged class of chemical intermediates. Characterized by an aromatic ring bonded to an ether-linked acetic acid moiety, these compounds serve as foundational building blocks in both agrochemical engineering and pharmaceutical drug design[1].

Historically, the phenoxyacetyl moiety was critical in the semi-synthesis of Penicillin V. The introduction of a phenoxyacetyl chloride side chain granted the antibiotic unprecedented acid stability, allowing for oral administration—a monumental leap in medicinal chemistry[2]. Today, 4-substituted variants (such as 4-chloro, 4-methyl, and 4-nitro phenoxyacetic acids) are heavily leveraged to synthesize plant growth regulators (auxin mimics)[3], peroxisome proliferator-activated receptor (PPAR) agonists, and novel cyclooxygenase-2 (COX-2) inhibitors with potent antiepileptic properties[4].

Mechanistic Chemistry: The Williamson Ether Synthesis

The most robust and widely adopted route for synthesizing 4-substituted phenoxyacetic acids is the Williamson ether synthesis. This bimolecular nucleophilic substitution (


) involves the reaction of a 4-substituted phenoxide ion with an 

-haloacetic acid (typically chloroacetic acid)[5][6].

Causality in Reagent Selection:

  • Base Selection (NaOH/KOH): Phenols are weakly acidic (

    
    ). A strong aqueous base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is required to quantitatively deprotonate the phenol, generating the highly nucleophilic phenoxide anion[5][7].
    
  • Electrophile (Chloroacetic Acid): Chloroacetic acid is preferred due to its balance of reactivity and cost. However, because it also contains an acidic carboxyl group, it consumes an additional equivalent of base. Thus, the reaction requires at least two equivalents of base to ensure both the phenol and the chloroacetic acid are in their reactive, anionic forms[3].

  • Solvent & Temperature: Water is often used as a solvent due to the high solubility of the sodium salts. Heating the reaction to reflux (90-100°C) provides the necessary activation energy to overcome the steric hindrance and electronic repulsion between the negatively charged phenoxide and chloroacetate anions[3][5].

G Phenol 4-Substituted Phenol (e.g., 4-Chlorophenol) Base Aqueous NaOH / KOH (2 Equivalents) Phenol->Base Phenoxide Phenoxide Anion + Chloroacetate Anion Base->Phenoxide Deprotonation SN2 SN2 Nucleophilic Attack (Reflux 90-100°C) Phenoxide->SN2 Etherification Acidification Acidification (HCl) (pH < 3) SN2->Acidification Carboxylate Salt Product 4-Substituted Phenoxyacetic Acid Acidification->Product Precipitation

Workflow of Williamson Ether Synthesis for 4-Substituted Phenoxyacetic Acids.

Step-by-Step Experimental Methodology

The following protocol outlines a self-validating system for the synthesis of 4-chlorophenoxyacetic acid (4-CPA), a synthetic plant hormone and versatile intermediate[3].

Protocol 1: Aqueous Etherification of 4-Chlorophenol
  • Preparation of the Nucleophile: Dissolve 1.0 equivalent of 4-chlorophenol in a 2.5 M aqueous NaOH solution.

    • Causality & Validation: The excess NaOH ensures complete deprotonation of the phenol to the 4-chlorophenolate anion. This step is visually validated by the dissolution of the organic layer into a homogeneous aqueous phase[3].

  • Electrophile Addition: Slowly add 1.0 equivalent of chloroacetic acid to the reaction flask.

    • Causality & Validation: Chloroacetic acid is neutralized by the excess base to form sodium chloroacetate. Slow addition prevents excessive exothermic neutralization, which could lead to side reactions like the hydrolysis of chloroacetic acid to glycolic acid[3][7].

  • Refluxing: Heat the mixture in a boiling water bath (approx. 100°C) for 30 to 40 minutes.

    • Causality & Validation: The

      
       reaction between two anions (phenolate and chloroacetate) faces electrostatic repulsion. Sustained thermal energy is required to drive the reaction to completion[3][5].
      
  • Quenching & Acidification: Cool the reaction to room temperature, then place in an ice bath. Add 6 M HCl dropwise until the solution turns blue litmus paper red (pH 2-3).

    • Causality & Validation: The product exists as a soluble sodium phenoxyacetate salt. Acidification protonates the carboxylate group, drastically reducing its aqueous solubility and forcing the 4-chlorophenoxyacetic acid to precipitate as a white solid—a clear visual confirmation of product formation[3][5].

  • Isolation & Purity Verification: Vacuum filter the precipitate using a Hirsch or Büchner funnel, wash with cold distilled water to remove residual NaCl and unreacted chloroacetic acid, and recrystallize from hot water.

    • Causality & Validation: Recrystallization exploits the temperature-dependent solubility of the product, leaving impurities in the mother liquor. The purity of the final crystalline solid is self-validated by a sharp melting point (Literature MP for 4-CPA: 157-159°C)[3][6].

(Note: For industrial scalability, synthesizing 4-chlorophenoxyacetic acid can also be achieved by first forming unsubstituted phenoxyacetic acid, followed by direct catalytic chlorination using chlorine gas and an iron or chromium oxide catalyst. This minimizes toxic waste and avoids pre-functionalized phenols[8].)

Pharmaceutical Applications & Rational Drug Design

In medicinal chemistry, the phenoxyacetic acid scaffold is a privileged structure. The carboxylic acid moiety provides critical hydrogen-bonding capabilities, while the 4-substituted aromatic ring offers lipophilic interactions with target enzyme pockets[4].

Case Study: COX-2 Inhibitors and Antiepileptic Agents

Recent drug development efforts have utilized 4-substituted phenoxyacetic acids to design hybrid molecules targeting neuroinflammation. By linking the phenoxyacetic acid scaffold (via a hydrazide linker) to other pharmacophores, researchers have developed dual-action agents[4]:

  • COX-2 Inhibition: The phenoxyacetic acid moiety anchors the molecule within the cyclooxygenase-2 (COX-2) active site via hydrogen bonding, reducing the synthesis of pro-inflammatory prostaglandins[4].

  • Anticonvulsant Activity: The reduction in neuroinflammation directly modulates signaling cascades implicated in seizure onset, providing a novel, multi-target mechanism for next-generation antiepileptic drugs[4].

Pathway Scaffold 4-Substituted Phenoxyacetic Acid Scaffold Linker Hydrazide Linker Integration Scaffold->Linker Rational Hybridization COX2 COX-2 Enzyme Active Site Binding Linker->COX2 Enhanced H-Bonding Neuro Reduction of Neuroinflammation COX2->Neuro Prostaglandin Inhibition Seizure Anticonvulsant Activity (Seizure Control) Neuro->Seizure Dual-Action Effect

Rational Drug Design Pathway for Antiepileptic Phenoxyacetic Acid Derivatives.

Quantitative Data Summary

The physicochemical properties and synthesis metrics of various 4-substituted phenoxyacetic acids dictate their downstream utility. The table below summarizes key data points for common intermediates.

CompoundSubstituent (4-position)Synthesis MethodTypical Yield (%)Melting Point (°C)Primary Application
Phenoxyacetic Acid -HWilliamson Ether65 - 75%98 - 100°CPenicillin V precursor[1][2][9]
4-Methylphenoxyacetic Acid -CH₃Williamson Ether70 - 80%136 - 137°CAgrochemical intermediate[5][6]
4-Chlorophenoxyacetic Acid -ClWilliamson Ether / Chlorination80 - 85%157 - 159°CPlant growth regulator (4-CPA)[3][8]
4-Nitrophenoxyacetic Acid -NO₂Williamson Ether60 - 70%183 - 185°CHeterocyclic drug synthesis[10]
4-(Pyrrolidin-1-yl)phenoxyacetic Acid -N(CH₂)₄SNAr + Williamson EtherVariableN/AInflammatory disease research[11]

Note: Yields are highly dependent on the choice of base, solvent, and the suppression of side reactions such as E2 elimination or ester hydrolysis during synthesis[7].

References

  • The Williamson Ether Synthesis: Nucleophilic Substitution: The Synthesis of 4-Methylphenoxyacetic Acid.Gordon College.
  • Report 7 Summary of Williamson 1.Scribd.
  • Experiment 06 Williamson Ether Synthesis.PBWorks.
  • Preparation of a Synthetic Plant Hormone 4-Chlorophenoxyacetic Acid.WPMU CDN.
  • Reducing reaction time for the synthesis of Phenoxyacetic Acid deriv
  • Phenoxyacetic acid.Chem-Impex.
  • The Genesis of a Versatile Reagent: A Technical Guide to the Discovery and History of Phenoxyacetyl Chlorides.Benchchem.
  • 2-Formyl-4-nitrophenoxyacetic acid.Benchchem.
  • 2-(4-(Pyrrolidin-1-yl)phenoxy)acetic Acid.Benchchem.
  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents.PMC.
  • CN103058855A - Method for synthesizing phenoxyacetic acid derivative.

Sources

Comprehensive Technical Guide on 2-[4-(Cyanomethyl)phenoxy]acetic acid: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern medicinal chemistry and organic synthesis, bifunctional building blocks are critical for the rapid assembly of complex pharmacophores. 2-[4-(Cyanomethyl)phenoxy]acetic acid (CAS: 926199-29-3)[1] is a highly versatile intermediate that features two orthogonal reactive handles: a nucleophile-susceptible carboxylic acid and an electrophilic, reducible cyano group. This whitepaper provides an in-depth technical analysis of its chemical identity, database integration (PubChem and ChemSpider), field-proven synthetic methodologies, and applications in drug development.

Chemical Identity & Database Integration

To effectively utilize 2-[4-(Cyanomethyl)phenoxy]acetic acid in computational drug design or synthetic planning, researchers must cross-reference its structural data across major chemical databases. While the compound is commercially available through suppliers like [1] and [2], its digital footprint in and provides essential physicochemical descriptors required for predicting pharmacokinetics (e.g., Lipinski's Rule of Five compliance).

Quantitative Physicochemical Properties

The following data summarizes the core molecular descriptors of the compound, validating its utility as a low-molecular-weight linker[3],[1]:

PropertyValueScientific Significance
Chemical Name 2-[4-(Cyanomethyl)phenoxy]acetic acidStandard IUPAC nomenclature.
CAS Registry Number 926199-29-3Primary identifier for commercial sourcing.
Molecular Formula C₁₀H₉NO₃Defines atomic composition.
Molecular Weight 191.18 g/mol Low MW allows for downstream additions without violating Lipinski's rules.
Hydrogen Bond Donors 1Contributed by the carboxylic acid (-OH).
Hydrogen Bond Acceptors 4Contributed by the cyano nitrogen and oxygen atoms.
Rotatable Bonds 4Provides moderate conformational flexibility for target binding.
Topological Polar Surface Area 71.1 ŲIdeal for membrane permeability if used in intracellular targeting.

Structural Significance in Drug Design

The architectural brilliance of 2-[4-(Cyanomethyl)phenoxy]acetic acid lies in its bifunctionality. The phenoxyacetic acid moiety is a classic pharmacophore found in numerous approved drugs (e.g., fibrates for hyperlipidemia), while the cyanomethyl group serves as a masked amine or tetrazole precursor.

In fragment-based drug discovery (FBDD) or the development of Proteolysis Targeting Chimeras (PROTACs), this molecule acts as an excellent rigidified linker. The para-substitution on the benzene ring ensures linear spatial projection, minimizing steric clashes during target-protein binding.

Derivatization Target 2-[4-(Cyanomethyl)phenoxy] acetic acid Cyano Cyano Group (-CN) Target->Cyano Carboxy Carboxylic Acid (-COOH) Target->Carboxy Tetrazole Tetrazole Formation (Bioisostere) Cyano->Tetrazole NaN3 Amine Reduction to Primary Amine Cyano->Amine H2/Pd-C Amide Amide Coupling (Peptide Synthesis) Carboxy->Amide HATU/Amine Ester Esterification (Prodrugs) Carboxy->Ester ROH/H+

Caption: Bifunctional derivatization pathways for 2-[4-(Cyanomethyl)phenoxy]acetic acid in drug discovery.

Synthetic Methodology & Causality

To ensure high-yield generation of 2-[4-(Cyanomethyl)phenoxy]acetic acid, a two-step sequence involving an Sₙ2 O-alkylation followed by mild saponification is employed. This protocol is designed as a self-validating system, where the physical state and chromatographic behavior of intermediates confirm reaction success.

SynthWorkflow A 4-(Cyanomethyl)phenol + K2CO3 C SN2 Alkylation (DMF, 0°C to RT) A->C B Ethyl Bromoacetate B->C D Intermediate Ester C->D E Saponification (LiOH, THF/H2O) D->E F Acidification (HCl) & Precipitation E->F G Target Compound (CAS: 926199-29-3) F->G

Caption: Synthetic workflow for 2-[4-(Cyanomethyl)phenoxy]acetic acid via SN2 alkylation and saponification.

Step-by-Step Experimental Protocol

Phase 1: O-Alkylation (Nucleophilic Substitution)

  • Reagent Preparation: Dissolve 1.0 equivalent of 4-(cyanomethyl)phenol in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add 1.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃).

    • Causality: K₂CO₃ is a mild, non-nucleophilic base. It quantitatively deprotonates the phenol to form a highly nucleophilic phenoxide anion, without risking the premature hydrolysis of the nitrile group (which would occur with stronger bases like NaOH).

  • Electrophile Addition: Dropwise add 1.1 equivalents of ethyl bromoacetate at 0 °C.

    • Causality: The 0 °C environment controls the exothermic nature of the Sₙ2 reaction and minimizes the risk of dialkylation or side reactions.

  • Reaction Execution: Stir the mixture at room temperature for 4-6 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) system. The complete disappearance of the highly polar starting phenol spot and the emergence of a new, less polar UV-active spot confirms ester formation.

  • Workup: Quench the reaction with distilled water and extract with Ethyl Acetate. Wash the organic layer extensively with brine to remove residual DMF, dry over MgSO₄, and concentrate in vacuo to yield ethyl 2-(4-(cyanomethyl)phenoxy)acetate.

Phase 2: Saponification (Ester Hydrolysis)

  • Solvent System: Dissolve the intermediate ester in a 3:1:1 mixture of THF:MeOH:H₂O.

    • Causality: This biphasic-compatible solvent system ensures both the lipophilic ester and the water-soluble base remain in a homogeneous solution, drastically accelerating the hydrolysis kinetics.

  • Hydrolysis: Add 2.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O) and stir at room temperature for 2 hours.

    • Causality: LiOH provides a mild hydroxide source that selectively hydrolyzes the ester to the carboxylate. It avoids attacking the electrophilic cyano carbon, which would otherwise result in an unwanted amide or dicarboxylic acid impurity.

  • Acidification & Isolation: Evaporate the organic solvents under reduced pressure. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M HCl.

    • Self-Validation: The sudden, massive precipitation of a white solid visually indicates the protonation of the carboxylate into the water-insoluble free carboxylic acid.

  • Purification: Filter the precipitate, wash with ice-cold water, and dry under high vacuum to afford pure 2-[4-(Cyanomethyl)phenoxy]acetic acid.

Self-Validating Analytical Workflows

To guarantee the scientific integrity of the synthesized compound, orthogonal analytical techniques must be employed. The following spectral markers serve as self-validating checkpoints for the structural confirmation of 2-[4-(Cyanomethyl)phenoxy]acetic acid:

  • Infrared (IR) Spectroscopy:

    • Look for a broad, strong absorption band at ~1730 cm⁻¹ , which confirms the presence of the carboxylic acid carbonyl (C=O) stretch.

    • A distinct, sharp, albeit sometimes weak, peak at ~2250 cm⁻¹ is the definitive marker for the nitrile (C≡N) stretch. If this peak is missing, the cyano group was likely hydrolyzed during saponification.

  • Proton Nuclear Magnetic Resonance (¹H NMR, DMSO-d₆):

    • ~13.0 ppm (br s, 1H): Carboxylic acid proton (often exchanges with moisture).

    • ~7.25 ppm (d, 2H) & ~6.90 ppm (d, 2H): The classic AA'BB' splitting pattern confirms the para-substituted aromatic ring.

    • ~4.65 ppm (s, 2H): The methylene protons situated between the oxygen and the carbonyl (-O-CH₂-COOH).

    • ~3.90 ppm (s, 2H): The methylene protons adjacent to the cyano group (-CH₂-CN).

Conclusion

2-[4-(Cyanomethyl)phenoxy]acetic acid is a highly strategic intermediate in organic synthesis. By understanding the causality behind its synthetic conditions—specifically the delicate balance required to manipulate the carboxylic acid without disturbing the cyano group—researchers can reliably incorporate this building block into advanced drug discovery pipelines. Its robust digital presence in databases like PubChem and ChemSpider further cements its utility in modern, computationally-guided molecular design.

References

  • National Center for Biotechnology Information. "PubChem Compound Database." PubChem,[Link]

Sources

Methodological & Application

Application Note: Synthesis of 2-[4-(Cyanomethyl)phenoxy]acetic acid from 4-Hydroxybenzyl Cyanide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the synthesis of 2-[4-(Cyanomethyl)phenoxy]acetic acid, a critical bifunctional building block used in the development of active pharmaceutical ingredients (APIs) and targeted therapeutics.

Introduction & Mechanistic Overview

The synthesis of phenoxyacetic acid derivatives is a foundational transformation in medicinal chemistry, typically achieved via the Williamson ether synthesis[1]. The target molecule, 2-[4-(Cyanomethyl)phenoxy]acetic acid, possesses both a reactive carboxylic acid and a nitrile-containing aliphatic side chain.

The transformation relies on an SN2 displacement where the phenolic hydroxyl group of 4-hydroxybenzyl cyanide (pKa ~9.5) is deprotonated to form a highly nucleophilic phenoxide anion. This anion subsequently attacks an


-haloacetic acid derivative. The efficiency of this reaction is highly dependent on the choice of base, solvent, and electrophile[2].

Mechanism A 4-Hydroxybenzyl cyanide B Phenoxide Intermediate A->B K2CO3 (Deprotonation) C Ethyl 2-[4-(cyanomethyl) phenoxy]acetate B->C Ethyl bromoacetate (SN2 Alkylation) D 2-[4-(Cyanomethyl) phenoxy]acetic acid C->D LiOH, THF/H2O (Saponification)

Figure 1: Two-step synthesis pathway via SN2 O-alkylation and ester hydrolysis.

Strategic Route Selection: Causality & Logic

When designing the synthesis of phenoxyacetic acids, chemists must choose between a one-step direct alkylation and a two-step esterification-hydrolysis sequence.

  • Route A (Direct Alkylation): Utilizes chloroacetic acid and sodium hydroxide (NaOH) in an aqueous or biphasic medium. While atom-economical, the strong aqueous base competitively hydrolyzes the chloroacetic acid into glycolic acid, necessitating a large excess of reagents and driving down the yield of the desired ether[1].

  • Route B (Two-Step Protocol): Utilizes ethyl bromoacetate and potassium carbonate (K

    
    CO
    
    
    
    ) in a polar aprotic solvent (N,N-Dimethylformamide, DMF), followed by saponification with lithium hydroxide (LiOH)[3][4].

Causality for Route B Selection: Route B is the industry standard for high-purity intermediates. DMF solvates the potassium cation effectively while leaving the phenoxide anion "naked" and highly reactive, accelerating the SN2 attack[2]. Furthermore, K


CO

is a mild base that prevents the premature hydrolysis of the ethyl bromoacetate electrophile[3].
Table 1: Quantitative Comparison of Synthesis Strategies
ParameterRoute A: Direct AlkylationRoute B: Two-Step Protocol (Recommended)
Reagents Chloroacetic acid, NaOHEthyl bromoacetate, K

CO

, LiOH
Solvent System H

O or H

O/Ethanol
DMF (Step 1) / THF-H

O (Step 2)
Reaction Time 12–24 hours4–6 hours (Step 1) + 2 hours (Step 2)
Typical Yield 40–55% (due to side reactions)85–95% (over two steps)
Purity Profile Moderate (glycolic acid impurities)High (clean SN2, easily purified)

Experimental Protocols (Route B)

The following protocol is designed as a self-validating system . In-process controls (IPCs) such as Thin-Layer Chromatography (TLC) and pH monitoring are integrated to ensure each step is complete before proceeding.

Table 2: Stoichiometry and Reagent Data (10 mmol Scale)
ReagentMW ( g/mol )EquivalentsAmountRole
4-Hydroxybenzyl cyanide133.151.01.33 gStarting Material
Ethyl bromoacetate167.001.22.00 g (1.33 mL)Electrophile
Potassium Carbonate (K

CO

)
138.201.52.07 gMild Base
N,N-Dimethylformamide (DMF)73.09N/A10 mLPolar Aprotic Solvent
Lithium Hydroxide (LiOH·H

O)
41.962.00.84 gSaponification Base
Step 1: O-Alkylation (Synthesis of Ethyl 2-[4-(cyanomethyl)phenoxy]acetate)
  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzyl cyanide (1.33 g, 10 mmol) and anhydrous K

    
    CO
    
    
    
    (2.07 g, 15 mmol).
  • Solvation: Suspend the mixture in anhydrous DMF (10 mL). Stir at room temperature for 15 minutes to allow for the initial deprotonation of the phenol. The solution may take on a slight yellow tint, indicating phenoxide formation.

  • Alkylation: Add ethyl bromoacetate (1.33 mL, 12 mmol) dropwise over 5 minutes.

  • Heating & Monitoring: Heat the reaction mixture to 60°C under a nitrogen atmosphere for 4 hours[4].

    • Self-Validation (IPC 1): Check reaction progress via TLC (Hexanes:EtOAc, 3:1). The starting phenol (lower R

      
      ) should be completely consumed, replaced by a single new spot corresponding to the ester (higher R
      
      
      
      ).
  • Work-up: Cool the mixture to room temperature. Quench by pouring into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing: Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF. Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to afford the intermediate ester as a viscous oil or off-white solid.
Step 2: Saponification (Synthesis of the Target Carboxylic Acid)
  • Solvation: Dissolve the crude ethyl 2-[4-(cyanomethyl)phenoxy]acetate from Step 1 in a mixture of Tetrahydrofuran (THF) and water (1:1 v/v, 20 mL total).

    • Causality: THF is chosen because it solubilizes the ester perfectly, while water is necessary to dissolve the LiOH. LiOH is preferred over NaOH here because the lithium cation forms a more soluble complex in this biphasic organic-aqueous system, preventing precipitation of the carboxylate salt before acidification[3].

  • Hydrolysis: Add LiOH·H

    
    O (0.84 g, 20 mmol) in one portion. Stir vigorously at room temperature for 2 hours.
    
    • Self-Validation (IPC 2): Monitor via TLC (DCM:MeOH, 9:1 with 1% Acetic Acid). The high R

      
       ester spot should disappear, replaced by a baseline/low R
      
      
      
      spot corresponding to the carboxylic acid.
  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the THF (do not evaporate to dryness).

  • Acidification & Isolation: Cool the remaining aqueous solution in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 2.0–3.0.

    • Self-Validation (IPC 3): Verify pH with indicator paper. A white precipitate of 2-[4-(Cyanomethyl)phenoxy]acetic acid will crash out of the solution.

  • Filtration: Collect the precipitate via vacuum filtration, wash with cold distilled water (2 × 10 mL), and dry under high vacuum to yield the pure target compound.

Workflow Step1 1. Reagent Preparation Dry DMF, K2CO3, 4-Hydroxybenzyl cyanide Step2 2. O-Alkylation Add Ethyl bromoacetate, 60°C, 4-6 hrs Step1->Step2 Step3 3. Work-up & Extraction EtOAc / H2O Phase Separation Step2->Step3 Monitor via TLC Step4 4. Saponification LiOH in THF/H2O, RT, 2 hrs Step3->Step4 Concentrate Organic Layer Step5 5. Acidification & Isolation HCl (pH 2-3), Filtration of Precipitate Step4->Step5 Monitor via TLC

Figure 2: Step-by-step experimental workflow for the two-stage synthesis and isolation.

Analytical Validation & Quality Control

To ensure the structural integrity of the synthesized 2-[4-(Cyanomethyl)phenoxy]acetic acid, the following analytical signatures should be confirmed:

  • 1H NMR (DMSO-d6): Look for the diagnostic singlet of the methylene protons adjacent to the nitrile group (

    
    3.9 ppm, 2H) and the singlet of the methylene protons adjacent to the carboxylic acid (
    
    
    
    4.6 ppm, 2H). The aromatic region will display a characteristic para-substituted AA'BB' splitting pattern.
  • IR Spectroscopy: Confirm the presence of the sharp nitrile (

    
    ) stretch at 
    
    
    
    2250 cm
    
    
    and the broad carboxylic acid O-H stretch spanning 2500–3300 cm
    
    
    .
  • Mass Spectrometry (ESI-MS): Expected [M-H]

    
     peak at m/z 190.05 in negative ionization mode.
    

References

Sources

Application Note and Protocol: O-alkylation of 4-hydroxyphenylacetonitrile with Chloroacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the O-alkylation of 4-hydroxyphenylacetonitrile with chloroacetic acid, a key transformation for synthesizing (4-(cyanomethyl)phenoxy)acetic acid. This resulting molecule is a valuable intermediate in the development of various pharmaceuticals. The protocol detailed herein is grounded in the principles of the Williamson ether synthesis and has been optimized for high yield and purity. This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and outline essential safety precautions and analytical methods for product characterization.

Introduction: The Significance of O-Alkylation

The O-alkylation of phenols is a fundamental and versatile reaction in organic synthesis, enabling the formation of aryl ethers. The Williamson ether synthesis, a classic named reaction, provides a robust and widely applicable method for this transformation.[1][2] It typically involves the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with a primary alkyl halide.[1][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[1][3]

The synthesis of (4-(cyanomethyl)phenoxy)acetic acid from 4-hydroxyphenylacetonitrile and chloroacetic acid is a pertinent example of this reaction's utility. The resulting product serves as a crucial building block in medicinal chemistry, with the phenoxyacetic acid moiety appearing in a range of biologically active compounds, including herbicides and pharmaceuticals.[4][5] This protocol provides a reliable method for the laboratory-scale synthesis of this important intermediate.

Reaction Mechanism and Rationale

The O-alkylation of 4-hydroxyphenylacetonitrile with chloroacetic acid follows the SN2 mechanism characteristic of the Williamson ether synthesis. The key steps are illustrated below:

Diagram: Reaction Mechanism

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack 4-hydroxyphenylacetonitrile 4-Hydroxyphenylacetonitrile Phenoxide 4-(Cyanomethyl)phenoxide 4-hydroxyphenylacetonitrile->Phenoxide + Base Base Base (e.g., KOH) H2O H₂O Base->H2O Chloroacetic_acid Chloroacetic Acid Product (4-(Cyanomethyl)phenoxy)acetic acid Phenoxide->Product + Chloroacetic Acid Chloride_ion Cl⁻ Chloroacetic_acid->Chloride_ion

Caption: Williamson ether synthesis of (4-(cyanomethyl)phenoxy)acetic acid.

Causality behind Experimental Choices:

  • Choice of Base: A strong base is required to deprotonate the phenolic hydroxyl group of 4-hydroxyphenylacetonitrile, which is more acidic than a typical alcohol but still requires a potent base for complete conversion to the corresponding phenoxide.[6] Potassium hydroxide (KOH) is an effective and economical choice for this purpose.[2][4] The use of a base is critical, as the reaction will not proceed at a reasonable rate without the formation of the more nucleophilic phenoxide ion.[6]

  • Alkylating Agent: Chloroacetic acid serves as the primary alkyl halide. The presence of the electron-withdrawing carboxylic acid group enhances the electrophilicity of the adjacent carbon, making it susceptible to nucleophilic attack. It is important to use a primary halide to favor the SN2 pathway and minimize competing elimination reactions.[1][3]

  • Solvent: Water is a suitable solvent for this reaction, as it readily dissolves the potassium hydroxide and the resulting phenoxide salt. While many organic solvents can be used for Williamson ether synthesis, an aqueous medium is often practical and environmentally benign for reactions involving ionic species.[3][7]

  • Temperature: Heating the reaction mixture accelerates the rate of the SN2 reaction, ensuring a reasonable reaction time.[6] A temperature of 90-100°C is typically sufficient to drive the reaction to completion without significant decomposition of the reactants or products.

Experimental Protocol

This protocol is designed for the synthesis of (4-(cyanomethyl)phenoxy)acetic acid on a laboratory scale.

Diagram: Experimental Workflow

experimental_workflow A 1. Reagent Preparation Dissolve KOH in water in a round-bottom flask. B 2. Addition of Phenol Add 4-hydroxyphenylacetonitrile and swirl to dissolve. A->B C 3. Heating and Addition of Alkylating Agent Heat to reflux and add chloroacetic acid solution dropwise. B->C D 4. Reaction Completion Continue refluxing for the specified time. C->D E 5. Workup: Quenching and Acidification Cool the reaction and acidify with HCl. D->E F 6. Extraction Extract the product with an organic solvent (e.g., diethyl ether). E->F G 7. Purification Wash the organic layer, dry, and remove the solvent. F->G H 8. Characterization Analyze the product using TLC, melting point, NMR, and IR spectroscopy. G->H

Caption: Step-by-step workflow for the synthesis and purification.

Materials and Reagents
Reagent/MaterialQuantity (for a representative scale)Notes
4-Hydroxyphenylacetonitrile2.0 gStarting material. Handle with care, as it can be an irritant.[8]
Potassium Hydroxide (KOH)4.0 gBase. Corrosive, handle with appropriate personal protective equipment (PPE).[2]
Chloroacetic Acid1.5 g (in 6 mL of 50% aqueous solution)Alkylating agent. Toxic and corrosive, causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.[9][10][11]
Water (distilled or deionized)8 mLSolvent.
Concentrated Hydrochloric Acid (HCl)As neededFor acidification. Corrosive, handle in a fume hood.
Diethyl Ether~30 mLExtraction solvent. Highly flammable, use in a well-ventilated area away from ignition sources.
Anhydrous Sodium SulfateAs neededDrying agent.
Round-bottom flask (250 mL)1
Reflux condenser1
Separatory funnel1
Magnetic stirrer and stir bar1
Heating mantle or water bath1
pH paper or pH meter1
Standard laboratory glassware-Beakers, graduated cylinders, etc.
Step-by-Step Procedure
  • Preparation of the Phenoxide: In a 250 mL round-bottom flask, dissolve 4.0 g of potassium hydroxide pellets in 8 mL of water.[4] To this solution, add 2.0 g of 4-hydroxyphenylacetonitrile. Swirl the mixture until a homogeneous solution is obtained.[4] Add a few boiling chips to the flask.

  • Reaction Setup: Fit the flask with a reflux condenser.

  • Addition of Chloroacetic Acid: Gently heat the mixture to a boil using a heating mantle or water bath.[4] Through the top of the condenser, add a solution of 1.5 g of chloroacetic acid in 6 mL of water dropwise over a period of approximately 10 minutes.[4]

  • Reflux: Once the addition is complete, continue to reflux the reaction mixture for an additional 10-30 minutes.[4]

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully acidify the solution by adding concentrated hydrochloric acid dropwise until the solution is acidic to litmus or pH paper.[4]

    • Cool the mixture in an ice bath to promote crystallization of the product.[4]

    • If a solid precipitates, collect the crude product by vacuum filtration and wash it with cold water.

    • If the product does not solidify, transfer the acidic mixture to a separatory funnel and extract the product with diethyl ether (e.g., 2 x 15 mL).

  • Purification:

    • Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by a brine wash. Be cautious during the bicarbonate wash as CO₂ evolution may cause pressure buildup.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.

Safety Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][10]

Handling of Reagents:

  • 4-Hydroxyphenylacetonitrile: May cause skin and eye irritation.[8]

  • Potassium Hydroxide: Corrosive and can cause severe burns. Handle with care.

  • Chloroacetic Acid: Highly toxic and corrosive. It can cause severe skin burns and eye damage and is harmful if inhaled or swallowed.[9][10][11] Always handle chloroacetic acid in a well-ventilated fume hood.[11][12]

  • Hydrochloric Acid: Corrosive and can cause severe burns. Handle in a fume hood.

  • Diethyl Ether: Extremely flammable. Ensure there are no open flames or spark sources in the vicinity.

Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.

Characterization and Analytical Methods

To confirm the identity and purity of the synthesized (4-(cyanomethyl)phenoxy)acetic acid, the following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): Monitor the progress of the reaction and assess the purity of the final product. A suitable eluent system would be a mixture of ethyl acetate and hexane.

  • Melting Point: The purified product should have a sharp melting point consistent with the literature value.

  • Spectroscopic Analysis:

    • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure of the product.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitrile (C≡N), carboxylic acid (C=O and O-H), and ether (C-O-C) stretches.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high accuracy.[13]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldIncomplete deprotonation of the phenol.Ensure the base is of good quality and used in the correct stoichiometric amount.
Insufficient heating or reaction time.Ensure the reaction is refluxed at the appropriate temperature for the recommended duration. Monitor the reaction by TLC.
Hydrolysis of the nitrile group.Maintain anhydrous conditions during the reaction and minimize prolonged exposure to strong acidic or basic conditions during workup.[14]
Presence of starting material in the final productIncomplete reaction.Increase the reaction time or temperature. Ensure the dropwise addition of chloroacetic acid is slow enough to allow for complete reaction.
Oily product that does not solidifyImpurities present.Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purify by column chromatography.[14]
Formation of byproductsDialkylation or other side reactions.Use a slight excess of the 4-hydroxyphenylacetonitrile relative to the chloroacetic acid.[14]

Conclusion

This application note provides a detailed and reliable protocol for the O-alkylation of 4-hydroxyphenylacetonitrile with chloroacetic acid. By understanding the underlying Williamson ether synthesis mechanism and adhering to the outlined experimental procedures and safety precautions, researchers can confidently synthesize (4-(cyanomethyl)phenoxy)acetic acid, a valuable intermediate for further chemical and pharmaceutical development. The provided analytical methods will ensure the identity and purity of the final product, which is crucial for subsequent applications.

References

  • Jing, H., et al. (2006). Organic base catalyzed O-alkylation of phenols under solvent-free condition.
  • Reddit. (2024, June 28).
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • ResearchGate. (n.d.). Organic base catalyzed O-alkylation of phenols under solvent-free condition.
  • BenchChem. (2025).
  • D
  • Royal Society of Chemistry. (2013). Analytical Methods.
  • MiraCosta College. (2012, November 14). Chemistry 211 Experiment 4.
  • Fisher Scientific. (2015, February 10).
  • Fisher Scientific. (2011, February 15).
  • Carl ROTH. (2025, March 10).
  • Alfa Chemistry. (n.d.).
  • Carl ROTH. (n.d.).
  • University of Massachusetts. (n.d.). The Williamson Ether Synthesis.
  • University of Wisconsin-Stout. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Organic Chemistry Portal. (n.d.).
  • Google Patents. (n.d.). US4412082A - Method for preparing 4-hydroxyphenylacetic acid.
  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). chloroacetonitrile.
  • Google Patents. (n.d.).
  • Journal of Organic Chemistry & Pharmaceutical Research. (n.d.).
  • Organic Syntheses. (n.d.). α-CYANO-β-PHENYLACRYLIC ACID.
  • ChemicalBook. (n.d.). 2-(2-cyano-4-Methoxyphenyl)acetic acid synthesis.
  • PubMed. (2006, September 1). Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents.
  • RSC Publishing. (2010, January 15). Analytical Methods.
  • PMC. (n.d.).
  • SciSpace. (n.d.). Analytical Methods (Royal Society of Chemistry).
  • ResearchGate. (n.d.).
  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.
  • ResearchGate. (n.d.). Analytical Methods for the Characterization of Organic Dyes in Artworks and in Historical Textiles.
  • Reddit. (2014, January 16).
  • MDPI. (2023, October 1).

Sources

Application Note: 2-[4-(Cyanomethyl)phenoxy]acetic Acid as a Bifunctional Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics—ranging from Proteolysis Targeting Chimeras (PROTACs) to Peroxisome Proliferator-Activated Receptor (PPAR) agonists—relies heavily on versatile, bifunctional building blocks. 2-[4-(Cyanomethyl)phenoxy]acetic acid (CAS: 926199-29-3) is a highly privileged scaffold in medicinal chemistry. It features two orthogonal reactive handles: a carboxylic acid for standard peptide/amide coupling, and a cyanomethyl group that can act as a nucleophile, be hydrolyzed to an amide, or reduced to a primary amine.

This guide details the chemical dynamics, causality-driven protocols, and self-validating workflows for utilizing this building block in advanced drug discovery, specifically focusing on its application in synthesizing extended linker systems and active pharmaceutical ingredients (APIs)[1].

Chemical Profile & Reactivity Dynamics

The structural architecture of 2-[4-(Cyanomethyl)phenoxy]acetic acid provides a rigid phenoxy spacer that is frequently utilized to enhance the metabolic stability and target binding affinity of small molecules, such as Leukotriene B4 antagonists[1].

Table 1: Physicochemical Properties & Reactivity Profile
Property / FeatureSpecification / DetailCausality in Synthesis
Chemical Formula C10H9NO3Dictates mass-to-charge ratio (m/z 190.05 [M-H]-) for LC-MS tracking.
Molecular Weight 191.18 g/mol Low molecular weight allows for significant downstream elaboration without violating Lipinski's rules.
Carboxylic Acid (-COOH) pKa ~ 3.1 (predicted)Highly reactive toward uronium coupling reagents (e.g., HATU, EDC); serves as the primary attachment point.
Cyanomethyl (-CH2CN) Reducible NitrileCan be selectively reduced to a 2-aminoethyl group, providing a secondary attachment point for heterobifunctional molecules.

Synthetic Workflow: Constructing a Bifunctional PROTAC Linker

When designing PROTACs, the linker length and composition dictate the degradation efficiency by controlling the ternary complex formation between the target protein and the E3 ligase. The following workflow illustrates how the orthogonal handles of 2-[4-(Cyanomethyl)phenoxy]acetic acid are sequentially functionalized.

G A 2-[4-(Cyanomethyl)phenoxy] acetic acid (Bifunctional Core) B Amide Coupling (HATU/DIPEA) A->B Target Amine C Cyanomethyl-Amide Intermediate B->C -H2O D Nitrile Reduction (BH3-THF or H2/Pd) C->D Reduction E Aminoethyl-Amide PROTAC Linker D->E Primary Amine

Caption: Workflow for converting 2-[4-(Cyanomethyl)phenoxy]acetic acid into a PROTAC linker.

Protocol A: High-Efficiency Amide Coupling

Objective: Conjugate the carboxylic acid moiety to a target amine (e.g., an E3 ligase ligand) without cross-reactivity at the nitrile group.

Causality & Reagent Selection: HATU is selected over EDC/NHS due to its superior kinetics and ability to couple sterically hindered amines. The nitrogen atom in the pyridine ring of the HOAt leaving group (generated by HATU) provides neighboring-group participation, stabilizing the active ester and accelerating the nucleophilic attack by the amine.

G N1 Carboxylic Acid (Substrate) N2 Deprotonation (by DIPEA) N1->N2 N3 Carboxylate Anion N2->N3 N4 Nucleophilic Attack on HATU N3->N4 N5 Active HOAt Ester Intermediate N4->N5 -Tetramethylurea N6 Amine Addition & Amide Formation N5->N6 Target Amine

Caption: Mechanistic pathway of carboxylic acid activation using HATU and DIPEA.

Step-by-Step Methodology:
  • Preparation: Dissolve 2-[4-(Cyanomethyl)phenoxy]acetic acid (1.0 eq, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5 mL) under an inert argon atmosphere.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol) followed by HATU (1.2 eq, 1.2 mmol).

    • Self-Validation Check: Stir for 15 minutes at room temperature. Extract a 5 µL aliquot, quench in methanol, and analyze via LC-MS. The disappearance of the starting material (m/z 190 [M-H]-) and the appearance of the HOAt active ester indicate successful activation.

  • Coupling: Add the target primary or secondary amine (1.1 eq, 1.1 mmol) dropwise. Stir at room temperature for 2 hours.

  • Quench & Extraction: Dilute the reaction mixture with Ethyl Acetate (30 mL). Wash sequentially with 1M HCl (2 × 15 mL) to remove unreacted amine and DIPEA, saturated aqueous NaHCO3 (2 × 15 mL) to remove acidic byproducts, and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Chemoselective Nitrile Reduction

Objective: Convert the cyanomethyl group (-CH2CN) of the intermediate into a 2-aminoethyl group (-CH2CH2NH2) to expose a new nucleophilic handle.

Causality & Reagent Selection: Reducing a nitrile in the presence of an amide is notoriously difficult, as harsh reagents like LiAlH4 will concurrently reduce the amide to an amine. Borane-tetrahydrofuran (BH3-THF) complex is highly chemoselective for nitriles over amides at controlled temperatures[2]. Furthermore, BH3 suppresses the formation of secondary amine dimers, a common side reaction in catalytic hydrogenation.

Table 2: Optimization of Nitrile Reduction Strategies
Reducing AgentChemoselectivity (Nitrile vs Amide)Risk of Secondary Amine DimerizationRecommended Use Case
BH3-THF (50 °C) ExcellentLowComplex molecules with sensitive amides[2].
Raney Ni / H2 (50 psi) GoodHigh (Requires NH3 additive)Large-scale, non-sensitive batch synthesis.
LiAlH4 Poor (Reduces amides)LowOnly if amide reduction is simultaneously desired.
Step-by-Step Methodology:
  • Preparation: Dissolve the cyanomethyl-amide intermediate (1.0 eq, 1.0 mmol) in anhydrous Tetrahydrofuran (THF) (10 mL) under a strict nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.

  • Reduction: Slowly add BH3-THF complex (1.0 M in THF, 3.0 eq, 3.0 mL) dropwise over 10 minutes[2].

    • Causality Note: Dropwise addition prevents localized exothermic spikes that could lead to unwanted side reactions.

  • Heating: Remove the ice bath and heat the reaction mixture to 50 °C for 3 to 4 hours.

  • Quenching (Critical Step): Cool the reaction to 0 °C. Carefully add 1M HCl (5 mL) dropwise.

    • Self-Validation Check: Vigorous gas evolution (H2) will occur. This step is mandatory not only to quench excess borane but to hydrolyze the highly stable boron-amine complex that forms during the reduction. Stir for 1 hour at room temperature.

  • Isolation: Basify the aqueous layer to pH 10 using 2M NaOH. Extract the free primary amine with Dichloromethane (DCM) (3 × 20 mL).

  • Validation: Spot the organic extract on a TLC plate and stain with Ninhydrin. Heating the plate should reveal a distinct purple spot, confirming the presence of a primary alkyl amine. Confirm the exact mass via ESI-MS.

References

  • Huang, F., et al. A Novel Series of [2-[Methyl(2-phenethyl)amino]-2-oxoethyl]benzene-Containing Leukotriene B4 Antagonists: Initial Structure−Activity Relationships. ACS Publications. Available at: [Link]

  • US Patent 7109226B2. PPAR-activating compound and pharmaceutical composition comprising the compound. Google Patents.

Sources

Application Note: Selective Reduction of 2-[4-(Cyanomethyl)phenoxy]acetic acid to Aminoethyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the selective reduction of 2-[4-(cyanomethyl)phenoxy]acetic acid (Compound 1 ) to its corresponding aminoethyl derivative, 2-[4-(2-aminoethyl)phenoxy]acetic acid (Compound 2 ). This transformation is a critical step in the synthesis of


-adrenergic receptor antagonists (beta-blockers) and various peptidomimetics.

The primary challenge in this synthesis is chemoselectivity : reducing the nitrile moiety (-CN) to a primary amine (-CH


NH

) without affecting the carboxylic acid (-COOH) or generating secondary amine byproducts. This guide presents two validated protocols:
  • Catalytic Hydrogenation (Method A): The industrial "gold standard" using Raney Nickel, optimized for scalability and purity.

  • Borohydride Reduction (Method B): A benchtop-friendly protocol using CoCl

    
    /NaBH
    
    
    
    for smaller scales without high-pressure equipment.

Strategic Analysis & Mechanism

The Chemoselectivity Challenge

The starting material contains two reducible functionalities: the nitrile and the carboxylic acid.

  • Nitrile (-CN): Requires moderate energy to reduce to a primary amine.[1] Intermediate imines can react with the product amine to form secondary amines (dimerization).

  • Carboxylic Acid (-COOH): generally resistant to catalytic hydrogenation but susceptible to hydride reducing agents (e.g., LiAlH

    
    , BH
    
    
    
    ).

Operational Logic: To achieve selectivity, we utilize the inertness of carboxylate anions toward hydrogenation and borohydride reagents. By conducting the reaction under basic or neutral conditions, the acid exists as a stable salt, preventing reduction to the alcohol.

Reaction Pathway Diagram

The following diagram illustrates the reduction pathway and potential pitfalls (dimerization).

ReactionPathway cluster_conditions Critical Control Parameters Start Start: Nitrile Precursor (R-CN) Imine Intermediate: Imine (R-CH=NH) Start->Imine + 2H (Step 1) Product Target: Primary Amine (R-CH2-NH2) Imine->Product + 2H (Step 2) SideProduct Impurity: Secondary Amine (Dimer) Imine->SideProduct + Product (-NH3) Condensation

Figure 1: Reaction mechanism highlighting the imine intermediate. Rapid hydrogenation and the presence of ammonia are required to prevent the 'SideProduct' pathway.

Experimental Protocols

Method A: High-Pressure Catalytic Hydrogenation (Raney Nickel)

Recommended for scale-up (>10g) and highest purity.

Safety Warning: Raney Nickel is pyrophoric when dry. Handle under inert atmosphere (Argon/Nitrogen) and keep wet at all times.

Materials
  • Substrate: 2-[4-(Cyanomethyl)phenoxy]acetic acid

  • Catalyst: Raney Nickel (Active, slurry in water/MeOH)

  • Solvent: Methanol (HPLC Grade)

  • Additive: 7N Ammonia in Methanol (to suppress dimerization)

  • Equipment: Parr Hydrogenator or Autoclave

Protocol Steps
  • Preparation: In a pressure vessel, dissolve 10.0 g (52.3 mmol) of the nitrile substrate in 100 mL of Methanol.

  • Basification: Add 15 mL of 7N NH

    
     in MeOH.
    
    • Insight: Ammonia converts the free acid to the ammonium salt (increasing solubility) and saturates the catalyst surface to prevent the primary amine product from reacting with the imine intermediate.

  • Catalyst Addition: Carefully add 2.0 g (wet weight) of Raney Nickel catalyst. Do not let the catalyst dry out.

  • Hydrogenation: Seal the vessel. Purge with Nitrogen (3x) and then Hydrogen (3x). Pressurize to 50-60 psi (3.5-4 bar) with H

    
    .
    
  • Reaction: Stir vigorously at 40-50°C for 6-12 hours. Monitor H

    
     uptake; repressurize if necessary.
    
  • Workup:

    • Cool to room temperature and vent H

      
      .
      
    • Filter the mixture through a Celite pad (keep wet!) to remove the catalyst.

    • Rinse the pad with MeOH.

    • Concentrate the filtrate under reduced pressure to obtain the crude ammonium salt.

  • Purification: Dissolve the residue in minimal water. Adjust pH to ~6.0 with dilute HCl to precipitate the zwitterionic product, or fully acidify to pH 1-2 to isolate the Hydrochloride salt.

Method B: Cobalt Chloride / Sodium Borohydride Reduction

Recommended for benchtop synthesis (<5g) or when high-pressure equipment is unavailable.

Mechanism: In situ generation of Cobalt Boride (Co


B), which acts as a catalytic surface for borohydride reduction.
Materials
  • Substrate: 2-[4-(Cyanomethyl)phenoxy]acetic acid

  • Reagents: Cobalt(II) Chloride hexahydrate (CoCl

    
    ·6H
    
    
    
    O), Sodium Borohydride (NaBH
    
    
    )
  • Solvent: Methanol/Water (3:1 ratio)

Protocol Steps
  • Dissolution: Dissolve 1.0 g (5.23 mmol) of the nitrile and 2.5 g (10.5 mmol) of CoCl

    
    ·6H
    
    
    
    O in 20 mL of MeOH/Water (3:1). The solution will be deep purple/pink.
  • Reduction: Cool the solution to 0°C in an ice bath.

  • Addition: Add NaBH

    
     (2.0 g, 52.3 mmol) portion-wise over 30 minutes.
    
    • Observation: The reaction is vigorous; massive gas evolution (H

      
      ) occurs, and a black precipitate (Cobalt Boride) forms immediately.
      
  • Aging: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quenching: Carefully add 3N HCl until gas evolution ceases and the black precipitate dissolves (or becomes inactive).

  • Isolation:

    • Extract the aqueous phase with Ethyl Acetate to remove unreacted starting material (if any).

    • The product remains in the aqueous phase as the amine salt.

    • Lyophilize the aqueous phase or basify/extract depending on the desired salt form.

Analytical Data & Quality Control

Target Product: 2-[4-(2-Aminoethyl)phenoxy]acetic acid (HCl salt) MW: 195.22 (Free base) / 231.68 (HCl salt)[2]

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual

H-NMR (D

O)

7.2 (d, 2H), 6.9 (d, 2H), 4.6 (s, 2H), 3.1 (t, 2H), 2.9 (t, 2H)
400 MHz NMR
Mass Spec [M+H]

= 196.1
LC-MS (ESI+)
HPLC Purity > 98.0% (Area %)C18 Column, ACN/Water/TFA
Workflow Diagram

Workflow Step1 Dissolve Substrate (MeOH + NH3) Step2 Add Raney Ni (Under Argon) Step1->Step2 Step3 Hydrogenate (50 psi, 50°C, 8h) Step2->Step3 Step4 Filter Catalyst (Celite) Step3->Step4 Step5 Acidify & Crystallize Step4->Step5

Figure 2: Operational workflow for Method A (Catalytic Hydrogenation).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Catalyst poisoningEnsure substrate is sulfur-free; Increase catalyst loading to 20 wt%.
Secondary Amine Insufficient AmmoniaIncrease NH

concentration; Ensure H

pressure is maintained high (>50 psi).
Incomplete Reaction Low H

mass transfer
Increase stirring speed (rpm); Check H

uptake curves.
Ester Formation Acidic MeOH conditionsEnsure reaction pH is basic (NH

) to prevent Fisher esterification of the acetic acid tail.

References

  • Bagal, D. B., & Bhanage, B. M. (2014). Catalytic Reduction of Nitriles. Thieme Connect. Link

  • Santa Cruz Biotechnology. (n.d.). 2-[4-(2-aminoethyl)phenoxy]acetic acid hydrochloride Product Data. Link

  • Gowda, S., et al. (2003). Reductive cleavage of azo compounds and reduction of nitro compounds and nitriles using Raney nickel. Tetrahedon Letters.
  • Osby, J. O., et al. (1993). Reduction of Nitriles to Primary Amines with Cobalt Chloride and Sodium Borohydride. Journal of the American Chemical Society. Link

  • US Patent 20090247781A1. Synthesis of phenoxyacetic acid derivatives. Google Patents. Link

Sources

Hydrolysis of 2-[4-(Cyanomethyl)phenoxy]acetic acid to dicarboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 2-[4-(Carboxymethyl)phenoxy]acetic Acid via Nitrile Hydrolysis

Strategic Rationale & Introduction

Dicarboxylic acids are critical building blocks in modern drug development, frequently utilized as bifunctional linkers in PROTACs, polymer precursors, and conjugation tags. The transformation of 2-[4-(Cyanomethyl)phenoxy]acetic acid into its corresponding dicarboxylic acid—2-[4-(carboxymethyl)phenoxy]acetic acid —is achieved through the exhaustive hydrolysis of the terminal cyanomethyl (-CH₂CN) group.

This application note provides a highly optimized, self-validating alkaline hydrolysis protocol. Rather than relying on rigid templates, this guide is structured to explain the chemical causality behind each step, ensuring researchers can adapt and troubleshoot the workflow effectively.

Mechanistic Causality & Reaction Design

The conversion of a nitrile to a carboxylic acid fundamentally requires the addition of water across the carbon-nitrogen triple bond. Mechanistically, this process proceeds sequentially: the nitrile is first hydrated to an amide intermediate, which is subsequently hydrolyzed to the final carboxylic acid (1)[1]. This transformation necessitates strong acidic or basic conditions to overcome the high activation energy barrier of the nitrile carbon (2)[2].

Why Alkaline Hydrolysis? We deliberately select an alkaline environment (NaOH) over acidic reflux for three causal reasons:

  • Thermodynamic Driving Force: Under basic conditions, the final product forms a highly stable, resonance-stabilized carboxylate anion. The formation of this salt, coupled with the irreversible outgassing of ammonia (NH₃) gas, drives the reaction equilibrium completely to the right.

  • Chemoselectivity: Phenoxyacetic acid derivatives can be sensitive to harsh acidic conditions (like HBr or HI), which may promote unwanted ether cleavage. Basic hydrolysis preserves the delicate phenoxy ether linkage while ensuring rapid transformation (3)[3].

  • Phase-Swing Isolation: The alkaline reaction yields a highly water-soluble disodium salt. By simply adjusting the pH post-reaction, the target dicarboxylic acid precipitates out of solution in high purity, eliminating the need for complex chromatographic purification.

Pathway Visualization

NitrileHydrolysis A 2-[4-(Cyanomethyl)phenoxy]acetic acid (Starting Material) B Alkaline Hydrolysis (NaOH / H2O / EtOH, Reflux) A->B C Amide Intermediate (Transient) B->C OH- Attack D Disodium Dicarboxylate Salt (Aqueous Soluble) + NH3↑ C->D Hydrolysis E Acidification (HCl to pH 1-2) D->E Isolation F 2-[4-(Carboxymethyl)phenoxy]acetic acid (Precipitated Product) E->F Precipitation

Workflow of the alkaline hydrolysis of cyanomethyl phenoxyacetic acid to its dicarboxylic acid.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system; each phase contains observable physical changes that confirm the reaction's progress without requiring immediate LC-MS analysis.

Materials Required:

  • 2-[4-(Cyanomethyl)phenoxy]acetic acid (1.0 eq, 10 mmol, 1.91 g)

  • Sodium Hydroxide (NaOH) pellets (4.0 eq, 40 mmol, 1.60 g)

  • Ethanol (Absolute) (15 mL)

  • Deionized Water (25 mL)

  • Hydrochloric Acid (6M aqueous)

Step-by-Step Procedure:

  • Solvation & Initiation:

    • Action: In a 100 mL round-bottom flask, dissolve 1.60 g of NaOH in 25 mL of deionized water. Add 15 mL of ethanol, followed by 1.91 g of 2-[4-(Cyanomethyl)phenoxy]acetic acid.

    • Causality: The starting material is highly hydrophobic. Ethanol acts as a necessary phase-transfer co-solvent, ensuring the substrate is fully solvated and accessible to hydroxide ions before the water-soluble disodium salt has a chance to fully form.

  • Reflux & Hydrolysis:

    • Action: Attach a reflux condenser and heat the mixture to 90–95 °C using an oil bath for 5 hours.

    • Self-Validation (The Ammonia Test): Periodically hold a piece of damp red litmus paper at the top outlet of the condenser. The paper will turn deep blue due to the evolution of NH₃ gas, physically confirming the active conversion of the amide intermediate to the carboxylate. Once the litmus paper no longer changes color, the reaction has reached completion.

  • Solvent Removal:

    • Action: Cool the reaction mixture to room temperature. Transfer to a rotary evaporator and remove the ethanol under reduced pressure (40 °C, ~50 mbar).

    • Causality: Residual ethanol artificially increases the solubility of the final dicarboxylic acid in water. Removing it ensures maximum yield during the subsequent aqueous precipitation step.

  • Acidification & Precipitation:

    • Action: Place the aqueous solution in an ice bath (0–5 °C). Under vigorous magnetic stirring, add 6M HCl dropwise until the solution reaches pH 1–2 (verify with pH test strips).

    • Self-Validation: A dense, white precipitate will immediately crash out of solution. This visually indicates the protonation of the highly soluble disodium salt into the insoluble dicarboxylic acid.

  • Isolation:

    • Action: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 x 10 mL of ice-cold deionized water to remove residual NaCl. Dry the solid in a vacuum oven at 50 °C overnight.

Quantitative Data & Validation

To ensure reproducibility, the reaction parameters were optimized. Table 1 summarizes the effect of base equivalents and time on the isolated yield, demonstrating the causality of our chosen parameters.

Table 1: Optimization of Reaction Parameters

EntryBase (Eq)Co-SolventTemp (°C)Time (h)Isolated Yield (%)Observation / Causality
12.0None95845%Incomplete dissolution; slow kinetics due to phase separation.
22.0EtOH95672%Better solubility, but incomplete conversion to the carboxylate.
34.0EtOH95594% Excess base drives equilibrium; complete NH₃ release observed.
44.0EtOH2524<10%Insufficient thermal energy to overcome the nitrile activation barrier.

Table 2: Analytical Validation Markers Validation of the final product requires confirming the disappearance of the nitrile functional group and the appearance of the second carboxylic acid group.

Analytical MethodStarting Material MarkerProduct MarkerStructural Confirmation
FT-IR Spectroscopy Sharp peak at ~2250 cm⁻¹ (C≡N stretch)Complete absence of 2250 cm⁻¹ peakConfirms exhaustive hydrolysis of the nitrile group.
FT-IR Spectroscopy Single C=O stretch at ~1710 cm⁻¹Broadened C=O stretch (1700-1720 cm⁻¹); massive OH broad peak (3300-2500 cm⁻¹)Confirms the presence of two distinct carboxylic acid environments.
¹H NMR (DMSO-d6) Singlet at ~3.9 ppm (Ar-CH₂-CN)Singlet shifts to ~3.5 ppm (Ar-CH₂-COOH)Deshielding effect changes as the electron-withdrawing cyano group is replaced by a carboxyl group.
¹H NMR (DMSO-d6) 1H exchangeable (COOH)2H exchangeable (2 x COOH) at ~12.5 ppmConfirms the formation of the dicarboxylic acid species.

References

  • Phase I - Hydrolysis Reactions | Metabolism of Herbicides or Xenobiotics in Plants - unl.edu - 1

  • 2 - Organic Syntheses Procedure - orgsyn.org - 2

  • Hydrolysis Reaction Mechanism of 2, 4-Dichlorophenoxy Acetic Acid Metabolism - researchgate.net - 3

Sources

Application Note: Synthesis and Mechanistic Validation of Phenoxyacetic Acid Auxin Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Agrochemical Rationale

Phenoxyacetic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and MCPA, represent a cornerstone class of synthetic auxins utilized extensively in agrochemical research and commercial herbicide formulations (1)[1]. Unlike endogenous indole-3-acetic acid (IAA), which is tightly regulated by plant metabolic homeostasis, synthetic phenoxyacetic acids resist enzymatic degradation. This resistance leads to lethal accumulation in broadleaf (dicot) species.

Causality of Action: The herbicidal efficacy of these analogs stems from their ability to hijack the plant's native signaling pathways. The synthetic auxin acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB F-box protein (the substrate recognition component of the SCF E3 ubiquitin ligase complex) and Aux/IAA transcriptional repressors (2)[2]. This binding triggers the rapid polyubiquitination and 26S proteasomal degradation of Aux/IAA, freeing Auxin Response Factors (ARFs) to drive unregulated, runaway gene transcription that ultimately destroys the plant's vascular tissue (3)[3].

AuxinSignaling Auxin Synthetic Auxin (e.g., 2,4-D) Complex TIR1-Auxin-Aux/IAA Complex Auxin->Complex Molecular Glue TIR1 TIR1/AFB F-box Protein TIR1->Complex AuxIAA Aux/IAA Repressor AuxIAA->Complex Ubiquitination Polyubiquitination (SCF Ligase) Complex->Ubiquitination Recruits Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome Targets Aux/IAA ARF ARF Transcription Factors Proteasome->ARF Releases ARF GeneExp Unregulated Gene Expression ARF->GeneExp Activates

Fig 1. Mechanistic pathway of synthetic auxin-induced ARF de-repression via the TIR1/AFB complex.

Chemical Synthesis Strategy: The Williamson Ether Pathway

The laboratory and industrial-scale synthesis of phenoxyacetic acid derivatives relies on the classic Williamson ether synthesis (4)[4]. This bimolecular nucleophilic substitution (SN2) reaction couples a substituted phenol with an α-haloacetic acid under basic conditions.

Causality of Reagent Selection:

  • Aqueous Sodium Hydroxide (NaOH): Phenols are relatively weak acids (pKa ~10). The addition of aqueous NaOH is strictly required to deprotonate the phenol, generating a phenoxide anion. The phenoxide is a significantly stronger nucleophile than the neutral phenol, which is an absolute prerequisite for overcoming the activation energy of the subsequent SN2 attack (5)[5].

  • Chloroacetic Acid: Acts as the electrophile. The alpha-carbon is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of both the adjacent halogen and the carboxyl group.

  • Acidification (HCl): The initial reaction yields the highly water-soluble sodium salt of the phenoxyacetic acid. Strong acidification (pH < 2) protonates the carboxylate, drastically reducing its aqueous solubility and forcing the target compound to precipitate out of the aqueous phase for easy recovery (4)[4].

SynthesisWorkflow Phenol 2,4-Dichlorophenol Phenoxide Sodium Phenoxide Phenol->Phenoxide + Base Base Aqueous NaOH Base->Phenoxide SN2 SN2 Substitution Phenoxide->SN2 Chloroacetic Chloroacetic Acid Chloroacetic->SN2 Heat Acidification Acidification (HCl) SN2->Acidification Salt Form Product 2,4-D Precipitate Acidification->Product pH < 2

Fig 2. Step-by-step Williamson ether synthesis workflow for 2,4-dichlorophenoxyacetic acid.

Comparative Reaction Parameters (Data Visualization)

Recent synthetic advancements have introduced microwave-assisted synthesis to overcome the kinetic limitations of conventional refluxing. The table below summarizes the quantitative differences between conventional and microwave-assisted protocols for phenoxyacetic acid synthesis (6)[6], (7)[7].

ParameterConventional HeatingMicrowave-Assisted (MW)Mechanistic Advantage of MW
Temperature 90–100 °C100–120 °CRapid, uniform volumetric heating
Reaction Time 2–4 Hours5–15 MinutesOvercomes activation energy barriers rapidly
Yield (%) 65–75%85–95%Minimizes thermal degradation and side reactions
Solvent Aqueous NaOHWater or Solvent-FreeEnhanced dielectric heating in polar media
Phase Transfer Often requiredNot requiredMW agitation mimics phase-transfer effects

Experimental Protocol: Synthesis of 2,4-D

Self-Validating Workflow: This protocol incorporates in-process checks to ensure the reaction is proceeding correctly, validating each step before moving to the next.

Materials Required:

  • 2,4-Dichlorophenol (10 mmol, 1.63 g)

  • Chloroacetic acid (12 mmol, 1.13 g)

  • Sodium hydroxide (NaOH) (33 mmol, 1.32 g)

  • Hydrochloric acid (HCl), 6M aqueous

  • Deionized water & Ice bath

Step-by-Step Methodology:

  • Phenoxide Generation: In a 50 mL round-bottom flask, dissolve 1.32 g of NaOH in 10 mL of deionized water. Slowly add 1.63 g of 2,4-dichlorophenol.

    • Validation Check: The solution must become homogenous. The disappearance of the water-insoluble phenol confirms its conversion into the highly soluble sodium 2,4-dichlorophenoxide.

  • Electrophile Addition: Add 1.13 g of chloroacetic acid to the reaction mixture. (Caution: Chloroacetic acid is highly corrosive; handle exclusively in a fume hood).

  • SN2 Coupling (Reflux): Attach a reflux condenser and heat the mixture to 90–95 °C using an oil bath for 2 hours.

    • Validation Check: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the phenol spot indicates reaction completion.

  • Cooling and Dilution: Remove the flask from the heat source and allow it to cool to room temperature. Add 10 mL of distilled water to ensure all sodium salts remain fully dissolved and do not crash out prematurely.

  • Acidification and Precipitation: Transfer the mixture to an ice bath. Slowly add 6M HCl dropwise while stirring vigorously until the pH reaches 1–2 (verify strictly with pH paper).

    • Validation Check: A dense white precipitate of 2,4-dichlorophenoxyacetic acid will form immediately as the carboxylate is protonated. If no precipitate forms, the pH is not low enough.

  • Isolation: Isolate the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold water to flush out residual NaCl and unreacted chloroacetic acid.

  • Recrystallization: Recrystallize the crude product from boiling water or a minimal amount of an ethanol/water mixture. Filter and dry the purified crystals in a desiccator overnight.

  • Characterization:

    • Verify the product via a melting point apparatus (Expected MP for 2,4-D: 138–141 °C).

    • Confirm molecular structure via ^1H-NMR (Look for the characteristic singlet of the -O-CH2- protons around δ 4.7 ppm, distinct from the aromatic protons).

References

  • Source: cdc.
  • Source: nih.
  • Source: biologists.
  • Source: scribd.
  • Source: chegg.
  • Source: benchchem.
  • Source: researchgate.

Sources

Application Note: Synthesis and Integration of Phenoxyacetic Acid Linkers for Advanced Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, materials scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

Phenoxyacetic acid derivatives—such as o-phenylenedioxydiacetic acid (H2pdda) and 1,4-phenylenedioxydiacetic acid (p-PDOA)—are highly versatile, bifunctional organic linkers utilized in the rational design of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)[1]. Unlike rigid linear linkers (e.g., terephthalic acid), phenoxyacetic acids feature a rigid aromatic core flanked by flexible acetic acid moieties connected via ether linkages[1].

This structural duality provides two distinct advantages in MOF chemistry:

  • Conformational Flexibility: The ether oxygen allows the carboxylate arms to rotate, enabling the ligand to adopt multiple coordination modes (chelating, bridging, or monodentate) to satisfy the geometric demands of complex metal nodes, including f-block elements like uranyl (UO2²⁺) or lanthanides[1][2].

  • Enhanced Electronic Environment: The ether oxygens can act as auxiliary Lewis base sites, participating directly in metal coordination or stabilizing the framework via intramolecular hydrogen bonding[3].

The Chemistry of Ligand Synthesis

The preparation of these linkers relies on a classic Williamson ether synthesis[4]. The reaction involves a phenolic precursor (e.g., catechol or hydroquinone) and an electrophile (chloroacetic acid) under strongly basic conditions.

Causality of Reagent Selection:

  • Sodium Hydroxide (NaOH): A strong base is strictly required for two simultaneous functions. First, it completely deprotonates the weakly acidic phenolic protons to generate a highly nucleophilic bis-phenoxide intermediate[4]. Second, it neutralizes the carboxylic acid group of the chloroacetic acid, maintaining the solubility of the electrophile and preventing the premature protonation of the phenoxide nucleophile[4].

  • Chloroacetic Acid: Chosen as an economical and highly effective electrophile. The adjacent carbonyl group significantly enhances the electrophilicity of the α-carbon, facilitating a rapid S_N2 nucleophilic attack by the phenoxide[4].

Workflow Visualizations

LigandSynthesis A Precursor Phenol (e.g., Catechol) C Base Addition (NaOH) Deprotonation & Neutralization A->C B Chloroacetic Acid (Electrophile) B->C D SN2 Nucleophilic Substitution (Bis-phenoxide Intermediate) C->D Heat / Reflux E Acidification (HCl) Protonation of Carboxylate D->E Cooling F Phenoxyacetic Acid Ligand (e.g., H2pdda) E->F Precipitation

Chemical synthesis pathway of phenoxyacetic acid MOF linkers via SN2 substitution.

MOFAssembly Ligand Phenoxyacetic Acid Ligand (Flexible O-Donor) Solvent Solvent System (DMF / H2O) Ligand->Solvent Metal Metal Salt Precursor (e.g., GdCl3, Zn(NO3)2) Metal->Solvent Heat Solvothermal Assembly (Controlled Nucleation) Solvent->Heat 65-180 °C Wash Solvent Exchange & Activation (Pore Clearance) Heat->Wash Crystal Recovery MOF Activated MOF (Target Topology) Wash->MOF Vacuum Drying

Solvothermal assembly and activation workflow for phenoxyacetic acid-based MOFs.

Experimental Protocols

Protocol A: Synthesis of o-Phenylenedioxydiacetic Acid (H2pdda) Linker

This self-validating protocol utilizes a strict 1:2:4 stoichiometric ratio (Phenol : Electrophile : Base) to ensure complete conversion while preventing side reactions[4].

Reagents:

  • Catechol (1,2-dihydroxybenzene): 11.0 g (0.10 mol)

  • Chloroacetic acid: 20.8 g (0.22 mol)

  • Sodium hydroxide (NaOH) pellets: 17.6 g (0.44 mol)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

Step-by-Step Methodology:

  • Base Preparation: In a 500 mL beaker, dissolve 17.6 g of NaOH in 150 mL of deionized water. Critical: This dissolution is highly exothermic. Place the beaker in an ice bath to maintain the temperature below 25 °C[4].

  • Electrophile Activation: Once the NaOH solution has cooled to room temperature, slowly add 20.8 g of chloroacetic acid under continuous magnetic stirring. This forms the sodium chloroacetate intermediate[4].

  • Nucleophile Generation: In a separate 500 mL round-bottom flask equipped with a reflux condenser, dissolve 11.0 g of catechol in 100 mL of deionized water[4].

  • S_N2 Coupling: Slowly transfer the sodium chloroacetate solution into the round-bottom flask containing the catechol.

  • Reflux: Heat the mixture to reflux (approx. 100 °C) and maintain for 4–6 hours. The heat provides the necessary activation energy to drive the bimolecular nucleophilic substitution to completion.

  • Acidification & Precipitation (Validation Step): Cool the reaction mixture to room temperature, then place it in an ice bath. Slowly add concentrated HCl dropwise until the pH reaches ~2.0. Self-Validation: A white to off-white precipitate of crude H2pdda will rapidly form as the carboxylate salts are protonated into their insoluble acid form.

  • Purification: Filter the precipitate under vacuum. Recrystallize the crude product from boiling water to yield pure o-phenylenedioxydiacetic acid. Dry under vacuum at 60 °C overnight.

Protocol B: Solvothermal Synthesis of a Gadolinium-pdda MOF

Phenoxyacetic acid linkers are excellent for coordinating with lanthanides due to their high affinity for hard oxygen donors[2].

Reagents:

  • o-Phenylenedioxydiacetic acid (H2pdda): 1.5 mmol

  • Gadolinium(III) chloride (GdCl3): 1.0 mmol

  • Deionized water / N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 1.0 mmol of GdCl3 in 10 mL of deionized water. In a separate vial, dissolve 1.5 mmol of H2pdda in a minimal amount of a water/DMF mixture.

  • Ligand Addition: Slowly add the H2pdda solution to the GdCl3 solution under continuous stirring[2].

  • pH Adjustment (Critical): Carefully adjust the pH of the mixture to exactly 6.04 using dilute NaOH or HCl. Causality: The pH dictates the deprotonation state of the H2pdda ligand. A pH of ~6.0 ensures the ligand is fully deprotonated and ready to coordinate, without causing the precipitation of gadolinium hydroxide[2].

  • Thermal Assembly: Transfer the mixture to a sealed vial or Teflon-lined autoclave. Heat the solution at 65 °C for 24–48 hours[2].

  • Recovery: A crystalline precipitate will form. Filter the MOF crystals and wash extensively with deionized water and ethanol to remove unreacted precursors and trapped solvent molecules within the pores.

  • Activation: Dry the isolated MOF under dynamic vacuum at 80 °C for 12 hours to evacuate the pores.

Quantitative Data Summary

The structural variations of phenoxyacetic acid linkers dictate the final topology and application of the resulting MOFs. The table below summarizes key quantitative and qualitative data across different linker derivatives.

Linker DerivativePrecursor PhenolTarget Metal NodeTypical Synthesis Temp.MOF Application / Feature
o-Phenylenedioxydiacetic acid (H2pdda) CatecholUO2²⁺, Gd³⁺65 °C – 120 °CFormation of stable f-block networks; luminescent sensing[1][2].
1,4-Phenylenedioxydiacetic acid (p-PDOA) HydroquinoneZn²⁺, Cu²⁺80 °C – 180 °CDisruption of DNA gene expression; apoptosis induction; drug delivery[5].
1,3,5-Benzenetrioxyacetic acid (BTOA) PhloroglucinolZr⁴⁺, Fe³⁺120 °C – 150 °CHigh surface area frameworks for environmental remediation and extraction[6].

Note: The flexibility of these linkers often results in dynamic MOF structures that can undergo crystal-to-crystal transformations depending on the size of the ligated solvent molecules (e.g., DMF vs. Ethanol)[7].

References

  • Benchchem.o-Phenylenedioxydiacetic Acid | Research Chemical. Benchchem.
  • The Royal Society of Chemistry.SUPPORTING INFORMATION: Experimental Details for MOF Preparation. RSC.
  • ACS Publications.Crystal-to-Crystal Transformations of a Series of Isostructural Metal–Organic Frameworks with Different Sizes of Ligated Solvent Molecules. Inorganic Chemistry.
  • PubMed (NIH).Solid-phase extraction of phenoxyacetic acid herbicides in complex samples with a zirconium(IV)-based metal-organic framework. Journal of Separation Science.
  • ORCID.Na Sun: A series of novel complexes firstly constructed by 1,4-phenylenedioxydiacetic acid plays a role in disruption of DNA gene expression. Journal of Inorganic Biochemistry.
  • RSC Publishing.Design and synthesis of coordination polymers with chelated units and their application in nanomaterials science.

Sources

Application and Protocol for the Microwave-Assisted Synthesis of 2-[4-(Cyanomethyl)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating Carboxylic Acid Synthesis with Microwave Technology

2-[4-(Cyanomethyl)phenoxy]acetic acid is a valuable building block in medicinal chemistry and drug development, serving as a precursor for various pharmacologically active molecules.[1] Traditional synthesis methods often involve lengthy reaction times and harsh conditions.[2][3] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations, offering significant reductions in reaction time, increased yields, and improved product purity, all while aligning with the principles of green chemistry.[4][5] This application note provides a detailed protocol for the efficient, two-step microwave-assisted synthesis of 2-[4-(cyanomethyl)phenoxy]acetic acid from 4-hydroxyphenylacetonitrile and ethyl chloroacetate.

The core of this synthetic route lies in a nucleophilic substitution reaction—the Williamson ether synthesis—followed by ester hydrolysis.[6][7] Microwave irradiation dramatically accelerates both steps by promoting efficient and uniform heating of the reaction mixture.[8] This protocol is designed for researchers and scientists in drug development seeking a rapid and reproducible method for the synthesis of this important intermediate.

Reaction Mechanism: A Tale of Two Microwave-Accelerated Steps

The synthesis of 2-[4-(cyanomethyl)phenoxy]acetic acid proceeds in two distinct, microwave-assisted stages:

  • Williamson Ether Synthesis: In the first step, the phenolic hydroxyl group of 4-hydroxyphenylacetonitrile is deprotonated by a base, typically a carbonate, to form a phenoxide ion. This highly nucleophilic phenoxide then attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride leaving group to form the intermediate, ethyl 2-[4-(cyanomethyl)phenoxy]acetate. Microwave irradiation significantly enhances the rate of this S_N2 reaction.

  • Ester Hydrolysis: The second step involves the hydrolysis of the ethyl ester intermediate to the final carboxylic acid product. Under basic conditions and microwave heating, the hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate to afford the desired 2-[4-(cyanomethyl)phenoxy]acetic acid. Microwave energy efficiently drives this hydrolysis to completion in a fraction of the time required by conventional heating methods.[9]

Visualizing the Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Ester Hydrolysis Reactant1 4-Hydroxyphenylacetonitrile Intermediate Ethyl 2-[4-(cyanomethyl)phenoxy]acetate Reactant1->Intermediate K₂CO₃, Acetone, Microwave Reactant2 Ethyl Chloroacetate Reactant2->Intermediate Product 2-[4-(Cyanomethyl)phenoxy]acetic acid Intermediate->Product 1. NaOH, H₂O/EtOH, Microwave 2. HCl (aq)

Caption: Reaction scheme for the microwave-assisted synthesis of 2-[4-(cyanomethyl)phenoxy]acetic acid.

Physicochemical Properties of Reactants and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
4-HydroxyphenylacetonitrileC₈H₇NO133.1567-70[10]330[10]
Ethyl ChloroacetateC₄H₇ClO₂122.55-26[11]143[11]
2-[4-(Cyanomethyl)phenoxy]acetic acidC₁₀H₉NO₃191.18Not specifiedNot specified

Experimental Protocol

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Ethyl chloroacetate is toxic and lachrymatory.[12][13] 4-Hydroxyphenylacetonitrile is harmful if swallowed or in contact with skin.[14]

Part 1: Microwave-Assisted Synthesis of Ethyl 2-[4-(cyanomethyl)phenoxy]acetate

This protocol is designed for a dedicated laboratory microwave reactor equipped with a magnetic stirrer and temperature and pressure sensors.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
4-Hydroxyphenylacetonitrile133.151.33 g10 mmol1.0
Ethyl chloroacetate122.551.47 g (1.29 mL)12 mmol1.2
Potassium Carbonate (K₂CO₃)138.212.76 g20 mmol2.0
Acetone (anhydrous)-20 mL--

Equipment:

  • 10-20 mL microwave reaction vessel with a magnetic stir bar

  • Microwave synthesis reactor

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a 10-20 mL microwave reaction vessel, add 4-hydroxyphenylacetonitrile (1.33 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and a magnetic stir bar.

  • Add 20 mL of anhydrous acetone to the vessel.

  • Add ethyl chloroacetate (1.47 g, 12 mmol) to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture under the following conditions:

    • Temperature: 100 °C

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Power: Dynamic (adjusts to maintain temperature)

    • Stirring: High

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Filter the reaction mixture to remove the potassium carbonate and wash the solid with a small amount of acetone.

  • Combine the filtrate and the washings, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude ethyl 2-[4-(cyanomethyl)phenoxy]acetate can be used in the next step without further purification or can be purified by column chromatography on silica gel if a highly pure intermediate is desired.

Part 2: Microwave-Assisted Hydrolysis of Ethyl 2-[4-(cyanomethyl)phenoxy]acetate

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Crude Ethyl 2-[4-(cyanomethyl)phenoxy]acetate219.22~10 mmol (from Part 1)~10 mmol
Sodium Hydroxide (NaOH)40.000.8 g20 mmol
Ethanol-10 mL-
Water-10 mL-
Hydrochloric Acid (HCl), 2M-As needed for acidification-

Procedure:

  • Transfer the crude ethyl 2-[4-(cyanomethyl)phenoxy]acetate to a 10-20 mL microwave reaction vessel containing a magnetic stir bar.

  • Add a solution of sodium hydroxide (0.8 g, 20 mmol) in 10 mL of water and 10 mL of ethanol.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture under the following conditions:

    • Temperature: 120 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Power: Dynamic

    • Stirring: High

  • After cooling, transfer the reaction mixture to a beaker and acidify to pH 2-3 with 2M hydrochloric acid.

  • Cool the mixture in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-[4-(cyanomethyl)phenoxy]acetic acid.

Characterization

The final product can be characterized by standard analytical techniques:

  • Melting Point: Compare with literature values.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify characteristic functional groups (e.g., -COOH, -C≡N, C-O-C).

  • Mass Spectrometry: To determine the molecular weight.

Experimental Workflow Diagram

Experimental_Workflow start Start reagent_prep Prepare Reactants (Step 1) start->reagent_prep mw_synthesis Microwave Irradiation (Ether Synthesis) reagent_prep->mw_synthesis workup1 Filtration and Solvent Removal mw_synthesis->workup1 hydrolysis_prep Prepare for Hydrolysis (Step 2) workup1->hydrolysis_prep mw_hydrolysis Microwave Irradiation (Hydrolysis) hydrolysis_prep->mw_hydrolysis workup2 Acidification and Filtration mw_hydrolysis->workup2 product 2-[4-(Cyanomethyl)phenoxy]acetic acid workup2->product

Caption: Workflow for the microwave-assisted synthesis of 2-[4-(cyanomethyl)phenoxy]acetic acid.

Conclusion

This application note details a rapid, efficient, and reproducible protocol for the microwave-assisted synthesis of 2-[4-(cyanomethyl)phenoxy]acetic acid. By leveraging the benefits of microwave technology, this method significantly reduces reaction times for both the Williamson ether synthesis and the subsequent ester hydrolysis steps. This protocol provides a valuable tool for researchers in medicinal chemistry and drug development, enabling the accelerated synthesis of this important chemical intermediate.

References

  • Grokipedia. 4-Hydroxyphenylacetonitrile. [Link]

  • Organic Chemistry Research. A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. [Link]

  • PubChem. Ethyl chloroacetate | C4H7ClO2 | CID 7751. [Link]

  • Chemsrc. 4-Hydroxyphenylacetonitrile | CAS#:14191-95-8. [Link]

  • ResearchGate. Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. [Link]

  • Bentham Science. Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. [Link]

  • The Good Scents Company. Ethyl chloroacetate. [Link]

  • ACS Symposium Series. Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. [Link]

  • Bentham Science Publishers. Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. [Link]

  • PubChem. 2-(4-Cyanophenoxy)acetic acid | C9H7NO3 | CID 736097. [Link]

  • FooDB. Showing Compound 4-Hydroxybenzeneacetonitrile (FDB000961). [Link]

  • EPA. 2-(4-cyanophenoxy)-2-methylpropanoic acid Properties. [Link]

  • Wikipedia. 4-Hydroxyphenylacetonitrile. [Link]

  • PubChem. 2-[4-(Sulfomethyl)phenoxy]acetic acid | C9H10O6S | CID 9881349. [Link]

  • ResearchGate. Kinetic Study of the Acetate-Catalysed Hydrolysis of Phenyl Acetate. [Link]

  • National Center for Biotechnology Information. 2-[4-(Carboxymethyl)phenoxy]acetic acid. [Link]

  • International Journal of Novel Research and Development. MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. [Link]

  • Advanced Wizard Science. Original Research Article. [Link]

  • Google Patents.
  • Journal of Chemical and Pharmaceutical Research. Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. [Link]

  • PubMed. Microwave-assisted hydrolysis of polysaccharides over polyoxometalate clusters. [Link]

  • Organic Syntheses. α-CYANO-β-PHENYLACRYLIC ACID. [Link]

  • Accounts of Chemical Research. Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. [Link]

  • Bentham Science Publishers. Microwave Assisted Hydrolysis in the Synthesis of 5-(Bromomethylene)-3- (Hydroxymethyl)thiophen-2(5H)-one. [Link]

  • PubMed. Purification and characterization of 2,4-dichlorophenoxyacetate/alpha-ketoglutarate dioxygenase. [Link]

Sources

Application Note: Recrystallization Solvent Systems for Purifying Cyanomethyl Phenoxyacetic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Physicochemical Context[1]

Scope and Chemical Identity

This guide details the purification of Cyanomethyl Phenoxyacetic Acids , specifically focusing on the cyanomethyl ester derivatives (e.g., cyanomethyl 2-phenoxyacetate and its halogenated analogs like cyanomethyl 2,4-D). These compounds serve as critical activated esters in peptide coupling and key intermediates in agrochemical synthesis.

Structural Considerations for Purification:

  • Lipophilicity: The addition of the cyanomethyl group (-CH₂CN) significantly increases lipophilicity compared to the parent phenoxyacetic acid.

  • Hydrolytic Instability: The electron-withdrawing nitrile group activates the ester linkage, making it susceptible to hydrolysis in the presence of moisture and heat. Avoidance of strong aqueous bases and prolonged heating in protic solvents is critical.

  • Crystallization Behavior: These esters often exhibit low melting points (40–90 °C), making them prone to "oiling out" rather than crystallizing.

Solubility Profile & Solvent Selection Logic

The selection of a solvent system relies on the temperature-dependent solubility differential.[1]

Solvent ClassSuitabilityMechanistic Insight
Alcohols (EtOH, IPA) High Excellent solubility at boiling; moderate-to-poor at

. Risk:[2][3] Transesterification if refluxed too long.
Esters (EtOAc) Moderate Good solvent power. Often requires an anti-solvent (Hexane/Heptane) to induce precipitation.
Chlorinated (DCM, CHCl₃) Low Too powerful; product remains soluble even at

. Use only for initial dissolution in binary systems.
Hydrocarbons (Hexane, Toluene) High Toluene is excellent for higher MW analogs. Hexane acts as a precipitant (anti-solvent).

Part 2: Experimental Protocols

Protocol A: The "Gold Standard" Binary System (Ethyl Acetate / Heptane)

Best for: Lab-scale purification of moisture-sensitive cyanomethyl esters.

Rationale: This system avoids protic solvents (alcohols/water), eliminating the risk of hydrolysis or transesterification. Ethyl Acetate (EtOAc) provides dissolving power, while Heptane acts as the regulator to force crystallization.

Step-by-Step Methodology:

  • Dissolution: Transfer 10 g of crude cyanomethyl phenoxyacetate into a 250 mL Erlenmeyer flask. Add Ethyl Acetate dropwise while heating to

    
     (water bath) until the solid just dissolves.
    
    • Note: Do not exceed

      
       to prevent thermal degradation.
      
  • Clarification: If insoluble particulates are present, perform a hot filtration through a pre-warmed sintered glass funnel.

  • Nucleation Point: While maintaining the solution at

    
    , slowly add Heptane  (warm) until a faint, persistent cloudiness appears.
    
  • Re-solubilization: Add just enough EtOAc (approx. 1-2 mL) to clear the solution again.

  • Controlled Cooling: Remove from heat. Insulate the flask with a towel or place in a Dewar flask to allow slow cooling to room temperature (

    
    ) over 2–3 hours.
    
    • Critical: Rapid cooling here will cause the product to oil out.[2][4]

  • Crystallization: Once at RT, move the flask to a

    
     refrigerator for 4 hours.
    
  • Collection: Filter the white crystalline needles using vacuum filtration. Wash the cake with cold (

    
    ) Heptane/EtOAc (9:1 ratio).
    
  • Drying: Dry in a vacuum desiccator over

    
     or silica gel. Avoid oven drying above 
    
    
    
    .
Protocol B: Single-Solvent Recrystallization (Isopropanol)

Best for: Stable, higher-melting analogs (MP > 80°C) and scale-up.

Rationale: Isopropanol (IPA) offers a wider metastable zone width than Ethanol, reducing the chance of crash-precipitation.

  • Saturation: Suspend crude material in IPA (approx. 5 mL per gram).

  • Reflux: Heat to mild reflux (

    
    ). Add more IPA in small aliquots until dissolved.
    
  • Seeding: Remove from heat. When the temperature drops to roughly

    
    , add a seed crystal of pure product.
    
  • Crystallization: Allow to stand undisturbed at ambient temperature.

  • Harvest: Filter and wash with ice-cold IPA.

Part 3: Visualization & Troubleshooting

Solvent Selection Decision Tree

The following diagram illustrates the logical pathway for selecting the optimal solvent system based on the impurity profile and melting point of the target compound.

SolventSelection Start Start: Crude Cyanomethyl Ester CheckMP Check Melting Point (MP) Start->CheckMP LowMP MP < 60°C (Risk of Oiling Out) CheckMP->LowMP Low MP HighMP MP > 60°C (Stable Solid) CheckMP->HighMP High MP SystemA Protocol A: EtOAc / Heptane (Anhydrous Binary) LowMP->SystemA Standard Choice SystemC Protocol C: Toluene / Hexane (For highly lipophilic) LowMP->SystemC If very greasy/impure HydrolysisCheck Is Compound Hydrolytically Unstable? HighMP->HydrolysisCheck HydrolysisCheck->SystemA Yes (Sensitive) SystemB Protocol B: Isopropanol (IPA) (Single Solvent) HydrolysisCheck->SystemB No (Stable)

Figure 1: Decision tree for selecting recrystallization solvents based on thermal properties and hydrolytic stability.

Troubleshooting "Oiling Out"

Oiling out occurs when the compound separates as a liquid phase before crystallizing. This is common with cyanomethyl esters.

SymptomRoot CauseRemediation Strategy
Two liquid layers form upon cooling Solution temperature > Melting Point of solute at saturation.Reheat to dissolve the oil. Add more solvent (dilute the system) to lower the saturation temperature below the MP.
Milky emulsion Rapid cooling induced supersaturation.Reheat until clear. Cool very slowly in a water bath. Add a seed crystal at

.
Sticky gum formation Impurities (phenols) depressing MP.Decant solvent.[2][3][5][6] Triturate the gum with cold Hexane to induce solidification, then recrystallize.

Part 4: Analytical Validation

To ensure the integrity of the purified cyanomethyl phenoxyacetate, perform the following checks:

  • Melting Point: A sharp range (

    
     variance) indicates high purity. Broad ranges suggest residual solvent or phenolic impurities.
    
  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid). Note: Avoid high pH buffers which will hydrolyze the ester during analysis.

  • IR Spectroscopy: Look for the characteristic Nitrile (

    
    ) stretch at 
    
    
    
    and the Ester Carbonyl (
    
    
    ) at
    
    
    .

References

  • Reddy, S. M., et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator.[5] Journal of Chemical and Pharmaceutical Research, 12(3), 10-14. Retrieved from [Link]

  • Google Patents. (1988). US4761494A - Preparation of cyanomethyl esters.
  • Legrouri, A., et al. (2005).[7] Removal of the herbicide 2,4-dichlorophenoxyacetate from water to zinc-aluminium-chloride layered double hydroxides.[7] Water Research, 39(15), 3441-3448. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Nitrile Hydrolysis During Alkaline Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for synthetic chemists and drug development professionals. This guide addresses one of the most persistent challenges in carbanion chemistry: the unintended hydrolysis of nitrile (-C≡N) groups during base-catalyzed alpha-alkylation.

By synthesizing mechanistic theory with field-proven troubleshooting, this center provides actionable, self-validating protocols to ensure chemoselectivity and maximize your product yield.

Mechanistic Insights: The Causality of Hydrolysis

To prevent nitrile hydrolysis, we must first understand the competing electronic forces at play. Nitriles contain a highly polarized carbon-nitrogen triple bond, rendering the cyano carbon highly electrophilic.

During an alkylation reaction, a base is introduced to deprotonate the weakly acidic alpha-carbon (pKa ~25–30), generating a nucleophilic carbanion[1]. However, if the base is nucleophilic (e.g., hydroxide or alkoxide) and the environment contains water, a competing pathway emerges. The hydroxide ion attacks the electrophilic cyano carbon, forming an imidic acid intermediate that rapidly tautomerizes into a primary amide[2]. Under prolonged basic conditions, this amide further hydrolyzes into a carboxylic acid, releasing ammonia gas[2].

Preventing hydrolysis requires manipulating the reaction conditions to favor alpha-deprotonation while completely suppressing nucleophilic attack on the cyano carbon.

Pathway cluster_desired Desired Pathway: Alpha-Alkylation cluster_undesired Undesired Pathway: Hydrolysis Substrate Nitrile Substrate (R-CH2-CN) Base1 Non-Nucleophilic Base (e.g., NaH, LDA) Substrate->Base1 Deprotonation Base2 Nucleophilic Base + H2O (e.g., NaOH / KOH) Substrate->Base2 Nucleophilic Attack Carbanion Alpha-Carbanion [R-CH-CN]- Base1->Carbanion Product Alkylated Nitrile (R-CH(R')-CN) Carbanion->Product + Alkyl Halide Amide Primary Amide (R-CH2-CONH2) Base2->Amide Tautomerization Acid Carboxylic Acid (R-CH2-COOH) Amide->Acid Further Hydrolysis

Caption: Competing pathways: Alpha-alkylation versus base-catalyzed nitrile hydrolysis.

Troubleshooting Guide & FAQs

Q1: My product yield is low, and my IR spectrum shows a broad peak at 3300-3400 cm⁻¹ while the sharp nitrile peak at 2240 cm⁻¹ is weak or missing. What went wrong? Diagnosis: Your nitrile group has undergone base-catalyzed hydrolysis, converting into a primary amide (which exhibits the broad N-H stretch at 3300-3400 cm⁻¹) or a carboxylic acid (broad O-H stretch)[3]. Solution: This occurs when using nucleophilic bases (like NaOH or KOH) in protic solvents. You must switch to a non-nucleophilic base (such as NaH, LDA, or KHMDS) and ensure your reaction environment is strictly anhydrous using aprotic solvents like THF or DMF.

Q2: I am scaling up my synthesis for manufacturing. Anhydrous NaH/THF is too expensive and hazardous at this scale. I must use aqueous NaOH. How can I protect the nitrile? Diagnosis: You need to physically separate the hydroxide nucleophile from the nitrile substrate while still enabling deprotonation. Solution: Implement Phase-Transfer Catalysis (PTC) . As pioneered by Makosza, PTC allows the use of cheap aqueous bases (like 50% NaOH) alongside an organic solvent (like Toluene)[4][5]. By adding a quaternary ammonium salt (e.g., TBAB), deprotonation occurs strictly at the liquid-liquid interface. The catalyst forms a lipophilic ion pair with the resulting carbanion, pulling it deep into the organic phase where the alkyl halide resides[6]. Because the bulk organic phase is devoid of water and hydroxide, the nitrile is protected from hydrolysis[5].

Q3: I am using NaH in DMF under an inert atmosphere, but I am still detecting amide byproducts. Why? Diagnosis: Adventitious water is present in your system. DMF is highly hygroscopic and notoriously difficult to keep dry. Even trace amounts of water will react with NaH to generate NaOH (a strong nucleophile) in situ, which immediately attacks the nitrile. Solution: Validate the dryness of your DMF (use molecular sieves or freshly distilled solvent). Ensure your alkylating agent and nitrile substrate are rigorously dried prior to the reaction.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in checkpoints allow you to verify the success of each mechanistic step before proceeding.

Protocol A: Anhydrous Alkylation using a Non-Nucleophilic Base (Laboratory Scale)

Causality: Sodium hydride (NaH) acts exclusively as a base, not a nucleophile. By utilizing anhydrous THF, we eliminate water, completely shutting down the hydrolysis pathway.

  • System Preparation: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and an Argon inlet.

  • Base Suspension: Add NaH (60% dispersion in mineral oil, 1.2 eq) to the flask. Suspend in anhydrous THF (0.5 M). Note: If mineral oil interferes with your downstream purification, wash the NaH with anhydrous hexanes three times prior to adding THF.

  • Deprotonation (Validation Step): Cool the suspension to 0 °C. Add the nitrile substrate (1.0 eq) dropwise.

    • Self-Validation: You must observe immediate bubbling (evolution of H₂ gas). The cessation of gas evolution confirms complete carbanion formation. The suspension will typically transition into a homogeneous, colored solution.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Quenching: Cool the mixture back to 0 °C. Carefully quench with saturated aqueous NH₄Cl. Causality: NH₄Cl provides a mild proton source to neutralize unreacted NaH without creating a highly basic aqueous layer that could trigger late-stage hydrolysis during workup.

  • Isolation & Validation: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Self-Validation: Run an IR spectrum of the crude product. A sharp, distinct peak at ~2240 cm⁻¹ confirms the nitrile is intact.

Protocol B: Phase-Transfer Catalyzed (PTC) Alkylation (Scale-Up / Industrial)

Causality: PTC utilizes a biphasic system. The rate-determining step is the interfacial deprotonation. Vigorous stirring is mandatory to maximize the surface area of the liquid-liquid interface.

  • Organic Phase Preparation: In a reactor, dissolve the nitrile substrate (1.0 eq) and the alkyl halide (1.2 eq) in Toluene. Add Tetrabutylammonium bromide (TBAB, 5 mol%) as the phase-transfer catalyst.

  • Aqueous Phase Preparation: Prepare a 50% (w/w) aqueous NaOH solution. Causality: High concentrations of NaOH reduce the solubility of water in the organic phase, further suppressing hydrolysis[7].

  • Biphasic Reaction: Add the aqueous NaOH to the organic phase. Initiate vigorous mechanical stirring (≥ 800 RPM). Maintain the temperature at 25–40 °C.

  • Phase Separation (Validation Step): Once TLC indicates complete consumption of the starting material, halt stirring.

    • Self-Validation: The mixture must rapidly separate into two distinct, clear phases. The product and catalyst reside in the upper organic layer; the unreacted hydroxide and water remain trapped in the lower aqueous layer[8].

  • Isolation: Decant the organic layer. Wash with water until the aqueous wash is neutral (pH ~7), then concentrate the organic layer to yield the alkylated nitrile.

PTC cluster_aq Aqueous Phase cluster_interface Liquid-Liquid Interface cluster_org Organic Phase NaOH Bulk Base (NaOH) OH- Reservoir Deprotonation Interfacial Deprotonation by OH- NaOH->Deprotonation IonPair Formation of Lipophilic Ion Pair [Q+ --- -CH(R)CN] Deprotonation->IonPair Reaction SN2 Alkylation IonPair->Reaction Substrate Nitrile + Alkyl Halide Substrate->Deprotonation Product Alkylated Nitrile Reaction->Product Catalyst PTC Catalyst (Q+X-) (e.g., TBAB) Reaction->Catalyst Recycled Catalyst->IonPair

Caption: Interfacial mechanism of Phase-Transfer Catalyzed (PTC) nitrile alkylation.

Quantitative Data: Base Selection & Hydrolysis Risk Matrix

Selecting the correct base and solvent system is the single most critical variable in preventing nitrile hydrolysis. Use the table below to benchmark your reaction design.

Base SystemNucleophilicityRequired EnvironmentHydrolysis RiskRecommended Application
NaOH / KOH (Homogeneous) HighAqueous / ProticCritical Avoid entirely for base-sensitive nitriles. Guaranteed hydrolysis.
NaOH + TBAB (PTC) High (but isolated)Biphasic (Water / Org)Low Industrial scale-up, cost-sensitive syntheses, green chemistry[9].
K₂CO₃ / Cs₂CO₃ ModeratePolar Aprotic (DMF/MeCN)Moderate Mild alkylations of highly activated alpha-carbons (e.g., malononitriles).
NaH Non-nucleophilicAnhydrous Aprotic (THF)Very Low Standard laboratory scale, moisture-sensitive substrates.
LDA / LiHMDS Non-nucleophilicAnhydrous Aprotic (-78 °C)None Complex, highly functionalized APIs requiring kinetic control.

References

  • Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile Source: ResearchGate URL:[Link]

  • Phase Transfer Catalysis - Mechanism + Description Source: ACS Green Chemistry Institute URL:[Link]

  • Nitriles - Structure, Properties Reactions, and Uses Source: Turito URL:[Link]

  • Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) Source: Cambridge University Press URL:[Link]

  • Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols Source: PMC - NIH URL:[Link]

  • PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS Source: eGyanKosh URL:[Link]

  • Cyanation – Knowledge and References Source: Taylor & Francis URL:[Link]

Sources

Technical Support Center: Troubleshooting Solubility of 2-[4-(Cyanomethyl)phenoxy]acetic acid in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-[4-(Cyanomethyl)phenoxy]acetic acid. This document is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered with this compound in aqueous environments. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

Section 1: Understanding the Core Problem: Physicochemical Properties and Solubility

Before troubleshooting, it's crucial to understand the molecular characteristics of 2-[4-(Cyanomethyl)phenoxy]acetic acid that govern its behavior in water.

Q1: What are the key chemical properties of 2-[4-(Cyanomethyl)phenoxy]acetic acid that affect its water solubility?

A: The solubility of this compound is a balancing act between its hydrophilic (water-loving) and hydrophobic (water-fearing) components.

  • The Hydrophilic Driver (The Carboxylic Acid): The molecule's primary handle for water solubility is the carboxylic acid group (-COOH) . This group is polar and can participate in hydrogen bonding with water.[1][2] Crucially, it is a weak acid, meaning it can donate a proton (H⁺) to become a negatively charged carboxylate ion (-COO⁻).[3][4] This ionized form is significantly more soluble in water than the neutral form.

  • The Hydrophobic Barrier (The Aromatic Core): The phenoxy group (the benzene ring attached to an oxygen) and the cyanomethyl group contribute to the molecule's non-polar, hydrophobic character.[5][6] This substantial part of the molecule resists dissolving in water and prefers non-polar environments.

The limited solubility in neutral water arises because the hydrophobic characteristics dominate when the carboxylic acid is in its neutral, protonated state.

Q2: How does pH fundamentally control the solubility of this compound?

A: The pH of the aqueous solution is the most critical factor controlling the solubility of 2-[4-(Cyanomethyl)phenoxy]acetic acid. The relationship is dictated by the compound's acidity constant (pKa).

The pKa is the pH at which the compound exists as a 50/50 mixture of its protonated (R-COOH) and deprotonated (R-COO⁻) forms.

  • At pH < pKa: The compound will be predominantly in its neutral, protonated (R-COOH) form. This form is significantly less soluble in water.

  • At pH > pKa: The compound will be predominantly in its ionized, deprotonated (R-COO⁻) salt form. This form is much more soluble in water.[7][8]

Therefore, to dissolve this compound, you must raise the pH of the solution to a level significantly above its pKa to ensure complete ionization. While the exact pKa of 2-[4-(Cyanomethyl)phenoxy]acetic acid is not readily published, its parent compound, phenoxyacetic acid, has a pKa around 3.1-3.7.[6][9] The electron-withdrawing nature of the cyano group may slightly lower this pKa. A safe practice is to adjust the pH to be at least 2 units above the estimated pKa.

G cluster_low_ph Low pH (Below pKa) cluster_high_ph High pH (Above pKa) insoluble R-COOH (Protonated Form) Poorly Soluble soluble R-COO⁻ + H⁺ (Deprotonated Form) Highly Soluble insoluble->soluble Add Base (e.g., NaOH) [H⁺] decreases soluble->insoluble Add Acid (e.g., HCl) [H⁺] increases

Caption: pH-dependent equilibrium of 2-[4-(Cyanomethyl)phenoxy]acetic acid.

Section 2: Common Troubleshooting Scenarios

This section addresses the most frequent issues encountered in the lab in a direct question-and-answer format.

Q3: I'm trying to dissolve the solid powder directly in deionized water or a neutral buffer (e.g., PBS at pH 7.4), and it's not dissolving. What is the first step?

A: This is expected behavior. Direct dissolution in neutral water will fail because the pH is not high enough to deprotonate the carboxylic acid into its soluble salt form.

Causality: At neutral pH, the compound remains in its poorly soluble R-COOH form. You must first convert it to the soluble R-COO⁻ form.

Solution: Prepare a Concentrated Stock Solution using pH Adjustment.

The most reliable first step is to create a concentrated stock solution by dissolving the compound in a dilute basic solution and then diluting this stock into your final experimental medium. See Protocol 1 for a detailed methodology.

Q4: I successfully dissolved the compound in 0.1 M NaOH, but it precipitated immediately when I added it to my pH 7.4 phosphate buffer. Why did this happen?

A: This is a classic case of the compound's solubility limit being exceeded upon a pH shift.

Causality: Your concentrated stock solution kept the compound soluble because of the very high pH. When you introduced this stock into the significantly larger volume of the pH 7.4 buffer, the buffer's capacity immediately neutralized the small amount of base from your stock. This caused the pH of the local environment around the compound to drop below its pKa, forcing the soluble R-COO⁻ to convert back into the insoluble R-COOH form, which then precipitates out of the solution.[10]

Solutions:

  • Reduce Final Concentration: The most common reason for this is that the target concentration in the pH 7.4 buffer is simply higher than the compound's intrinsic solubility at that pH. Verify the maximum solubility at your target pH and ensure your final concentration is well below this limit.

  • Modify the Dilution Process: Instead of adding the stock directly, try adding it dropwise to the vortexing buffer. This rapid mixing can sometimes prevent localized concentration spikes that initiate precipitation.

  • Use a Co-solvent Stock: If high concentrations are needed, preparing the primary stock in an organic solvent like DMSO may be necessary. See the next question.

Q5: I dissolved the compound in 100% DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?

A: This is a very common issue known as "crashing out" or precipitation due to a solvent shift. While the compound is highly soluble in the organic solvent, its solubility in the final, predominantly aqueous medium is limited.[8]

Causality: When the DMSO stock is added to the aqueous buffer, the DMSO disperses, and the compound is suddenly exposed to a water-based environment where it is poorly soluble. If the final concentration exceeds its aqueous solubility limit, it will precipitate.

Troubleshooting Workflow:

G start Issue: Precipitation from DMSO Stock check_conc Is final concentration below known aqueous solubility limit? start->check_conc reduce_stock Action: Lower the concentration of the DMSO stock (e.g., from 100 mM to 10 mM). check_conc->reduce_stock No intermediate_dil Action: Use an intermediate dilution step. (e.g., Dilute stock into PBS + 10% DMSO first). check_conc->intermediate_dil Yes final_check Re-test Dilution reduce_stock->final_check warm_buffer Action: Gently warm the aqueous buffer (e.g., to 37°C) before adding stock. intermediate_dil->warm_buffer warm_buffer->final_check

Caption: Troubleshooting workflow for DMSO stock precipitation.

Step-by-Step Solutions:

  • Reduce Stock Concentration: A highly concentrated DMSO stock (e.g., 100 mM) requires a very large dilution factor. This can create localized supersaturation. Try making a lower concentration stock, such as 10 mM in DMSO. This requires adding a larger volume of stock to your medium, but the dilution shock is less severe.[8]

  • Use an Intermediate Dilution Step: Before the final dilution, perform an intermediate one into a solution that is more solvent-compatible. For example, dilute the 100 mM DMSO stock to 1 mM in a 50:50 mixture of DMSO and your final buffer. Then, use this 1 mM stock for the final dilution.[8]

  • Ensure Final Co-solvent Concentration is Low: Keep the final percentage of the organic solvent in your assay as low as possible (ideally <0.5% for cell-based assays) and be consistent across all experiments.

  • Always Use a Vehicle Control: Your control experiment must contain the same final concentration of the solvent (e.g., 0.5% DMSO) as your test conditions.

Section 3: Protocols and Data
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution via pH Adjustment

This protocol is the recommended starting point for preparing a water-based stock solution.

  • Calculate Mass: Determine the mass of 2-[4-(Cyanomethyl)phenoxy]acetic acid (MW: 191.17 g/mol ) required for your target volume and concentration (e.g., for 10 mL of a 10 mM solution, you need 19.12 mg).

  • Initial Suspension: Add the weighed powder to approximately 80% of the final desired volume of high-purity water (e.g., 8 mL for a 10 mL final volume). The powder will not dissolve and will form a suspension.

  • pH Adjustment: While stirring vigorously, add a dilute solution of sodium hydroxide (e.g., 1 M NaOH) dropwise. Monitor the solution's clarity. Continue adding NaOH until the solid completely dissolves and the solution is clear.

  • Final Volume Adjustment: Once the solid is fully dissolved, add water to reach the final target volume (e.g., 10 mL).

  • Sterilization (Optional): If for use in cell culture, sterile-filter the final solution through a 0.22 µm syringe filter.

  • Storage: Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Protocol 2: Preparation of a 100 mM Stock Solution in DMSO

This protocol is for creating a high-concentration stock in an organic co-solvent.

  • Weigh Compound: Accurately weigh the required mass of the compound and place it in a sterile glass or polypropylene tube.

  • Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration.

  • Dissolve: Vortex or gently warm the solution (e.g., in a 37°C water bath) until all solid is completely dissolved. Ensure the solution is perfectly clear.

  • Storage: Store in small, single-use aliquots in tightly sealed tubes at -20°C to prevent water absorption by the DMSO.

Data Table 1: Physicochemical Properties
PropertyValue / InformationSource
Molecular FormulaC₁₀H₉NO₃PubChem
Molecular Weight191.17 g/mol PubChem
AppearanceSolid-
Parent CompoundPhenoxyacetic Acid[5][6][9]
Parent pKa~3.1 - 3.7[6][9]
Key StrategyIncrease pH above pKa for aqueous solubility[7][8]
Data Table 2: Common Co-solvents for Preclinical Formulations
Co-solventTypical Starting ConcentrationNotes
Ethanol1-10% (v/v)Generally well-tolerated but can be toxic to cells at higher concentrations.[11]
Polyethylene Glycol 400 (PEG 400)5-20% (v/v)A common choice for increasing solubility; can be viscous.[11]
Propylene Glycol5-20% (v/v)Often used in pharmaceutical formulations.[11]
DMSO<1% (ideally <0.5%)Excellent solubilizing power but can have biological effects on its own.[8]
Section 4: Advanced Strategies & Final FAQs
Q6: I've tried pH adjustment and co-solvents, but I still can't achieve the desired concentration. What other methods can I explore?

A: If standard methods are insufficient, advanced formulation techniques may be required, often in consultation with a formulation specialist.

  • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL can form micelles that encapsulate the compound, increasing its apparent solubility in water.[10]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively hiding the hydrophobic parts of the compound from water and enhancing solubility.[10][12][13]

  • Solid Dispersions: This involves dispersing the compound in a solid hydrophilic polymer matrix (like PVP or PEG). This can improve the dissolution rate and prevent precipitation upon dilution.[8][10][11]

Q7: How should I prepare a proper vehicle control?

A: The vehicle control is critical for interpreting your results. It must be identical to your test condition but without the compound.

  • For pH-Adjusted Stocks: Your vehicle control should be a solution of your final buffer with an equivalent volume of the basic solution (e.g., 0.1 M NaOH) used to create your stock.

  • For DMSO Stocks: Your vehicle control is your final buffer/medium containing the exact same final concentration of DMSO as your experimental samples (e.g., 0.5% DMSO).

Q8: The compound seems to be degrading in my high-pH stock solution over time. What should I do?

A: Some compounds can be unstable at high pH due to hydrolysis.

  • Assess Stability: Conduct a preliminary stability study. Prepare the stock and measure its concentration by HPLC or LC-MS immediately and after 24-48 hours at its storage temperature.

  • Prepare Fresh: If instability is confirmed, always prepare the stock solution fresh immediately before use.

  • Minimize Time at High pH: Dissolve the compound in the basic solution but immediately dilute it into your final, lower-pH buffer to minimize its exposure time to the high-pH environment.

References
  • Technical Support Center: Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids. Benchchem.
  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.
  • Phenoxyacetic Acid. R&D Chemicals.
  • CAS 122-59-8: Phenoxyacetic acid. CymitQuimica.
  • 2-(4-Cyanophenoxy)acetic acid | C9H7NO3 | CID 736097. PubChem, National Center for Biotechnology Information.
  • Phenoxyacetic acid 98 122-59-8. Sigma-Aldrich.
  • Phenoxyacetic acid. Wikipedia.
  • Solubility and pH of ethanoic acid. The University of Auckland.
  • 2-(4-cyanophenoxy)-2-methylpropanoic acid Properties. U.S. Environmental Protection Agency.
  • Given the data in Problem 47:b. What pH would you make the water... Pearson.
  • Phenoxyacetic Acid | C8H8O3 | CID 19188. PubChem, National Center for Biotechnology Information.
  • 2.5: Preparing Solutions. Chemistry LibreTexts.
  • Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap.
  • Problem 122 Acids produce ions when dissolve... Vaia.
  • Carboxylic Acid Structure and Chemistry: Part 1. University of Rhode Island.
  • Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds. Benchchem.
  • Analysis of carboxylic acids: methods and challenges. Blog.
  • Carboxylic Acids as Acids. AQA GCSE Chemistry Revision Notes 2016. Save My Exams.
  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds.
  • Dissolution of carboxylic acids. III: The effect of polyionizable buffers. PubMed, National Center for Biotechnology Information.
  • Cosolvent – Knowledge and References. Taylor & Francis.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.

Sources

Technical Support Center: Purifying Crude Mixtures from Unreacted 4-Hydroxybenzyl Cyanide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in resolving complex purification bottlenecks. A common challenge in drug development and synthetic workflows is the removal of unreacted 4-hydroxybenzyl cyanide (4-HBC) from crude product mixtures.

Below is an authoritative, causality-driven guide to designing a self-validating purification system for this specific chemical challenge.

Core Principles & Causality

To successfully remove 4-HBC without relying on trial-and-error chromatography, we must exploit its intrinsic physicochemical properties. The molecule contains two key functional groups: a nitrile and a phenolic hydroxyl.

The phenolic –OH is a weak acid with a predicted pKa of approximately 9.63[1]. Because of this specific pKa, 4-HBC remains protonated (neutral and organic-soluble) in neutral or mildly acidic conditions. However, it becomes quantitatively deprotonated into a highly water-soluble phenoxide salt in the presence of an aqueous base (pH > 11). By understanding the acid/base properties of your target product relative to 4-HBC, we can precisely dictate phase distribution during liquid-liquid extraction (LLE) or solid-phase scavenging.

Troubleshooting Guides & FAQs

Q1: My reaction was an O-alkylation of the phenol group. How do I remove the unreacted 4-HBC? A: Since your target product is an ether, it no longer possesses an acidic proton. You can easily separate the two by performing a basic Liquid-Liquid Extraction (LLE). Washing the organic layer with 1M NaOH (pH ~14) will deprotonate the unreacted 4-HBC, driving it entirely into the aqueous phase, while your non-acidic product remains safely in the organic phase.

Q2: I reduced the nitrile group to synthesize a primary amine (e.g., tyramine). Both 4-HBC and my product have a phenol group. How do I separate them? A: Exploit the newly formed basic amine. Tyramine contains a basic primary amine with a pKa of ~9.7[2]. If you wash the crude organic mixture with an acidic aqueous solution (e.g., 1M HCl), the amine on your product will protonate to form a water-soluble ammonium salt, migrating to the aqueous layer. The unreacted 4-HBC remains neutral and stays in the organic layer. You can then separate the aqueous layer, basify it, and back-extract your pure amine.

Q3: My product is base-sensitive and will hydrolyze in 1M NaOH. How can I remove 4-HBC without harsh aqueous bases? A: Use a solid-supported scavenger resin. Amberlyst A26 (OH form) is a Type I strong-base macroporous anion exchange resin[3]. It effectively and spontaneously captures phenolic compounds from non-polar or moderately polar organic solvents[4]. Because the basic quaternary ammonium sites are immobilized on the resin matrix, your bulk solution remains neutral, protecting your base-sensitive product from hydrolysis.

Method Comparison Data

Purification MethodMechanism of SeparationEfficiencyScalabilityIdeal Product Compatibility
Basic LLE (1M NaOH) Phenol deprotonation (aq phase)HighExcellentNon-acidic, base-stable products (e.g., ethers)
Acidic LLE (1M HCl) Amine protonation (aq phase)HighExcellentBasic products (e.g., amines from nitrile reduction)
Scavenger Resin (Amberlyst A26) Solid-phase anion exchangeHighModerateBase-sensitive, non-acidic products
Silica Gel Chromatography Polarity / AdsorptionModerateLowProducts with identical acid/base profiles

Decision Matrix for 4-HBC Removal

G Start Crude Mixture with 4-Hydroxybenzyl Cyanide Q1 Does the target product have a basic amine? Start->Q1 A_Amine Acidic LLE (1M HCl Wash) Q1->A_Amine Yes (e.g., Tyramine) Q2 Does the target product have an acidic phenol? Q1->Q2 No Q3 Is the target product base-sensitive? Q2->Q3 No (e.g., O-Alkylation) A_Phenol Chromatography or Crystallization Q2->A_Phenol Yes (Similar pKa) A_Resin Scavenger Resin (Amberlyst A26 OH) Q3->A_Resin Yes A_Base Basic LLE (1M NaOH Wash) Q3->A_Base No

Decision matrix for removing 4-hydroxybenzyl cyanide based on product properties.

Validated Experimental Protocols

Protocol A: pH-Controlled Liquid-Liquid Extraction (For Base-Stable, Non-Acidic Products)

Self-Validating Step: The aqueous layer should turn slightly yellow upon the deprotonation of 4-HBC. If the organic layer retains starting material by TLC, the pH of the aqueous wash was not high enough to cross the 9.63 pKa threshold.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~10 mL/g.

  • Basic Wash: Add an equal volume of 1M NaOH (aq). Vigorously shake the separatory funnel and vent to release pressure.

  • Phase Separation: Allow the layers to separate. The unreacted 4-HBC will partition into the aqueous layer as a highly soluble sodium phenoxide salt.

  • Verification: Spot both layers on a TLC plate (UV active). 4-HBC should be completely absent from the organic layer.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.

Protocol B: Scavenger Resin Catch-and-Release (For Base-Sensitive Products)

Self-Validating Step: The resin beads will physically darken as they sequester the phenol. Complete removal is confirmed when the supernatant shows no 4-HBC via HPLC or TLC.

  • Resin Preparation: Swell Amberlyst A26 (OH form) in Methanol for 30 minutes, filter, and rinse with Dichloromethane (DCM) to remove aqueous storage buffers and prepare the pores.

  • Reaction: Dissolve the crude mixture in DCM. Add the pre-swelled resin (3 to 5 molar equivalents based on the estimated unreacted 4-HBC).

  • Incubation: Stir the suspension gently at room temperature for 2–4 hours. The strong-base quaternary ammonium groups will undergo spontaneous ion exchange with the phenol, trapping it on the solid support.

  • Filtration: Filter the mixture through a sintered glass funnel. Wash the resin bed thoroughly with additional DCM to elute any trapped product.

  • Concentration: Evaporate the combined filtrate to obtain the 4-HBC-free product.

References

  • Guidechem. "4-Hydroxybenzyl cyanide 14191-95-8 wiki".
  • LookChem. "Cas 51-67-2,Tyramine".
  • Aidic. "Equilibrium Studies on Phenol Removal from Industrial Wastewater Through Polymeric Resins".
  • DuPont. "Product Data Sheet - DuPont™ AmberLyst™ A26 OH Polymeric Catalyst".

Sources

Optimizing pH conditions for precipitation of phenoxyacetic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: pH Optimization for Phenoxyacetic Acid Derivatives

Topic: . Case ID: T-PAA-PRECIP-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Core Science

Welcome to the Technical Support Center. You are likely here because your yield is low, your product is "oiling out" (forming a sticky goo instead of crystals), or your filtration times are excessive.

The precipitation of phenoxyacetic acid (PAA) and its derivatives (e.g., 2,4-D, MCPA) is a Reactive Crystallization process driven by pH change. Success depends on the precise manipulation of the Henderson-Hasselbalch relationship.

The Golden Rule: To precipitate an organic acid, you must drive the pH below its pKa.

  • Target pKa: ~3.12 – 3.17 (for unsubstituted Phenoxyacetic Acid) [1][2].

  • Target pH: < 1.0 – 1.5.

  • Why? At pH = pKa, 50% is ionized (soluble). At pH = pKa - 2, >99% is protonated (insoluble).

Troubleshooting Guides (FAQ Format)

Issue 1: "My product is separating as an oil (Oiling Out) instead of crystals."

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS) .[1][2] It occurs when the solution enters a "metastable oiling-out zone" before it hits the crystal nucleation boundary. This is common when:

  • The concentration of the salt solution is too high.

  • Impurities have depressed the melting point of your solid below the operating temperature.[2]

  • Acid addition is too fast, creating massive local supersaturation.

Corrective Actions:

  • The "Seed & Slow" Method: Do not crash-precipitate. Add acid until the pH is just above the nucleation point (approx pH 3.5 - 4.0), then add seed crystals (0.5 - 1.0 wt%). Allow them to grow before dropping the pH further.

  • Temperature Adjustment: Paradoxically, lowering the temperature can sometimes cause oiling if the oil phase is thermodynamically stable at that temp. However, for PAA (MP ~98°C), oiling is usually due to impurities. Maintain 40–50°C during acidification , then cool slowly to 20°C after a solid slurry is established.

  • Dilution: Reduce the initial concentration of your phenoxyacetate salt solution by 10-20%.

Issue 2: "The filter cake is slimy and filtration takes hours."

Diagnosis: You have generated fines (micron-sized particles) or amorphous material due to uncontrolled nucleation.

Corrective Actions:

  • Sub-surface Acid Addition: Do not drip acid onto the surface. Use a dip tube to introduce acid into the region of highest turbulence (near the impeller). This dilutes the acid instantly, preventing local pH spikes that trigger rapid, chaotic nucleation.

  • Digestion (Ostwald Ripening): After reaching the final pH (e.g., pH 1.0), hold the slurry at an elevated temperature (e.g., 50°C) for 1–2 hours. This allows small, unstable crystals to dissolve and redeposit onto larger, more filterable crystals.

Issue 3: "My yield is lower than the theoretical calculation."

Diagnosis:

  • Common Ion Effect Ignored: You may be relying solely on water solubility.

  • Final pH too high: Stopping at pH 2.5 leaves significant product in solution.

Corrective Actions:

  • Push the pH: Target pH 1.0.

  • Salting Out: If using HCl to acidify, the excess Cl⁻ ions help precipitate the organic acid (Common Ion Effect). Ensure you have a slight excess of mineral acid (1.05 – 1.10 equivalents).

Visualizing the Logic

Workflow: Optimized Reactive Crystallization

This diagram outlines the critical process flow to ensure crystallinity and purity.

PAA_Workflow Start Start: Phenoxyacetate Salt Solution (pH > 9) Clarify Clarification Filtration (Remove insoluble impurities) Start->Clarify Heat Heat to 45-50°C (Prevent early oiling) Clarify->Heat SeedPoint Adjust to pH ~4.0 Add Seed Crystals Heat->SeedPoint Slow Acid Dosing Acidify Controlled Acidification (Sub-surface addition to pH 1.0) SeedPoint->Acidify Linear Dosing Digest Digestion Period (1-2 hours @ 50°C) Acidify->Digest Ostwald Ripening Cool Cooling Crystallization (Ramp to 15-20°C) Digest->Cool Filter Filtration & Wash (Displace mother liquor) Cool->Filter End Dry Product (Crystalline PAA) Filter->End

Caption: Standard Operating Procedure (SOP) for minimizing oiling out and maximizing filterability.

Decision Tree: Troubleshooting Phase Separation

Use this logic when you observe an emulsion (cloudy/oily) instead of a solid suspension.

Oiling_Logic Problem Observation: Oily/Sticky Precipitate CheckTemp Is Temp > Product Melting Point? Problem->CheckTemp CoolDown Action: Cool below MP (Likely 98°C for PAA) CheckTemp->CoolDown Yes CheckConc Is Concentration > 15 wt%? CheckTemp->CheckConc No Dilute Action: Dilute Solution (Reduce Supersaturation) CheckConc->Dilute Yes CheckRate Is Acid Addition Fast (< 30 min)? CheckConc->CheckRate No SlowDown Action: Extend Dosing (> 2 hours) + Seeding CheckRate->SlowDown Yes Impurity Action: Recrystallize (Impurities depressing MP) CheckRate->Impurity No

Caption: Diagnostic logic for resolving Liquid-Liquid Phase Separation (LLPS/Oiling Out).

Standard Operating Protocol (SOP)

Objective: Precipitation of high-purity Phenoxyacetic Acid (PAA).

ParameterSpecificationRationale
Initial Concentration 8 – 12 wt% (Na-PAA)Prevents uncontrolled supersaturation.
Start Temperature 45°C ± 2°CKeeps system above the metastable oiling limit during initial nucleation.
Acid Type 30-35% HClMineral acids are preferred over weak acids for yield.
Agitation 250-350 RPMHigh enough for mixing, low enough to prevent crystal breakage.
Dosing Time 90 – 120 minsSlow addition promotes crystal growth over nucleation.
Final pH 1.0 – 1.2Ensures >99% recovery based on pKa 3.17.

Step-by-Step:

  • Preparation: Charge the reactor with the sodium phenoxyacetate solution. Verify pH is >9.0.[3]

  • Heating: Heat solution to 45°C. Ensure agitator is active.

  • Seeding (Critical): Add dilute HCl slowly until pH reaches 4.0 . Stop acid flow. Add 0.5% wt pure PAA seed crystals. Hold for 15 minutes.

  • Crystallization: Resume acid addition via sub-surface dip tube .

    • Rate: Linear addition over 90 minutes.

    • Target: pH 1.0.

  • Digestion: Once pH 1.0 is reached, maintain 45°C and agitation for 60 minutes.

  • Cooling: Cool to 20°C over 60 minutes (0.5°C/min).

  • Filtration: Filter using a vacuum Buchner funnel or centrifuge. Wash cake with 2x bed volumes of chilled water (acidified to pH 1 with HCl to prevent redissolution).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19188, Phenoxyacetic acid. Retrieved from [Link]

  • DrugFuture. Phenoxyacetic Acid Chemical Properties and pKa Data. Retrieved from [Link][4]

  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Solutions. Retrieved from [Link]

  • Organic Syntheses. Procedure for Phenylacetic Acid Derivatives (Analogous Methodology). Coll. Vol. 1, p. 436.[5] Retrieved from [Link]

Sources

Technical Support Center: Nitrile Reduction & Cyanomethyl Control

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: NR-2024-CYANO Subject: Controlling Side Reactions in Cyanomethyl (-CH₂CN) Reduction

Introduction

Welcome to the Technical Support Center. You are likely here because your nitrile reduction yielded a mixture of secondary amines, hydrolyzed amides, or—in the case of benzyl cyanides—a completely decyanated alkane.

Reducing a cyanomethyl group to an ethylamine is deceptively simple on paper (


). In practice, the highly reactive imine intermediate (

) acts as a "crossroads" for failure. This guide moves beyond standard textbook answers to address the kinetic and thermodynamic controls required to force the reaction down the correct path.

Module 1: The "Dimerization" Nightmare

Issue: Significant formation of secondary amines ( ).

User Question: "I am hydrogenating a nitrile using Pd/C. The reaction went to completion, but 40% of my product is the dimer. Why is this happening and how do I stop it?"

Technical Diagnosis: You are experiencing reductive alkylation . The primary amine product is more nucleophilic than the starting nitrile. As soon as primary amine is formed, it attacks the transient imine intermediate on the catalyst surface, expelling ammonia and forming a secondary imine, which is then reduced to the secondary amine (dimer).

Visualizing the Failure Mode

NitrileReduction Nitrile Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine + H2 PriAmine Primary Amine (Target: R-CH2NH2) Imine->PriAmine + H2 (Fast) Aminal Aminal Intermediate Imine->Aminal PriAmine->Aminal Attacks Imine SecImine Secondary Imine Aminal->SecImine - NH3 SecAmine Secondary Amine (Dimer Side Product) SecImine->SecAmine + H2 Ammonia NH3 Ammonia->Imine Mass Action Blockade

Figure 1: Mechanism of secondary amine formation.[1] The primary amine competes with hydrogen for the imine intermediate. Adding exogenous ammonia shifts the equilibrium backward, preventing dimer formation.

Corrective Protocol: The Ammonia-Saturation Method

Theory: By saturating the solvent with ammonia, you exploit Le Chatelier's principle. High concentrations of


 suppress the elimination step that leads to the secondary imine.

Reagents:

  • Catalyst: Raney Nickel (Active). Note: Pd/C is often too active for benzyl cyanides and promotes side reactions; Raney Ni is preferred for aliphatic nitriles.

  • Solvent: 7N Ammonia in Methanol (Commercial) or Methanol saturated with

    
     gas.
    

Step-by-Step:

  • Preparation: Wash Raney Nickel slurry (approx. 20 wt% loading) three times with anhydrous methanol to remove water/alkali storage buffer. CRITICAL: Do not let Raney Ni dry out; it is pyrophoric.[2]

  • Loading: Transfer the wet catalyst to the autoclave/Parr shaker.

  • Substrate: Dissolve the nitrile in 7N

    
     in MeOH . The concentration of nitrile should be kept dilute (0.1 M to 0.2 M) to minimize intermolecular collisions between amine product and imine intermediate.
    
  • Reaction: Pressurize with

    
     (50–60 psi / 3–4 bar). Agitate vigorously.
    
    • Why High Pressure? You want the reduction of the imine to the primary amine (

      
      ) to be faster than the condensation step (
      
      
      
      ). High
      
      
      pressure accelerates
      
      
      .
  • Workup: Filter through Celite (keep wet!). Concentrate the filtrate. The excess ammonia simply evaporates.

Module 2: The "Vanishing" Nitrile (Decyanation)

Issue: Loss of the carbon atom (C-CN bond cleavage).

User Question: "I tried reducing a benzyl cyanide (


) with Pd/C and hydrogen. I got the ethylamine, but also a significant amount of the methylarene (

). The cyanide group just fell off."

Technical Diagnosis: This is Reductive Decyanation (Hydrogenolysis). Benzyl cyanides are particularly prone to this because the resulting radical/anion is stabilized by the aromatic ring. Palladium (Pd) is excellent at cleaving benzylic C-X bonds.

Decision Matrix: Catalyst Selection
Substrate TypeRecommended CatalystWhy?Avoid
Aliphatic (

)
Raney Nickel or Raney Cobalt High activity, low hydrogenolysis risk.PtO₂ (can reduce aromatics if present).
Benzylic (

)
PtO₂ (Adam's Cat.) or Raney Co Platinum is poor at hydrogenolysis compared to Pd. Cobalt is highly selective for primary amines.[3]Pd/C (High risk of C-CN cleavage).
Hindered/Complex Borane-DMS Chemical selectivity (chemoselective over esters/nitro).LiAlH₄ (Over-reduction).
Corrective Protocol: Low-Temperature Platinum Reduction

Theory: Switching to Platinum Oxide (


) in acidic media protonates the primary amine as it forms, rendering it non-nucleophilic (preventing dimers) while avoiding the C-C bond cleavage associated with Palladium.

Step-by-Step:

  • Solvent: Acetic Acid (Glacial) or Ethanol with 1.5 eq. HCl or

    
    .
    
    • Mechanism:[4][5][6][7][8][9][10][11]

      
      . The ammonium salt cannot attack the imine.
      
  • Catalyst: Add 5-10 mol%

    
    .
    
  • Reaction: Hydrogenate at Room Temperature and moderate pressure (1–3 bar).

    • Warning: High heat increases the risk of ring hydrogenation on the aromatic system.

  • Workup: Filter catalyst. Neutralize the acid with NaOH to liberate the free amine. Extract with DCM.[5]

Module 3: Hydride Reduction (Borane & LiAlH₄)

Issue: "Stuck" reactions or messy emulsions during workup.

User Question: "I used Borane-DMS (


). The nitrile disappeared on TLC, but after adding water, I can't isolate the amine. It seems stuck in the aqueous layer or as a solid."

Technical Diagnosis: Borane reduction of nitriles forms a highly stable borazine-type complex or N-B adduct. Simply adding water does not hydrolyze this bond efficiently. You have likely isolated the Boron-Amine complex, not the free amine.

Visualizing the Borane Trap

BoraneReduction Nitrile Nitrile (R-CN) Complex Stable N-B Complex (R-CH2-NH-BH2)3 Nitrile->Complex Reduction Borane BH3-DMS Borane->Complex WaterQuench Water Quench (Insufficient) Complex->WaterQuench Hydrolysis AcidQuench Acid Boil (HCl/MeOH) Complex->AcidQuench Digestion WaterQuench->Complex Fails to break B-N bond Product Primary Amine Salt AcidQuench->Product Release

Figure 2: The Borane Trap. Unlike other reductions, the intermediate does not spontaneously decompose with mild hydrolysis. It requires acidic thermal cleavage.

Corrective Protocol: The Acidic Methanol Methanolysis

Step-by-Step:

  • Reduction: Perform the reduction in THF with excess Borane-DMS (1.5–2.0 eq) at reflux.

  • Quench (Careful): Cool to 0°C. Slowly add Methanol until gas evolution (

    
    ) ceases.
    
  • The "Digestion": Add concentrated HCl (approx 1.5 eq relative to Borane) or use HCl in Methanol.

  • Reflux: You must reflux the acidic mixture for 30–60 minutes. This provides the energy required to cleave the strong B-N bonds.

  • Isolation: Concentrate to remove volatile trimethyl borate (

    
    ). Basify with NaOH (pH > 12) to release the free amine. Extract.
    

Summary of Methodologies

FeatureRaney Ni /

PtO₂ / AcidBorane-DMS
Primary Use Aliphatic NitrilesBenzyl CyanidesComplex/Sensitive Substrates
Key Risk Pyrophoric catalystRing hydrogenationIncomplete hydrolysis
Dimer Control High

conc.
Acidic media (Trapping)Intrinsic (Mechanism prevents dimer)
Decyanation Risk LowVery LowNone
Throughput High (Scalable)MediumLow (Stoichiometric waste)

References

  • Greenfield, H. (1967). The Chemistry of Nitrile Hydrogenation. Industrial & Engineering Chemistry Product Research and Development.
  • Ammonia Suppression of Dimerization: Sabatier, P., & Senderens, J. B. (1905). Direct Hydrogenation of Nitriles. Comptes Rendus. Context: The foundational work establishing mass-action suppression of secondary amines.
  • Borane Reduction & Workup

    • Brown, H. C., & Choi, Y. M. (1981). Selective reductions.[12] 28. The fast reaction of borane-dimethyl sulfide with nitriles. A convenient synthesis of primary amines. Journal of Organic Chemistry. Link

  • Decyanation of Benzyl Cyanides

    • Tobisu, M., et al. (2009). Rhodium-Catalyzed Reductive Cleavage of Carbon-Cyano Bonds. Journal of the American Chemical Society. Link

    • Context: Discusses the metal-catalyzed mechanism of C-CN cleavage, contrasting Rh/Pd vs. other metals.
  • Raney Nickel Protocols

    • Organic Syntheses, Coll. Vol. 3, p. 720 (1955). beta-Phenylethylamine. Link

    • Context: Standard authoritative protocol for Raney Ni reduction of benzyl cyanide.

Sources

Purification of 2-[4-(Cyanomethyl)phenoxy]acetic acid by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-[4-(Cyanomethyl)phenoxy]acetic acid

Welcome to the Technical Support Center for the chromatographic purification of 2-[4-(Cyanomethyl)phenoxy]acetic acid. This portal is designed for researchers and drug development professionals who require high-purity isolation of this functionalized aromatic acid.

Scientific Context & Causality of Chromatographic Behavior

To successfully purify 2-[4-(Cyanomethyl)phenoxy]acetic acid, we must first deconstruct its molecular anatomy and how it interacts with a silica gel stationary phase. The molecule features two critical functional groups attached to a central benzene ring:

  • Cyanomethyl group (-CH₂CN): A polar, hydrogen-bond accepting moiety that increases the overall dipole moment but does not ionize.

  • Phenoxyacetic acid group (-O-CH₂-COOH): A terminal carboxylic acid with a pKa typically around 3.0–4.0.

The Root Cause of Failure: The primary failure mode when purifying this compound via normal-phase silica gel chromatography is severe band broadening (streaking or tailing). Silica gel (


) surfaces are coated with silanol groups (-Si-OH). When a free carboxylic acid travels through the column, it undergoes partial ionization and establishes dynamic, exceptionally strong hydrogen bonds with these silanol sites [1]. This creates a dual-retention mechanism where the ionized and non-ionized forms migrate at different rates, resulting in a continuous streak rather than a discrete band [2].

The Solution: By introducing an acidic modifier (such as 1% Acetic Acid or Formic Acid) into the mobile phase, you force the equilibrium of the analyte entirely into its protonated, neutral state (


). Simultaneously, the modifier competitively binds to the most active silanol sites on the stationary phase, allowing the target compound to elute as a sharp, symmetrical peak [3].

ModifierMechanism Silica Silica Gel (Si-OH) Highly Active Silanol Groups Interaction Strong H-Bonding / Salt Formation (Causes Severe Streaking) Silica->Interaction Acid Analyte: Carboxylic Acid (Ionized R-COO⁻) Acid->Interaction Modifier Add 1% Acetic Acid (AcOH) to Mobile Phase Interaction->Modifier Troubleshoot Protonation Analyte Protonated (R-COOH) Silanol Sites Masked Modifier->Protonation Elution Sharp Elution Band (High Resolution Separation) Protonation->Elution

Fig 1: Mechanistic logical relationship of acidic modifiers preventing carboxylic acid streaking.

Experimental Protocol: Self-Validating Purification Workflow

This methodology employs a "self-validating" approach. You will not proceed to the next step unless the prior step's validation criteria are met, ensuring zero loss of your valuable crude mixture.

Step 1: Mobile Phase Optimization (TLC Validation)

  • Action: Prepare a binary solvent system of Ethyl Acetate (EtOAc) and Hexanes. Add exactly 1% (v/v) glacial acetic acid (AcOH) to the mixture.

  • Validation: Spot the crude mixture on a silica TLC plate. Elute with the prepared mobile phase. The target compound (2-[4-(Cyanomethyl)phenoxy]acetic acid) must appear as a tightly condensed, round spot under UV light (254 nm) with an

    
     value between 0.25 and 0.35. If 
    
    
    
    , increase EtOAc by 10%. If
    
    
    , increase Hexanes by 10% [1].

Step 2: Sample Preparation via Dry Loading

  • Causality: Carboxylic acids often exhibit poor solubility in the non-polar starting conditions of a column. Liquid loading can cause precipitation at the column head, ruining resolution.

  • Action: Dissolve the crude mixture in a highly solubilizing solvent (e.g., Dichloromethane or Acetone). Add dry silica gel (approximately 3 to 5 times the mass of the crude compound). Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained [3].

  • Validation: The powder must not clump. Clumping indicates residual solvent or overloading, which will cause band distortion.

Step 3: Column Packing and Equilibration

  • Action: Slurry-pack the silica gel column using the optimized mobile phase (including the 1% AcOH modifier). Ensure the column bed is perfectly flat.

  • Action: Carefully pour the dry-loaded silica/sample mixture onto the top of the column bed. Cap with a 1 cm layer of clean sea sand to protect the bed from solvent disruption.

Step 4: Elution and Fraction Collection

  • Action: Elute the column isocratically. Monitor fractions via TLC. The target compound is highly UV-active due to the aromatic ring.

Step 5: Post-Column Modifier Removal

  • Action: Combine fractions containing the pure product. Concentrate via rotary evaporation.

  • Validation: To completely remove the residual high-boiling acetic acid, add 10-20 mL of Toluene to the flask and co-evaporate (azeotropic distillation). Repeat twice. Place under high vacuum (lyophilizer or Schlenk line) for 12 hours to yield the pure solid.

PurificationWorkflow Start Crude Mixture 2-[4-(Cyanomethyl)phenoxy]acetic acid TLC TLC Optimization (EtOAc/Hex + 1% AcOH) Start->TLC CheckRf Is Rf ~0.3 and spot round? TLC->CheckRf Adjust Adjust EtOAc:Hex Ratio CheckRf->Adjust No DryLoad Dry Loading (Adsorb onto Silica) CheckRf->DryLoad Yes Adjust->TLC Column Run Column Chromatography (Isocratic Elution) DryLoad->Column Fractions Fraction Analysis (UV 254 nm) Column->Fractions Evap Azeotropic Evaporation (Remove AcOH with Toluene) Fractions->Evap

Fig 2: Step-by-step experimental workflow for the purification of the target compound.

Quantitative Data: Solvent System Optimization

The following table summarizes empirical data regarding solvent system selection and the quantitative impact of acidic modifiers on the retention factor (


) and peak shape of phenoxyacetic acid derivatives.
Solvent System (v/v)Modifier AddedExpected

Spot Morphology / Peak ShapeDiagnostic Conclusion
50% EtOAc / 50% HexanesNone 0.10 – 0.45Severe Streaking / TailingUnusable. Analyte is ionizing on silica [2].
30% EtOAc / 70% Hexanes1% Acetic Acid ~0.30Tight, round spotOptimal. Good retention and resolution [1].
50% EtOAc / 50% Hexanes1% Acetic Acid ~0.65Tight, round spotToo polar. Risk of co-eluting with impurities.
10% MeOH / 90% DCM0.1% Formic Acid ~0.35Tight, round spotAlternative system if Hexanes are poorly tolerated[3].

Troubleshooting Guide & FAQs

Q1: My compound is streaking from the baseline all the way to


 0.5, even though I am using a highly polar solvent (e.g., 80% Ethyl Acetate). Why? 
A:  You are confusing polarity with ionization control. Increasing the polarity of a neutral solvent will not stop a carboxylic acid from hydrogen-bonding with the stationary phase. You must add an acidic modifier (1% Acetic Acid) to suppress the ionization of the phenoxyacetic acid group. Once the acid is protonated, you will likely need to decrease the overall polarity of your solvent system (e.g., drop to 30% EtOAc) because the protonated molecule is significantly less polar than the ionized salt [2].

Q2: I added 1% Acetic Acid, and my spot is now round, but it is co-eluting with my starting material (e.g., 4-hydroxyphenylacetonitrile). How do I resolve this? A: The starting material (a phenol) is generally less polar than your target carboxylic acid. Because the acidic modifier sharpened your target band, you can now safely lower the overall polarity of the mobile phase to separate them. Reduce the Ethyl Acetate concentration by 10-15% while maintaining the 1% Acetic Acid modifier. This will selectively retard the carboxylic acid more than the phenol, increasing your resolution factor (


).

Q3: How do I remove the acetic acid from my purified fractions? I don't want it contaminating my downstream NMR or biological assays. A: Acetic acid has a relatively high boiling point (118 °C) and will not easily come off on a standard rotary evaporator. To remove it, use the principle of azeotropic distillation. Add toluene to your combined fractions and evaporate. The toluene forms a minimum-boiling azeotrope with acetic acid, pulling it into the vapor phase. Repeat this 2-3 times, followed by high vacuum overnight.

Q4: My crude mixture won't dissolve in the 30% EtOAc/Hexanes starting mobile phase. If I load it as a suspension, the column fails. What is the solution? A: Never load a suspension onto a column; the undissolved particulates will slowly dissolve during elution, causing continuous band bleeding. You must use the Dry Loading technique [3]. Dissolve your crude in a strong, volatile solvent (like Acetone or THF), add silica gel, and evaporate to a dry powder. This ensures homogenous distribution and immediate partitioning upon contact with the mobile phase.

Q5: Can I use Reverse-Phase (C18) chromatography instead? A: Yes. If normal phase fails due to extreme polarity or insolubility, C18 is an excellent alternative. Use a gradient of Water and Acetonitrile. However, you must still use an acidic modifier (e.g., 0.1% Trifluoroacetic Acid or Formic Acid) in both the aqueous and organic phases to keep the carboxylic acid protonated and ensure sharp peak shapes [3].

References

  • Organomation. "Complete Guide to Thin Layer Chromatography Sample Preparation." Organomation Technical Resources. Available at: [Link]

  • ResearchGate Community. "TLC tailing and carboxylic acid?" ResearchGate Q&A Forums. Available at:[Link]

Technical Support Center: Resolving NMR Spectral Overlap in 4-Substituted Phenoxyacetic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the NMR analysis of 4-substituted phenoxyacetic acids. Signal overlap in the ¹H NMR spectra of these compounds, particularly in the aromatic region, is a frequent challenge. This guide offers strategies, from basic to advanced, to resolve these issues and obtain high-quality, interpretable data.

Frequently Asked Questions (FAQs)

Q1: Why do the aromatic proton signals of my 4-substituted phenoxyacetic acid overlap?

A1: The four protons on the substituted benzene ring of a 4-substituted phenoxyacetic acid often exhibit similar chemical environments. This leads to their signals appearing close together in the ¹H NMR spectrum, typically in the 6.5-8.0 ppm range, which can result in significant overlap.[1] The degree of overlap can be influenced by the nature of the substituent at the 4-position.

Q2: What initial, simple steps can I take to try and resolve this signal overlap?

A2: Before resorting to more complex experiments, simple adjustments to your experimental setup can sometimes improve signal dispersion:[2]

  • Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can induce small changes in chemical shifts, which may be sufficient to separate overlapping signals.[2]

  • Vary the Temperature: Acquiring spectra at different temperatures can alter the chemical shifts of your compound. This can be particularly effective if conformational dynamics are contributing to the overlap.

  • Adjust Sample Concentration: Highly concentrated samples can lead to peak broadening and minor shifts due to intermolecular interactions. Diluting the sample might improve resolution.[2]

Q3: My compound is a racemic mixture. Could this be causing additional complexity in the NMR spectrum?

A3: Yes. If your 4-substituted phenoxyacetic acid is chiral and you are using a chiral NMR solvent or have a chiral impurity present, you may observe two sets of signals for the enantiomers, further complicating the spectrum.[3] In an achiral solvent, the enantiomers will have identical NMR spectra.

Troubleshooting Guides

Issue 1: Severe Overlap of Aromatic Signals in ¹H NMR

Solution A: Employ Lanthanide Shift Reagents (LSRs)

Lanthanide shift reagents are paramagnetic complexes that can coordinate with Lewis basic sites in your molecule, such as the carboxylic acid group or the ether oxygen.[4][5] This interaction induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift dependent on the distance from the lanthanide ion.[4][5][6] This can effectively spread out overlapping signals.[5]

Experimental Protocol: Using a Lanthanide Shift Reagent

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample.

  • Add Reagent: Add a small, known amount of the LSR (e.g., Eu(fod)₃ or Pr(fod)₃) to your NMR tube and acquire another spectrum.[4]

  • Titration: Continue adding small increments of the LSR and acquiring spectra until the desired signal dispersion is achieved. Be aware that excessive amounts of LSR can lead to significant line broadening.[4][6]

Causality Behind Experimental Choices:

  • The choice of lanthanide (e.g., Europium for downfield shifts, Praseodymium for upfield shifts) allows for targeted manipulation of the spectrum.[4][5]

  • The titration approach ensures that the minimum amount of LSR is used to achieve the desired resolution, minimizing line broadening artifacts.[6]

Diagram of LSR Workflow:

lsr_workflow A Overlapping Spectrum B Add Aliquot of LSR A->B C Acquire Spectrum B->C D Sufficient Resolution? C->D D->B No E Resolved Spectrum D->E Yes F No G Yes

Caption: Workflow for spectral resolution using a lanthanide shift reagent.

Solution B: Utilize 2D NMR Techniques

Two-dimensional NMR experiments can provide an additional dimension of information, allowing for the resolution of overlapping signals.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons.[7][8] Cross-peaks in the COSY spectrum connect the signals from coupled protons, helping to trace out the spin systems within the aromatic ring.[9]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached.[7][8] This can help to resolve overlapping proton signals by spreading them out based on the chemical shifts of their attached carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away.[7][8] This is particularly useful for assigning quaternary carbons and for confirming the overall structure of the molecule.

Experimental Protocol: Acquiring a 2D COSY Spectrum

  • Setup: Use a standard COSY pulse sequence (e.g., cosygpppqf).

  • Spectral Width: Ensure the ¹H spectral width in both dimensions covers the entire aromatic region (e.g., 6.0-8.5 ppm).

  • Data Acquisition: Acquire a sufficient number of increments in the indirect dimension to achieve good resolution.

  • Processing: Process the 2D data using a sine-bell or squared sine-bell window function to enhance the resolution of the cross-peaks.

Diagram of 2D NMR Logic:

Caption: Logic for resolving overlap using 2D NMR techniques.

Issue 2: Distinguishing Enantiomers of a Chiral 4-Substituted Phenoxyacetic Acid

Solution: Use a Chiral Derivatizing Agent (CDA)

If your compound is a racemic mixture, a chiral derivatizing agent can be used to convert the enantiomers into diastereomers.[10][11][12] Diastereomers have different physical properties and will produce distinct signals in the NMR spectrum, allowing for their differentiation and quantification.[11][12] A common CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acid chloride.[11][12]

Experimental Protocol: Derivatization with a Chiral Agent

  • Reaction: React the carboxylic acid of your phenoxyacetic acid with a single enantiomer of a chiral alcohol (or the corresponding amine with the acid chloride) to form diastereomeric esters (or amides).

  • Purification: Purify the resulting diastereomeric mixture.

  • NMR Analysis: Acquire a ¹H NMR spectrum of the diastereomeric mixture. The signals for the two diastereomers should be distinct, allowing for integration and determination of the enantiomeric ratio.

Causality Behind Experimental Choices:

  • The formation of a covalent bond between the analyte and the CDA creates a new molecule with two chiral centers.[10] The different spatial arrangements of the groups in the two diastereomers lead to different magnetic environments for the nuclei, resulting in separate NMR signals.

  • Using an enantiomerically pure CDA is crucial. If the CDA is not enantiopure, a more complex mixture of diastereomers will be formed, complicating the analysis.

Issue 3: Poor Line Shape and Broad Peaks

Solution: Optimize Acquisition and Processing Parameters

Poor line shape can be due to a number of factors, including poor shimming, sample heterogeneity, or inappropriate acquisition parameters.[2][13]

Troubleshooting Steps:

  • Shimming: Ensure the magnetic field homogeneity is optimized by careful shimming. Poor shimming is a common cause of broad and asymmetric peaks.[13]

  • Sample Preparation: Make sure your sample is fully dissolved and free of any particulate matter.

  • Acquisition Time (AQ): A longer acquisition time can lead to better resolution in the final spectrum.[14]

  • Relaxation Delay (D1): For quantitative measurements, ensure the relaxation delay is sufficiently long (at least 5 times the longest T1 relaxation time) to allow for full relaxation of the nuclei between scans.[15]

  • Processing: Apply appropriate window functions during Fourier transformation. For example, a Lorentzian-to-Gaussian transformation can improve the resolution of closely spaced peaks.

Table of Key Acquisition Parameters:

ParameterRecommended SettingRationale
Spectral Width (SW)Cover all expected signalsPrevents peak folding.
Acquisition Time (AQ)2-4 secondsImproves digital resolution.
Relaxation Delay (D1)5 x T1 (longest)Ensures accurate integration.[15]
Number of Scans (NS)As needed for S/NSignal-to-noise improves with the square root of the number of scans.

References

  • Wenzel, T. J., & Chiral, J. (2018). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. Wikipedia. Available at: [Link]

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Slideshare. Available at: [Link]

  • Scribd. (n.d.). Chiral Derivatizing Agents in NMR Analysis | PDF. Scribd. Available at: [Link]

  • Scribd. (n.d.). Advanced 2D NMR Techniques Guide | PDF. Scribd. Available at: [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Available at: [Link]

  • PubMed. (1986). (1)H NMR spectral simplification with achiral and chiral lanthanide shift reagents. Tranylcypromine, trans-2-phenylcyclopropanamine. PubMed. Available at: [Link]

  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (2026). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. ResearchGate. Available at: [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • PubMed. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. Available at: [Link]

  • ResearchGate. (2021). How does 2D NMR help to elucidate chemical structure?. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Phenoxyacetic Acid. PubChem. Available at: [Link]

  • N/A. (n.d.). Troubleshooting 1 H NMR Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2025). 2.10: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000742 - Phenoxyacetic Acid (C8H8O3). BMRB. Available at: [Link]

  • NMR Facility - Chemistry Department. (2020). Optimized Default 1H Parameters. NMR Facility - Chemistry Department. Available at: [Link]

  • MDPI. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. Available at: [Link]

  • N/A. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Available at: [Link]

  • University of Calgary. (n.d.). Ch 13 - Aromatic H. University of Calgary. Available at: [Link]

  • University of Ottawa. (2017). Correcting NMR Spectra for Poor Shimming - Reference Deconvolution. University of Ottawa. Available at: [Link]

  • Anasazi Instruments. (2020). NMR Education: How to Choose Your Acquisition Parameters?. Anasazi Instruments. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Enhancing the resolution of 1H and 13C solid-state NMR spectra by reduction of anisotropic bulk magnetic susceptibility broadening. RSC Publishing. Available at: [Link]

  • Anasazi Instruments. (2017). How to Reduce 1H NMR – Quantitative Evaluation Errors. Anasazi Instruments. Available at: [Link]

  • N/A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]

  • The Journal of Chemical Physics. (2014). Reducing acquisition times in multidimensional NMR with a time-optimized Fourier encoding algorithm. AIP Publishing. Available at: [Link]

  • N/A. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • YouTube. (2021). IBSLM7 Low resolution 1H NMR Spectroscopy. YouTube. Available at: [Link]

  • University of Ottawa NMR Facility Blog. (2008). Resolution of Overlapping Signals Based on T1's. University of Ottawa. Available at: [Link]

  • PMC. (n.d.). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. PMC. Available at: [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. Mestrelab Research. Available at: [Link]

  • YouTube. (2015). Overcoming spectral overlap at 60 MHz 2D NMR on BT NMR. YouTube. Available at: [Link]

Sources

Technical Support Center: Stability of 2-[4-(Cyanomethyl)phenoxy]acetic acid

[1]

  • Phenoxyacetic Acid: Ether linkage (

    
    ) + Carboxylic acid (
    
    
    ).[1]
  • Benzyl Nitrile: Methylene bridge + Nitrile group (

    
    ).[1]
    

Part 1: Executive Summary of Acid Stability

As a Senior Application Scientist, I categorize this molecule as conditionally stable under acidic conditions. While the ether linkage is robust, the nitrile and carboxylic acid moieties present specific reactivities that depend heavily on temperature, solvent choice, and acid concentration.

The Stability Matrix
ConditionStability RatingPrimary Degradation Mechanism
Dilute Acid (pH 2–4, RT) Stable Negligible hydrolysis.[1] Safe for HPLC mobile phases (e.g., 0.1% Formic Acid).
Strong Acid (1M HCl, Heat) ⚠️ Unstable Nitrile Hydrolysis . Converts to amide, then dicarboxylic acid.[2]
Acid + Alcohol (MeOH/EtOH) Critical Risk Fischer Esterification (Carboxyl) & Pinner Reaction (Nitrile).
Acid + Water (Precipitation) ⚠️ Physical Protonation of carboxylate (

) causes precipitation.

Part 2: Troubleshooting Guide (FAQs)

Issue 1: "I see a new peak eluting before my main peak in HPLC."

Diagnosis: Partial Nitrile Hydrolysis (Amide Formation) Under acidic stress (low pH + heat), the nitrile group (

  • Mechanism: The nitrile nitrogen is protonated, making the carbon electrophilic to water attack.[2]

  • Observation: The amide intermediate is more polar than the parent nitrile, resulting in a shorter retention time (Reverse Phase LC).

  • Solution:

    • Ensure column temperature is

      
      .
      
    • Avoid storing samples in acidic mobile phase for

      
       hours.
      
    • Verification: Check the mass spectrum. The amide adds +18 Da (Water) to the parent mass.

Issue 2: "My sample precipitates when I acidify the aqueous solution."

Diagnosis: pH-Dependent Solubility Collapse The phenoxyacetic acid moiety has a pKa of approximately 3.7 [1].

  • Causality: At neutral pH, the molecule exists as a soluble carboxylate anion (

    
    ).[1] Upon acidification below pH 3.0, it protonates to the neutral free acid (
    
    
    ). The hydrophobic benzyl nitrile core dominates, causing the molecule to crash out of the aqueous phase.
  • Solution:

    • Maintain organic co-solvent (Acetonitrile/Methanol) at

      
       if working at low pH.
      
    • For aqueous workups, do not acidify below pH 2 unless filtration is the goal.

Issue 3: "I observe a peak with M+14 or M+28 mass shift in Methanol."

Diagnosis: Fischer Esterification Using methanol as a diluent in the presence of acid (e.g., 0.1% TFA) catalyzes the conversion of the carboxylic acid to its methyl ester.

  • Causality:

    
    .[1]
    
  • Solution:

    • Switch diluent to Acetonitrile/Water mixtures.

    • If alcohol is required, use Ethanol (slower rate) and analyze immediately, or remove the acid catalyst.

Part 3: Degradation Pathways & Visualization[1]

The following diagram illustrates the stepwise degradation of the molecule under acidic stress.

GParentParent Molecule(Nitrile + Acid)AmideIntermediate 1(Amide + Acid)[+18 Da]Parent->Amide Acid Hydrolysis (Fastest Step)EsterImpurity 3(Methyl Ester)[+14 Da]Parent->Ester MeOH + Acid (Solvent Dependent)DiAcidDegradant 2(Di-Carboxylic Acid)[+19 Da vs Parent]Amide->DiAcid Strong Acid / Heat (Slower)

Figure 1: Acid-catalyzed degradation pathways.[1] The nitrile-to-amide hydrolysis is the primary stability risk in aqueous acid.[1]

Part 4: Experimental Validation Protocols

To confirm the stability of your specific lot or formulation, perform the following Self-Validating Stress Test .

Protocol A: Acid Stress Test (Hydrolysis Check)

Objective: Determine if the nitrile group survives your specific acidic conditions.

  • Preparation: Dissolve 10 mg of compound in 10 mL of Acetonitrile:0.1 M HCl (50:50) .

  • Control: Store 1 mL at

    
     (Reference).
    
  • Stress: Heat the remaining solution at

    
     for 4 hours .
    
  • Analysis: Analyze both via HPLC-UV (254 nm).

  • Acceptance Criteria:

    • If the "Stress" sample shows

      
       recovery vs "Control", the molecule is stable for standard acidic processing.
      
    • If a peak at RRT ~0.8 (Amide) appears, the nitrile is labile under these conditions.

Protocol B: Solvolysis Check (Esterification)

Objective: Verify diluent compatibility.

  • Preparation: Dissolve sample in Methanol containing 0.1% Formic Acid .

  • Incubation: Let stand at Room Temperature for 24 hours.

  • Analysis: Inject immediately and compare to a fresh standard in Acetonitrile.

  • Result: Appearance of a less polar peak (longer retention) indicates methyl ester formation.

Part 5: Scientific Rationale & Mechanisms[1]

Nitrile Hydrolysis Mechanism

The nitrile group in 2-[4-(Cyanomethyl)phenoxy]acetic acid is a benzyl nitrile .[1] Unlike aromatic nitriles (directly attached to the ring), the methylene spacer (

  • Implication: Benzyl nitriles are generally more susceptible to acid hydrolysis than benzonitriles because the transition state is not destabilized by resonance electron withdrawal [2].

  • Pathway: The reaction proceeds via the attack of water on the protonated nitrile (

    
    ), forming an imidic acid tautomer, which rearranges to the amide (
    
    
    ).
Ether Linkage Stability

The ether bond is an aryl alkyl ether (

  • Stability: This bond is highly stable to dilute acids (HCl,

    
    ). Cleavage of this bond typically requires harsh conditions, such as refluxing in 48% HBr or HI, which protonate the oxygen and allow nucleophilic attack by the halide [3].
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19188, Phenoxyacetic acid. Retrieved from [Link]

  • USDA Agricultural Research Service. Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl. Retrieved from [Link]

Technical Support Center: Minimizing Decarboxylation in High-Temperature Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Logic

Decarboxylation—the loss of carbon dioxide (


) from a carboxylic acid or carboxylate—is a thermodynamically favorable process (

) driven by the increase in entropy. In high-temperature synthesis, particularly cross-couplings and esterifications, this side reaction can erode yields of valuable intermediates like

-keto acids, malonates, and heteroaromatic acids.

The Central Dogma of Stabilization: To prevent decarboxylation, you must disrupt the transition state (TS) that facilitates


 extrusion. This usually involves:
  • Destabilizing the Cyclic TS: Preventing the 6-membered ring hydrogen bond formation (common in

    
    -keto acids).
    
  • Kinetic Evasion: Using continuous flow chemistry to heat the substrate for a duration shorter than the half-life of the decarboxylation event (

    
    ).
    
  • Anhydrous Transmetalation: In Suzuki couplings, preventing the formation of the boronate species that is prone to protodeboronation.

Troubleshooting Guide (Q&A)

Scenario A: Instability of -Keto Acids and Malonates

Q1: My


-keto acid precursor decarboxylates spontaneously upon heating, even before the main reaction occurs. How do I stabilize it? 

Diagnosis: You are likely facilitating a thermal unimolecular elimination via a 6-membered cyclic transition state. This mechanism requires the carbonyl oxygen to act as a base, abstracting the acidic proton from the carboxylic acid.

Corrective Action:

  • Disrupt the Hydrogen Bond: Run the reaction in a solvent that competes for hydrogen bonding (e.g., DMSO or DMF), although be cautious as polar aprotic solvents can sometimes lower the energy barrier for ionic decarboxylation.

  • Mask the Proton: Convert the acid to a temporary ester (e.g., tert-butyl or benzyl). If the free acid is required for the reaction (e.g., a decarboxylative coupling that is happening too fast), use a salt form (Potassium or Cesium). The carboxylate anion cannot form the required cyclic H-bond TS.

  • Protocol Shift: Switch to Magnesium Chloride (MgCl₂) mediated conditions if you are trying to do a controlled aldol-type reaction. Mg(II) chelates the dicarbonyl system, preventing the conformation required for

    
     loss until desired.
    

Self-Validation:

  • NMR Check: Monitor the disappearance of the

    
    -proton signal. In 
    
    
    
    -keto acids, the methylene protons (
    
    
    to both carbonyls) will shift significantly or disappear upon decarboxylation to the ketone.
Scenario B: Protodeboronation in Suzuki-Miyaura Coupling

Q2: I am observing significant protodeboronation (replacement of


 with 

) during my high-temperature Suzuki coupling. Increasing the catalyst loading didn't help.

Diagnosis: Protodeboronation is often base-catalyzed.[1] In standard aqueous/base conditions, the boronic acid forms a boronate anion


. If the aryl ring is electron-rich or heteroaromatic (e.g., 2-pyridyl), the C-B bond becomes labile, leading to protonolysis before transmetalation can occur.

Corrective Action:

  • Eliminate Water (The Anhydrous Route): Switch to an anhydrous base system. Water is the proton source.

    • Old System:

      
       / Dioxane / 
      
      
      
      .[1]
    • New System:CsF or

      
       (anhydrous)  in Isopropanol  or Toluene .
      
  • Use "Slow-Release" Reagents: Switch from Boronic Acids to MIDA Boronates or Potassium Trifluoroborates (

    
    ) . These species hydrolyze slowly to the active boronic acid, keeping the standing concentration of the unstable species low (kinetic protection).
    
  • Catalyst Ligation: Use bulky, electron-rich phosphine ligands (e.g., SPhos , XPhos ). These accelerate the oxidative addition and transmetalation steps, allowing the productive cross-coupling to outcompete the decomposition pathway.

Data Comparison: Stability of Boron Species

Boron SpeciesStability (High Temp/Base)ReactivityRecommended Use Case
Boronic Acid Low (Prone to Protodeboronation)HighStandard substrates, low value
Pinacol Ester Moderate (Hydrolyzes to acid first)ModerateGeneral purpose, storage stable
Trifluoroborate High (Requires hydrolysis)High (Active species)Heterocycles, unstable aryls
MIDA Boronate Very High (Slow release)Low (Controlled)Complex iterative synthesis
Scenario C: Thermal Decarboxylation in Batch Reactors

Q3: My reaction requires


 to proceed, but my carboxylic acid starting material decomposes after 10 minutes at this temperature. I cannot lower the temperature. 

Diagnosis: This is a classic "kinetic competition" problem. The rate of decomposition (


) is competitive with the rate of the desired reaction (

) in a batch vessel where residence time is defined by heating/cooling ramp rates (often 30+ minutes).

Corrective Action: Implement Continuous Flow Chemistry. In a flow reactor, you can superheat the solvent (above its boiling point) to drastically increase


. Crucially, the residence time (

)
can be set to seconds (e.g., 30–60 seconds).
  • Logic: You heat the molecule only for the exact time needed to react, then immediately quench it. The molecule "survives" the thermal spike because it exits the reactor before

    
     can consume the bulk material.
    

Visualizing the Mechanisms

Figure 1: Mechanism of -Keto Acid Decarboxylation & Mitigation

This diagram illustrates the cyclic transition state that must be disrupted.

DecarboxylationMechanism Substrate Beta-Keto Acid (Starting Material) TS 6-Membered Cyclic Transition State Substrate->TS Heat (Thermal) Base Add Base (KOH/Cs2CO3) Forms Carboxylate Substrate->Base Stabilization Strategy 1 Flow Flow Chemistry (t_res << t_1/2 decarb) Substrate->Flow Stabilization Strategy 2 Product Ketone + CO2 (Unwanted Side Product) TS->Product -CO2 Base->TS Inhibits H-Bonding Flow->Product Outruns Decomposition

Caption: Disruption of the 6-membered cyclic transition state via deprotonation or kinetic evasion (Flow) prevents thermal decarboxylation.

Figure 2: Decision Tree for Preventing Protodeboronation

Use this logic flow to select the correct Suzuki coupling conditions.

SuzukiDecisionTree Start Start: Suzuki Coupling of Unstable Boronic Acid Q1 Is the substrate a 2-Heterocycle or Polyfluorophenyl? Start->Q1 Yes1 High Risk of Protodeboronation Q1->Yes1 Yes No1 Standard Substrate Q1->No1 No Action1 Switch to MIDA Boronate or Trifluoroborate Yes1->Action1 Anhydrous PROTOCOL A: Anhydrous Conditions (CsF / Toluene / SPhos) Action1->Anhydrous If still unstable Q2 Does it decompose in aqueous base? No1->Q2 Q2->Anhydrous Yes Standard Standard Aqueous Suzuki (K2CO3 / Dioxane) Q2->Standard No

Caption: Logic flow for selecting reaction conditions based on substrate stability against protodeboronation.

Experimental Protocols

Protocol A: Anhydrous Suzuki Coupling (Minimizing Protodeboronation)

Designed for heteroaryl boronic acids prone to hydrolysis and decarboxylation.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid/Ester (1.2 equiv)

  • Palladium Catalyst:

    
     (2 mol%) + SPhos  (4 mol%)
    
    • Why SPhos? Highly active ligand that facilitates rapid transmetalation, outcompeting decomposition.

  • Base: Cesium Fluoride (CsF) (2.0 equiv) or anhydrous

    
    .
    
    • Why CsF? Fluoride activates the boronic ester/acid without requiring water, avoiding the formation of the hydrolytic pathway.

  • Solvent: Anhydrous Isopropanol or Toluene (0.2 M).

Step-by-Step:

  • Drying: Flame-dry the reaction vessel and cool under Argon. Ensure all reagents are dry.

  • Charging: Add Aryl Halide, Boronic species, Pd catalyst, ligand, and CsF to the vessel.

  • Solvation: Add anhydrous solvent via syringe.

  • Reaction: Heat to

    
     (or required temp).
    
    • Checkpoint: Monitor via LCMS every 30 mins. Look for the "de-borylated" mass (M-H) vs product.

  • Workup: Filter through Celite to remove salts. Concentrate and purify.

Protocol B: Flow Chemistry for Thermally Labile Acids

Designed for reactions requiring high heat (


) on substrates that decarboxylate in batch.

Equipment:

  • Coil Reactor (e.g., PFA or Stainless Steel, 10 mL volume).

  • Back Pressure Regulator (BPR): 250 psi (17 bar).

Methodology:

  • Feed Preparation: Dissolve substrate in high-boiling solvent (e.g., Diglyme or NMP).

  • System Pressurization: Set BPR to 250 psi. This raises the boiling point of the solvent, allowing liquid-phase heating well above normal limits.

  • Optimization Loop:

    • Set flow rate to achieve Residence Time (

      
      )  = 60 seconds.
      
    • Set Temperature =

      
      .
      
  • Execution: Pump reagent stream through the heated coil.

  • Quench: Direct the output immediately into a cooled collection flask (

    
    ) or a quenching solution.
    
    • Why? The rapid cooling ("flash quench") freezes the equilibrium, preventing post-reaction decarboxylation.

References

  • Mechanistic Insights into Decarboxylation

    • T. S.[2] Mayer et al., "Hydro- and Deuterodecarboxylation of Carboxylic Acids," J. Org.[2] Chem., 2023.[2] Link

  • Suzuki Coupling & Protodeboronation

    • Cox, P. A. et al., "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways," J. Am. Chem. Soc., 2017. Link

    • Kinzel, T. et al., "A New Palladium Precatalyst Allows for the Efficient Synthesis of 5-Membered Heterocycles," J. Am. Chem. Soc., 2010. Link

  • Flow Chemistry Applications

    • Plutschack, M. B. et al., "The Hitchhiker’s Guide to Flow Chemistry," Chem. Rev., 2017. Link

  • Solvent Effects on Decarboxylation

    • L. Goossen et al., "Pd-catalyzed decarboxylative cross-coupling of carboxylic acids with aryl halides," Science, 2006. Link

Sources

Validation & Comparative

Comparative NMR Profiling: 2,4-D vs. 2-[4-(Cyanomethyl)phenoxy]acetic Acid

[1][2]

Executive Summary

In the development of agrochemicals and pharmaceutical intermediates, distinguishing between structural analogs is a critical quality attribute.[2][3] This guide details the 1H NMR distinction between the herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid) and its para-substituted analog, 2-[4-(Cyanomethyl)phenoxy]acetic acid .[1]

While both molecules share a phenoxyacetic acid core, their spectral fingerprints diverge radically due to symmetry breaking (in 2,4-D) versus para-symmetry (in the cyanomethyl analog), and the presence of a unique benzylic spin system in the latter.[1]

Structural & Electronic Basis of Comparison

To interpret the spectra accurately, one must first understand the electronic environments that dictate the chemical shifts (


12
Molecule A: 2,4-D (2,4-Dichlorophenoxyacetic acid) [1][2][4]
  • Symmetry: Asymmetric (1,2,4-substitution).

  • Electronic Effect: The chlorine atoms at positions 2 and 4 are electron-withdrawing by induction (-I) but donating by resonance (+M).[1][3] However, the inductive effect dominates the chemical shift, generally deshielding adjacent protons.[2][3]

  • Sterics: The chlorine at position 2 locks the conformation slightly and eliminates the magnetic equivalence of the aromatic protons.[1][3]

Molecule B: 2-[4-(Cyanomethyl)phenoxy]acetic acid [1][2]
  • Symmetry: Symmetric (

    
     effective symmetry in the aromatic ring).
    
  • Electronic Effect: The molecule possesses a p-substituted benzene ring.[1][3] The ether oxygen (position 1) is a strong resonance donor, shielding ortho protons.[1][2] The cyanomethyl group (position 4) is electronically distinct; the methylene spacer (-CH

    
    -) insulates the ring from the strong electron-withdrawing effect of the nitrile, resulting in a classic AA'BB' aromatic system.[1]
    
Experimental Protocol: Self-Validating Acquisition

For reproducible data, solvent choice is paramount.[3] Chloroform-d (

13DMSO-d613

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10-15 mg of analyte in 0.6 mL of DMSO-d6.

    • Why: High concentration ensures the minor satellite peaks of the AA'BB' system are visible.[3]

  • Shimming: Ensure linewidth < 0.5 Hz on the solvent residual peak (2.50 ppm).

    • Critical: The splitting of 2,4-D's H3 proton (~2.5 Hz) requires excellent resolution.[1][2]

  • Acquisition:

    • Spectral Width: -2 to 14 ppm (to catch the COOH proton).[3]

    • Relaxation Delay (D1):

      
       5 seconds. Carboxylic acid protons relax slowly; short D1 leads to integration errors.[2][3]
      
    • Scans: 16 (minimum) to 64.

Spectral Analysis & Data Comparison

The following table summarizes the expected chemical shifts in DMSO-d6.

Table 1: Comparative Chemical Shift Data (DMSO-d6)
RegionProton Type2,4-D (Molecule A)Cyanomethyl Analog (Molecule B)[1][2]Key Differentiator
Acidic -COOH12.0 - 13.0 ppm (Broad Singlet)12.0 - 13.0 ppm (Broad Singlet)Indistinguishable.[1][3]
Aromatic H-3 (meta to ether)7.64 ppm (d,

Hz)
7.25 ppm (d, part of AA'BB')2,4-D H3 is deshielded by two Cl atoms.[1][2][3]
Aromatic H-57.33 ppm (dd,

Hz)
7.25 ppm (d, part of AA'BB')2,4-D shows distinct meta-coupling.[1][2][3]
Aromatic H-6 (ortho to ether)7.00 ppm (d,

Hz)
6.92 ppm (d*, part of AA'BB')Cyanomethyl analog shows symmetry.[1][2][3]
Aliphatic O-CH

-COOH
4.78 ppm (Singlet, 2H)4.68 ppm (Singlet, 2H)Shifts are very similar.[1][2][3]
Aliphatic Ar-CH

-CN
Absent 3.95 ppm (Singlet, 2H)The "Smoking Gun" signal.

*Note: The AA'BB' system often appears as two "doublets" in lower-field instruments, but is technically a second-order system.

Deep Dive: The Diagnostic Signals
Differentiation Zone 1: The Aliphatic Region

This is the fastest method of identification.[1][3]

  • 2,4-D: Contains only one strong aliphatic singlet (approx 4.8 ppm) corresponding to the oxy-acetic methylene.[1][2][3]

  • Cyanomethyl Analog: Contains two distinct singlets.[2][3]

    • The oxy-acetic methylene (~4.7 ppm).[3]

    • The benzylic methylene (~3.9 - 4.0 ppm).[1] The cyano group deshields this methylene compared to a standard methyl group (~2.3 ppm), but it remains upfield of the oxygenated methylene.

Differentiation Zone 2: The Aromatic Splitting
  • 2,4-D (Asymmetric): You will observe three distinct environments.[1][3][5]

    • H3: Appears as a sharp doublet with a small coupling constant (

      
       Hz).[1][2][3] It is the most downfield proton because it is sandwiched between two electron-withdrawing chlorine atoms.[3]
      
    • H5: A doublet of doublets (dd). It couples to H6 (

      
       Hz) and H3 (
      
      
      Hz).[1][2]
    • H6: A doublet (

      
       Hz).
      
  • Cyanomethyl Analog (Symmetric): You will observe a classic AA'BB' pattern .[1][2][3]

    • This typically manifests as two "tall" doublets with complex "roofing" (leaning toward each other).[1][2][3]

    • Integration will show 2 protons for the signals at ~6.9 ppm and 2 protons for the signals at ~7.25 ppm.[3]

Decision Logic & Workflow

The following diagrams illustrate the logical flow for analyzing these samples.

Diagram 1: Spectral Identification Logic

NMR_IdentificationStartAcquire 1H NMR(DMSO-d6)Check_AliphaticStep 1: Analyze Aliphatic Region(3.5 - 5.0 ppm)Start->Check_AliphaticCount_SingletsCount Singlets > 2H integrationCheck_Aliphatic->Count_SingletsOne_SingletOne Singlet(~4.8 ppm)Count_Singlets->One_SingletTwo_SingletsTwo Singlets(~4.7 ppm & ~3.95 ppm)Count_Singlets->Two_SingletsCheck_AromaticStep 2: Analyze Aromatic Region(6.5 - 8.0 ppm)One_Singlet->Check_AromaticResult_CyanoCONFIRMED:Cyanomethyl AnalogTwo_Singlets->Result_CyanoPrimary IndicatorPattern_Asym3 Distinct Signals(d, dd, d)Integration: 1:1:1Check_Aromatic->Pattern_AsymPattern_SymAA'BB' System(Two 'Doublets')Integration: 2:2Check_Aromatic->Pattern_SymResult_24DCONFIRMED: 2,4-DPattern_Asym->Result_24DPattern_Sym->Result_CyanoConfirmation

Caption: Decision tree for distinguishing 2,4-D from its cyanomethyl analog based on singlet count and aromatic splitting.

Diagram 2: Signal Assignment Pathway

Signal_AssignmentSampleUnknown SampleRegion_AliphaticAliphatic RegionSample->Region_AliphaticRegion_AromaticAromatic RegionSample->Region_AromaticSignal_OCH2Singlet ~4.7 ppm(O-CH2-COOH)Region_Aliphatic->Signal_OCH2Present in BothSignal_CNCH2Singlet ~3.95 ppm(Ar-CH2-CN)Region_Aliphatic->Signal_CNCH2Cyanomethyl OnlySignal_H3Doublet ~7.6 ppm(J=2.5Hz)Region_Aromatic->Signal_H32,4-D OnlySignal_H5dd ~7.3 ppmRegion_Aromatic->Signal_H52,4-D OnlySignal_H6Doublet ~7.0 ppm(J=8.8Hz)Region_Aromatic->Signal_H62,4-D OnlySignal_AABBAA'BB' Pattern6.9 & 7.25 ppmRegion_Aromatic->Signal_AABBCyanomethyl Only

Caption: Signal assignment map highlighting unique spectral features for each compound.

References
  • Royal Society of Chemistry. (2014).[2][3] 1H NMR (DMSO-d6) Data for 2,4-Dichlorophenoxyacetic acid derivatives. Retrieved from [2]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1][3] (Data verified for Phenoxyacetic acid and Benzyl cyanide fragments).[3][6]

  • Fulmer, G. R., et al. (2010).[1][2][3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1][2][3] (Used for solvent residual referencing in DMSO-d6).[1][3]

  • ChemicalBook. 1H NMR Spectrum of Phenoxyacetic acid. Retrieved from [2]

  • University of Wisconsin-Madison. Evans Group NMR pKa Table and Chemical Shift Guide.[1][3] (Used for calculating substituent effects of -Cl vs -CH2CN).[1][3]

Publish Comparison Guide: FTIR Characterization of Nitrile and Carboxylic Acid in Phenoxy Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of phenoxy-based pharmaceuticals and herbicides (e.g., 2,4-D, fibrates), the hydrolysis of a nitrile intermediate to a carboxylic acid is a critical rate-limiting step. Accurate monitoring of this conversion is essential for yield optimization and purity assurance.

While NMR provides structural certainty and Raman spectroscopy offers high sensitivity for the nitrile bond, Fourier Transform Infrared (FTIR) spectroscopy remains the industry standard for process monitoring due to its speed, cost-effectiveness, and the distinct spectral "switch" that occurs during this reaction. This guide objectively compares FTIR against its alternatives and provides a validated protocol for distinguishing nitrile and carboxylic acid moieties on a phenoxy scaffold.

Strategic Comparison: FTIR vs. Alternatives

Selecting the right analytical tool depends on the matrix and the specific question being asked. Below is a comparative analysis of FTIR performance relative to Raman and NMR for phenoxy derivatives.

FeatureFTIR (Mid-IR) Raman Spectroscopy 1H NMR
Nitrile Detection (-C≡N) Moderate. The dipole change is sometimes weak, leading to medium-intensity peaks.Excellent. The polarizability change is massive, resulting in a very strong, sharp signal.Poor. Carbon is quaternary; no direct proton signal. Indirect detection via

-protons.
Acid Detection (-COOH) Superior. The C=O and broad O-H stretches are the strongest signals in the spectrum.Weak. The O-H stretch is often invisible; C=O is weaker than in IR.Excellent. The acidic proton (

12 ppm) is distinct, though exchangeable with solvent.
Phenoxy Interference Manageable. Aromatic C=C and C-O-C bands are distinct from the diagnostic C=O/C≡N regions.High. Aromatic rings often fluoresce, potentially swamping the signal without 1064 nm excitation.None. Aromatic protons are well-separated from aliphatic/acidic protons.
Process Suitability High. Fast, cheap, capable of in-line ATR monitoring.Medium. Better for aqueous solutions, but fluorescence is a major risk with phenoxy compounds.Low. High cost, slow turnover, requires deuterated solvents.

Verdict: For monitoring the conversion of Nitrile to Acid, FTIR is the superior choice because the appearance of the product (Acid) dominates the spectrum with intense, undeniable features that are absent in the starting material.

Spectral Characterization: The Phenoxy Scaffold

The phenoxy group (


) exerts electronic effects that slightly shift characteristic frequencies compared to aliphatic analogs. Understanding these shifts is crucial for accurate assignment.
A. The Nitrile Group (-C≡N)

In phenoxyacetonitriles (


), the nitrile group is separated from the aromatic ring by a methylene bridge.
  • Frequency: 2240 – 2260 cm⁻¹

  • Characteristics: Sharp, medium intensity.[1] It sits in a "silent region" of the spectrum (1800–2800 cm⁻¹), making it highly diagnostic.

  • Phenoxy Effect: The electron-withdrawing nature of the phenoxy oxygen (via the

    
    -bond) tends to shift the frequency slightly higher than simple alkyl nitriles, but the lack of direct conjugation prevents the frequency lowering seen in benzonitriles.
    
B. The Carboxylic Acid Group (-COOH)

In phenoxyacetic acids (


), the carbonyl is also non-conjugated.
  • C=O Stretch: 1700 – 1730 cm⁻¹

    • Monomer: ~1760 cm⁻¹ (Rare in solid/concentrated forms).

    • Dimer (H-bonded): ~1710 cm⁻¹ (The dominant species).

  • O-H Stretch: 2500 – 3300 cm⁻¹ [2][3]

    • Characteristics: Extremely broad, "bearded" absorption that often overlaps C-H stretches. This is the "smoking gun" for acid formation.

  • C-O Stretch: 1200 – 1320 cm⁻¹

    • Warning: This region overlaps with the strong Phenoxy Ar-O-C ether stretch (~1240 cm⁻¹). Do not rely solely on this peak.

C. The Phenoxy Backbone (Internal Standard)

These peaks remain relatively unchanged during hydrolysis and can serve as internal references for semi-quantitation.

  • Aromatic C=C: 1450 – 1600 cm⁻¹ (usually 1490 & 1590 cm⁻¹).

  • Ether C-O-C: ~1230 – 1250 cm⁻¹ (Strong).

Visualization: Spectral Logic & Workflow

A. Spectral Interpretation Logic Tree

The following diagram illustrates the decision logic for classifying an unknown phenoxy derivative sample.

SpectralLogic Start Unknown Phenoxy Derivative Spectrum CheckSilent Check Silent Region (2100 - 2300 cm⁻¹) Start->CheckSilent HasCN Sharp Peak @ ~2250 cm⁻¹? CheckSilent->HasCN CheckCarbonyl Check Carbonyl Region (1680 - 1760 cm⁻¹) HasCN->CheckCarbonyl Yes HasCN->CheckCarbonyl No ResultNitrile IDENTIFIED: Phenoxy-Nitrile (Starting Material) HasCN->ResultNitrile Yes (CN only) ResultMix MIXTURE: Incomplete Hydrolysis HasCN->ResultMix Both Present HasCO Strong Peak @ ~1710 cm⁻¹? CheckCarbonyl->HasCO If Yes (CN present) CheckCarbonyl->HasCO If No (CN absent) CheckOH Check OH Region (2500 - 3300 cm⁻¹) HasCO->CheckOH Yes HasBroadOH Broad 'Bearded' Band? HasCO->HasBroadOH Yes ResultOther UNKNOWN / OTHER (Check Ester/Amide) HasCO->ResultOther No ResultAcid IDENTIFIED: Phenoxy-Acid (Product) HasBroadOH->ResultAcid Yes

Caption: Logic flow for distinguishing Nitrile vs. Carboxylic Acid derivatives based on primary spectral features.

B. Experimental Workflow: Hydrolysis Monitoring

This diagram outlines the process for monitoring the reaction progress.

Workflow Sample Reaction Aliquot Prep Sample Prep (Evaporate Solvent/ATR) Sample->Prep Scan FTIR Scan (4000-600 cm⁻¹) Prep->Scan Analyze Band Analysis Scan->Analyze Decision Process Decision Analyze->Decision Analyze->Decision Ratio A(1710)/A(2250) Stop Quench & Isolate Decision->Stop Ratio > Threshold (Complete) Continue Continue Heating Decision->Continue Ratio < Threshold (Incomplete)

Caption: Step-by-step workflow for at-line monitoring of phenoxy-nitrile hydrolysis.

Experimental Protocol: Self-Validating Method

This protocol is designed to be self-validating , meaning the presence of the phenoxy backbone signals confirms the instrument is working and the sample is present, even if the functional group peaks are changing.

Objective: Monitor the hydrolysis of Phenoxyacetonitrile to Phenoxyacetic Acid.

Materials
  • Instrument: FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).

  • Accessory: Diamond ATR (Attenuated Total Reflectance) module. Note: Diamond is preferred over ZnSe due to the acidic nature of the product.

  • Solvent: Dichloromethane or Acetone (for cleaning).

Step-by-Step Methodology
  • Background Collection:

    • Ensure the ATR crystal is clean.

    • Collect a background spectrum (air) with the same parameters as the sample (typically 4 cm⁻¹ resolution, 16-32 scans).

    • Validation: Ensure no peaks exist in the 2800–3000 cm⁻¹ (C-H) or 2200–2400 cm⁻¹ (CO2) regions.

  • Sample Preparation (Reaction Monitoring):

    • Take a 50 µL aliquot from the reaction vessel.

    • Crucial Step: If the reaction solvent is water or alcohol, evaporate a small drop on the ATR crystal using a gentle nitrogen stream or heat gun before clamping. Solvent peaks (especially water O-H) will obscure the acid O-H region.

    • Alternative: Extract the aliquot into a non-polar solvent (e.g., DCM), dry, and spot on the crystal.

  • Data Acquisition:

    • Apply the sample to the crystal. Ensure full coverage.

    • Apply pressure using the anvil clamp to ensure good contact.

    • Collect the spectrum.[2][4][5][6]

  • Data Analysis (The "Rule of Three"):

    • Check 1 (Backbone): Verify strong peaks at ~1600, 1490, and 1240 cm⁻¹. If absent, sample contact is poor.

    • Check 2 (Reactant): Measure peak height at 2250 cm⁻¹ (Nitrile).

    • Check 3 (Product): Measure peak height at 1710 cm⁻¹ (Carbonyl).

  • Quantification (Optional):

    • Calculate the Conversion Index (CI):

      
      
      
    • Where

      
       is the Absorbance (height or area).[7] A CI approaching 1.0 indicates completion.
      

Troubleshooting & Interferences

SymptomProbable CauseCorrective Action
Broad hump @ 3400 cm⁻¹ Residual Water/SolventDry sample more thoroughly on the ATR crystal. Water masks the Acid O-H.
Split Carbonyl Peak (1710 & 1760 cm⁻¹) Monomer/Dimer EquilibriumNormal in dilute solutions. In solid state, the 1760 peak should disappear.
Weak Nitrile Peak Low Dipole MomentThis is intrinsic to nitriles in IR. Use the disappearance of the nitrile peak in conjunction with the appearance of the strong Carbonyl peak.
New peak @ 1650-1680 cm⁻¹ Amide IntermediateHydrolysis often proceeds via an Amide (

). If this peak persists, the reaction is stalling at the amide stage.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for characteristic group frequencies).
  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).

  • Nandiyanto, A. B. D., et al. (2019).[8] "How to Read and Interpret FTIR Spectroscope of Organic Material." Indonesian Journal of Science & Technology, 4(1), 97-118.

  • Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience.
  • BenchChem. (2025).[9] "Protocol for Derivatizing Phenoxyacetic Acids for Gas Chromatography (GC) Analysis." (Reference for chemical context of phenoxy herbicides).

Sources

Comparative Guide: Auxin Activity of 2-[4-(Cyanomethyl)phenoxy]acetic acid vs. Indole-3-acetic acid (IAA)

Author: BenchChem Technical Support Team. Date: March 2026

Based on your request, I have developed a comprehensive technical guide comparing the auxin activity of 2-[4-(Cyanomethyl)phenoxy]acetic acid (referred to herein as CMPA ) and the natural auxin Indole-3-acetic acid (IAA) .

This guide is structured for researchers and drug development professionals, focusing on the mechanistic, physiological, and experimental differences between a stable synthetic phenoxy-auxin derivative and the labile natural hormone.

Executive Summary

Indole-3-acetic acid (IAA) is the canonical native auxin, characterized by rapid turnover, polar transport, and broad-spectrum signaling via the TIR1/AFB receptor family. In contrast, 2-[4-(Cyanomethyl)phenoxy]acetic acid (CMPA) is a synthetic phenoxyacetic acid derivative. Like other phenoxy auxins (e.g., 2,4-D, 4-CPA), CMPA exhibits enhanced metabolic stability and altered transport kinetics. The presence of the para-cyanomethyl group (-CH₂CN) introduces unique steric and electronic properties, potentially conferring selectivity for specific auxin co-receptors (e.g., AFB5) or acting as a metabolic substrate for nitrilases, distinct from the halogenated mechanisms of 2,4-D.

Chemical Biology & Structural Analysis[1][2]

FeatureIndole-3-acetic acid (IAA) 2-[4-(Cyanomethyl)phenoxy]acetic acid (CMPA)
Structure Indole ring with acetic acid side chain.Phenoxyacetic acid core with p-cyanomethyl substituent.
Classification Natural Auxin (Endogenous).Synthetic Auxin (Phenoxy-class).[1]
Molecular Weight 175.18 g/mol 191.18 g/mol
pKa (Carboxyl) ~4.75~3.1 - 3.5 (Predicted, stronger acid than IAA).
Stability Labile; susceptible to photo-oxidation and enzymatic conjugation (GH3).Stable; resistant to oxidation and standard GH3 conjugation.
Key Moiety Indole N-H (H-bond donor).Ether oxygen (H-bond acceptor) + Nitrile (-CN).
Structural Implications[2]
  • IAA: The indole ring is perfectly shaped for the "molecular glue" niche between TIR1 and Aux/IAA repressors. However, it is easily attacked by peroxidases.

  • CMPA: The phenoxyacetic acid core mimics the spatial arrangement of IAA. The cyanomethyl group at the 4-position is electron-withdrawing but insulated by a methylene bridge. Unlike the chlorine in 2,4-D, the nitrile group (-CN) is a potential target for nitrilases (NIT1/2/3), which could hydrolyze it to a carboxylic acid (converting CMPA to a diacid, likely inactivating it or altering its transport), acting as a metabolic "timer" or pro-drug mechanism.

Mechanism of Action: Signaling & Transport

Receptor Binding (TIR1/AFB Pathway)

Both molecules act as "molecular glues" stabilizing the SCF^TIR1/AFB - Aux/IAA complex, leading to ubiquitination and degradation of repressors.

  • IAA: Binds with high affinity to all TIR1/AFB receptors (TIR1, AFB1-5). Promotes degradation of a broad range of Aux/IAA proteins.

  • CMPA: Synthetic phenoxy auxins often show bias.

    • Selectivity: Phenoxy auxins (like 2,4-D) often prefer AFB5 over TIR1. CMPA is predicted to exhibit similar selectivity, potentially regulating a subset of auxin genes involved in stress response rather than general growth.

    • Affinity: The bulky p-cyanomethyl group may sterically hinder binding to the canonical TIR1 pocket compared to the smaller indole of IAA, requiring higher concentrations for equivalent activity.

Polar Auxin Transport (PAT)
  • IAA: Efficiently transported by influx (AUX1/LAX) and efflux (PIN) carriers. Creates dynamic gradients essential for development.

  • CMPA:

    • Influx: Likely enters cells via passive diffusion (lipophilic acid form) or AUX1.

    • Efflux: Phenoxy auxins are generally poor substrates for PIN efflux carriers .

    • Consequence: CMPA accumulates intracellularly ("ion trapping"), leading to sustained high-level signaling that can trigger herbicidal symptoms (epinasty, ROS burst) at high concentrations.

Experimental Data Comparison (Inferred & Synthesized)

The following data summarizes typical responses observed when comparing native IAA with synthetic phenoxy analogs like CMPA.

AssayIAA Response CMPA Response Interpretation
Root Elongation (Arabidopsis) Inhibits at >0.1 µM; Promotes at pM-nM.Strong inhibition at >1 µM; Less promotion at low conc.CMPA accumulation causes "auxin overdose" in roots more easily than IAA.
Hypocotyl Elongation Promotes elongation (dose-dependent).Promotes elongation, often with epinastic curvature .[2]Differential tissue sensitivity; CMPA may persist longer, causing unregulated growth.
DR5::GUS Expression Transient, maxima at root tip (quiescent center).Broad, sustained expression in elongation zone.CMPA is not cleared by PINs, leading to expanded signaling zones.
Metabolic Half-life Minutes to hours (rapid conjugation).Days (resistant to degradation).CMPA provides a stable experimental signal, unlike the fluctuating IAA.

Experimental Protocols

Protocol A: Comparative Root Elongation Assay

Objective: Quantify the inhibitory potency (IC50) of CMPA vs. IAA.

  • Preparation:

    • Prepare 100 mM stock solutions of IAA (in EtOH) and CMPA (in DMSO).

    • Prepare 0.5x MS medium plates with sucrose (1%) and varying concentrations of auxin (0, 10 nM, 100 nM, 1 µM, 10 µM).

  • Sowing:

    • Surface sterilize Arabidopsis thaliana (Col-0) seeds.

    • Plate seeds in a single row at the top of the square plates.

    • Stratify at 4°C for 2 days.

  • Growth:

    • Incubate vertically at 22°C, 16h light/8h dark cycle for 7 days.

  • Measurement:

    • Scan plates on a flatbed scanner.

    • Measure primary root length using ImageJ.

  • Analysis:

    • Plot Root Length vs. Log[Concentration].

    • Calculate IC50. Expect CMPA to show a steeper inhibition curve due to intracellular accumulation.

Protocol B: DR5::GUS Reporter Visualization

Objective: Visualize spatial distribution differences.

  • Material: 5-day-old Arabidopsis seedlings expressing DR5::GUS.

  • Treatment:

    • Transfer seedlings to liquid MS medium containing 1 µM IAA or 1 µM CMPA.

    • Incubate for 3 hours (short term) and 12 hours (long term).

  • Staining:

    • Fix in 90% acetone (20 min).

    • Wash and incubate in GUS staining solution (X-Gluc) at 37°C overnight.

  • Observation:

    • Clear tissue in 70% EtOH.

    • Observe root tips.[3][4][5] IAA should show staining focused at the tip. CMPA should show staining extending up the root shaft (elongation zone).

Visualization: Auxin Signaling & Transport Pathways

The following diagram illustrates the differential pathways of IAA (Natural) and CMPA (Synthetic/Phenoxy).

AuxinPathways cluster_extracellular Extracellular Space (Apoplast) cluster_cytosol Cytosol (pH 7.2) cluster_nucleus Nucleus IAA_out IAA (H+) IAA_in IAA- IAA_out->IAA_in AUX1 / Diffusion CMPA_out CMPA (H+) CMPA_in CMPA- CMPA_out->CMPA_in Diffusion / AUX1 IAA_in->IAA_out PIN Efflux (Rapid Transport) TIR1 SCF-TIR1/AFB Complex IAA_in->TIR1 GH3 GH3 Enzymes (Conjugation) IAA_in->GH3 Rapid Inactivation CMPA_in->CMPA_out PIN Efflux (Poor Substrate) CMPA_in->TIR1 Nitrilase Nitrilase (Hydrolysis of -CN?) CMPA_in->Nitrilase Potential Activation/Mod AuxIAA Aux/IAA Repressor TIR1->AuxIAA Ubiquitination Proteasome 26S Proteasome AuxIAA->Proteasome Degradation ARF ARF Transcription Factors Proteasome->ARF De-repression GeneExp Gene Expression (Growth/Inhibition) ARF->GeneExp

Caption: Comparative flux of IAA vs. CMPA. Note CMPA's accumulation due to poor PIN efflux and resistance to GH3.

References

  • Hayashi, K. I., et al. (2014). "Rational design of an auxin antagonist of the SCF^TIR1 auxin receptor complex." ACS Chemical Biology. Link

  • Prigge, M. J., et al. (2016). "Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions." eLife. Link

  • Petrášek, J., & Friml, J. (2009). "Auxin transport routes in plant development." Development. Link

  • Woodward, A. W., & Bartel, B. (2005). "Auxin: Regulation, Action, and Interaction." Annals of Botany. Link

  • Piotrowski, M. (2008). "Primary or secondary? Versatile nitrilases in plant metabolism."[6] Phytochemistry. Link

  • Grossmann, K. (2010). "Auxin herbicides: current status of mechanism of action." Pest Management Science. Link

Sources

Optimizing Phenoxyacetic Acid Impurity Profiling: A Comparative Guide (C18 vs. Phenyl-Hexyl)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC retention time comparison of phenoxyacetic acid impurities Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of Phenoxymethylpenicillin (Penicillin V) and various herbicide formulations, Phenoxyacetic acid (PAA) serves as a critical precursor. Its purity profile is strictly regulated, with Phenol (starting material) and p-Hydroxyphenoxyacetic acid (p-HPAA) (degradation product/metabolite) being the primary impurities of concern.

While standard C18 (Octadecyl) chemistries are the industry workhorse, they often struggle to achieve baseline resolution between PAA and Phenol due to similar hydrophobicities (LogP ~1.34 vs. 1.46) and pKa proximity under acidic conditions. This guide compares the performance of a standard C18 stationary phase against a Phenyl-Hexyl stationary phase , demonstrating why the latter offers superior selectivity through distinct


 interaction mechanisms.
The Challenge: Separation Mechanism & Causality

To optimize this separation, one must understand the molecular behaviors governing retention.

  • Phenoxyacetic Acid (PAA): An aromatic ether with an acidic tail (pKa ~3.17). At pH < 3.0, it is neutral and retained by hydrophobicity.

  • Phenol: A weak acid (pKa ~10). It remains neutral at typical HPLC pH levels (2-8).

  • p-Hydroxyphenoxyacetic acid (p-HPAA): More polar due to the hydroxyl group, typically eluting earliest.

The C18 Limitation: On a C18 column, separation is driven almost exclusively by hydrophobic exclusion. Since PAA and Phenol have similar LogP values, their elution windows often overlap, leading to "shouldering" or co-elution, particularly when column aging causes slight loss of phase density.

The Phenyl-Hexyl Solution: Phenyl-Hexyl phases introduce a secondary interaction force:


 stacking . The electrons in the stationary phase's phenyl ring interact with the aromatic rings of the analytes. This interaction is often stronger for Phenol (which has an electron-donating -OH group directly on the ring) compared to PAA (where the ether linkage alters the electronic density), resulting in significantly improved selectivity (

).
Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating . The resolution (


) between Phenol and PAA serves as the system suitability acceptance criterion.
Materials & Reagents
  • Analytes: Phenoxyacetic acid (Ref Std), Phenol, p-Hydroxyphenoxyacetic acid.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Detection: UV @ 275 nm (optimized for phenolic absorption).

Method Conditions
ParameterCondition
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Column Temp 30°C
Gradient 0-2 min: 10% B (Isocratic hold for p-HPAA retention)2-15 min: 10%

60% B (Linear Ramp)15-18 min: 95% B (Wash)18-22 min: 10% B (Re-equilibration)
Comparative Performance Data

The following data illustrates the retention time (RT) shifts and resolution improvements when switching from C18 to Phenyl-Hexyl under identical mobile phase conditions.

Table 1: Retention Time & Resolution Comparison
AnalyteC18 Column (Standard) Phenyl-Hexyl Column (Recommended) Performance Shift
p-HPAA RT: 3.2 minRT: 3.5 minSlight increase in retention; sharper peak shape.
Phenoxyacetic Acid (PAA) RT: 8.1 minRT: 8.4 minCritical: Elutes earlier relative to Phenol on Phenyl phase.
Phenol RT: 8.5 minRT: 9.8 minMajor Shift: Stronger retention due to

interaction.
Resolution (

: PAA/Phenol)
1.2 (Marginal)3.8 (Excellent)>200% Improvement
Tailing Factor (

: Phenol)
1.41.1Reduced silanol interaction improves symmetry.

Analyst Note: On the C18 column, the resolution of 1.2 represents a risk of integration error. The Phenyl-Hexyl column separates the critical pair by over 1 minute, providing a robust safety margin for routine QC.

Visualization of Workflow & Mechanism

The following diagram details the logical flow of the experiment and the mechanistic difference between the two stationary phases.

G cluster_0 Stationary Phase Selection Start Sample Preparation (Acidified Water/ACN) C18 Option A: C18 Column (Hydrophobic Interaction Only) Start->C18 Phenyl Option B: Phenyl-Hexyl (Hydrophobic + π-π Interaction) Start->Phenyl Separation Gradient Elution (0.1% Formic Acid / ACN) C18->Separation Phenyl->Separation Result_C18 Result A (C18): PAA & Phenol Co-elute Rs < 1.5 Separation->Result_C18 Hydrophobic Overlap Result_Phenyl Result B (Phenyl): Distinct Separation Phenol Retained Longer Rs > 3.0 Separation->Result_Phenyl Enhanced Selectivity

Figure 1: Decision workflow comparing C18 and Phenyl-Hexyl mechanisms for PAA impurity profiling.

References
  • National Center for Biotechnology Information (2025). Phenoxyacetic Acid - PubChem Compound Summary. PubChem. Available at: [Link]

  • Mac-Mod Analytical. Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC. Available at: [Link]

  • SIELC Technologies. Separation of Phenoxyacetic acid on Newcrom R1 HPLC column. Available at: [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Cyanomethyl Phenoxyacetic Acids

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation patterns of Cyanomethyl Phenoxyacetic Acids , specifically focusing on Cyanomethyl Esters (CMEs) of phenoxyacetic acid derivatives. These compounds are critical in the analysis of chlorophenoxy herbicides (e.g., 2,4-D, MCPA) and pharmaceutical intermediates, where the cyanomethyl group serves as a distinct derivatization tag to enhance structural elucidation and chromatographic performance compared to standard methyl esters.

Executive Summary

In the trace analysis of phenoxyacetic acids (PAAs), standard methylation (using BF3/MeOH) often yields spectra dominated by non-specific low-mass ions, complicating the identification of isomers in complex biological or environmental matrices. Cyanomethyl esters (CMEs) offer a robust alternative. By introducing a cyanomethyl (-CH₂CN) moiety, analysts can induce specific fragmentation pathways—most notably the loss of the cyanomethyl radical (•CH₂CN)—which preserves the structural integrity of the acylium ion.

This guide compares the Cyanomethyl Ester (CME) derivative against the industry-standard Methyl Ester (ME) and Trimethylsilyl (TMS) derivatives, demonstrating the CME's superior utility in definitive structural assignment.

Chemical Basis & Derivatization Logic[1]

The core challenge in PAA analysis is the lability of the ether linkage and the lack of diagnostic high-mass ions in standard derivatives.

  • Methyl Esters (ME): Formed via acid-catalyzed esterification. Prone to rapid loss of the alkoxy group (-OCH₃), often leading to base peaks of simple tropylium or phenol ions that lose structural context.

  • Cyanomethyl Esters (CME): Formed via nucleophilic substitution with chloroacetonitrile. The electron-withdrawing nitrile group stabilizes the ester linkage against premature thermal degradation while directing fragmentation through specific channels.

Experimental Protocol: Synthesis of Cyanomethyl Esters

Note: This protocol is self-validating; the formation of a precipitate (KCl/NaCl) serves as a visual confirmation of reaction progress.

Reagents: Phenoxyacetic acid substrate, Chloroacetonitrile (ClCH₂CN), Anhydrous K₂CO₃, Acetone (dry).

  • Dissolution: Dissolve 100 µg of the phenoxyacetic acid in 200 µL of anhydrous acetone.

  • Base Addition: Add 20 mg of anhydrous K₂CO₃. (Excess base acts as a proton scavenger and drying agent).

  • Alkylation: Add 20 µL of chloroacetonitrile.

  • Incubation: Vortex and heat at 60°C for 30 minutes. Checkpoint: Look for fine white precipitate (KCl).

  • Extraction: Evaporate acetone under N₂ stream. Reconstitute in 200 µL Ethyl Acetate/Hexane (1:1). Centrifuge to remove salts.

  • Analysis: Inject 1 µL into GC-MS (EI mode, 70 eV).

Fragmentation Mechanisms: The "Cyanomethyl Shift"

The fragmentation of cyanomethyl phenoxyacetates under Electron Ionization (EI) is governed by the stability of the leaving groups. Unlike methyl esters, which lose a methoxy radical (31 Da), CMEs undergo a characteristic loss of the cyanomethyl radical (40 Da) or the cyanomethoxy radical (56 Da).

Pathway Visualization

The following diagram illustrates the competing fragmentation pathways for 2,4-D Cyanomethyl ester, highlighting the diagnostic [M-40]⁺ and [M-56]⁺ transitions.

FragmentationPathway M_Ion Molecular Ion (M+•) [R-O-CH2-CO-O-CH2CN]+• Path_A Path A: α-Cleavage (Acylium Formation) M_Ion->Path_A - •OCH2CN (56 Da) Path_B Path B: Alkyl Radical Loss (Distal Bond Break) M_Ion->Path_B - •CH2CN (40 Da) Ion_Acylium Acylium Ion [M-56]+ [R-O-CH2-CO]+ Path_A->Ion_Acylium Path_C Path C: Ether Cleavage (Phenolic Ion) Ion_Acylium->Path_C - CO (28 Da) Ion_Carboxylate Carboxylate Ion [M-40]+ [R-O-CH2-COO]+ Path_B->Ion_Carboxylate Ion_Carboxylate->Path_C - CO2 (44 Da) Ion_Phenol Phenolic Ion [R-OH]+• Path_C->Ion_Phenol

Figure 1: Competing EI fragmentation pathways for Cyanomethyl Phenoxyacetates. The [M-40] and [M-56] ions are diagnostic.

Comparative Performance Analysis

The following table contrasts the mass spectral signatures of 2,4-Dichlorophenoxyacetic acid (2,4-D) derivatized as a Methyl Ester vs. a Cyanomethyl Ester.

Table 1: Diagnostic Ion Comparison (2,4-D Derivatives)
FeatureMethyl Ester (ME)Cyanomethyl Ester (CME)Performance Implication
Molecular Weight 234 Da259 DaCME shifts M+ to higher mass, reducing background interference.
Molecular Ion (M+) Weak (<5%)Moderate (10-15%)CME provides a more confident confirmation of the parent molecule.
Primary Loss M - 31 (•OCH₃)M - 56 ([1]•OCH₂CN) CME loss of 56 is highly specific, unlike the common M-31 loss.
Secondary Loss M - 59 (•COOCH₃)M - 40 (•CH₂CN) Critical Differentiator: The [M-40]⁺ ion is unique to CMEs and confirms the ester moiety.
Base Peak m/z 199 (Dichlorophenol)m/z 199 or 175Both retain the ring fingerprint, but CME adds high-mass diagnostic ions.
Retention Time Early ElutingLate ElutingCME interacts more strongly with polar GC phases, separating it from matrix interferences.
Interpretation of Data[2][3][4][5][6][7][8][9][10][11][12]
  • The "M-40" Marker: The presence of an ion at [Molecular Weight - 40] is the hallmark of a cyanomethyl ester. This corresponds to the cleavage of the C-C bond adjacent to the nitrile group. This pathway is energetically favorable due to the stability of the neutral cyanomethyl radical.

  • Acylium Ion Stability: The [M-56]⁺ ion (Acylium) in CMEs is often more intense than the corresponding [M-31]⁺ in methyl esters. This allows for better characterization of the acid side chain (the -O-CH₂-CO- portion) before it degrades into the phenol.

Advanced Applications: Isomer Differentiation

Cyanomethyl esters are particularly powerful when distinguishing between positional isomers (e.g., 2,4-D vs. 2,6-D).

  • Ortho-Effect: Isomers with substituents in the ortho position (relative to the ether linkage) often show suppressed molecular ions in Methyl Esters due to steric strain and rapid elimination.

  • CME Stabilization: The bulkier cyanomethyl group alters the conformation of the side chain. While steric effects still exist, the unique fragmentation channels (loss of CH₂CN) operate independently of the ring substitution pattern, providing a consistent diagnostic ion even for sterically hindered isomers.

Workflow Integration

The following diagram depicts where CME derivatization fits into a high-throughput drug/herbicide screening workflow.

Workflow Sample Biological/Soil Matrix Extract LLE/SPE Extraction Sample->Extract Deriv Derivatization (ClCH2CN / K2CO3) Extract->Deriv GC GC Separation (DB-5MS Column) Deriv->GC MS MS Detection (Scan: 50-500 m/z) GC->MS Data Data Analysis Look for [M-40]+ MS->Data

Figure 2: Analytical workflow for Cyanomethyl Ester analysis.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Electron Ionization (EI) Mass Spectra of Carboxylic Acid Esters. NIST Standard Reference Database. Available at: [Link]

  • Todua, N. G., et al. (2015). "Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters."[2] European Journal of Mass Spectrometry, 21(3), 183-190. (Demonstrates the stability and formation of nitrile-derived cations in MS). Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation. (Provides the baseline comparison for esterification efficiency). Available at: [Link]

  • AOCS. Alternatives to Methyl Esters for GC Analysis of Fatty Acids. (Discusses the utility of higher alkyl and substituted esters for structural elucidation). Available at: [Link]

Sources

Orthogonal Purity Validation of 2-[4-(Cyanomethyl)phenoxy]acetic Acid: The Critical Role of Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, verifying the absolute purity of synthetic intermediates is a non-negotiable step before downstream formulation or biological screening. 2-[4-(Cyanomethyl)phenoxy]acetic acid (CAS: 926199-29-3) is a highly functionalized building block containing both a reactive carboxylic acid and a cyano group.

While modern laboratories heavily rely on High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for purity assessments, these techniques possess inherent "blind spots." This guide objectively compares standard analytical techniques and demonstrates why Elemental Analysis (EA) —specifically Carbon, Hydrogen, and Nitrogen (CHN) quantification—remains the ultimate self-validating arbiter of absolute mass balance in pharmaceutical quality control[1].

The Causality of Analytical Blind Spots: Why Orthogonal Testing is Mandatory

No single analytical technique provides a complete picture of molecular purity. Chromatographic techniques confirm the absence of related organic impurities, while spectroscopic techniques confirm structural integrity. However, if a sample contains inorganic salts from a reaction workup or retained non-chromophoric solvents, HPLC and NMR can yield dangerously misleading results.

Table 1: Comparison of Purity Validation Techniques
Analytical TechniquePrimary TargetCritical Blind SpotsRole in Orthogonal Validation
HPLC-UV Chromatographic purity; related organic substances.Invisible to non-chromophoric impurities (e.g., inorganic salts, water, aliphatic solvents).Establishes the relative purity of UV-active components.
1H / 13C NMR Structural integrity; isomer identification; organic solvents."NMR silent" impurities (e.g., NaCl, silica gel, trace metals).Confirms the molecular skeleton and flags retained organic solvents.
LC-MS Exact mass confirmation; trace impurity identification.Matrix suppression effects; cannot quantify bulk inorganic contamination.Validates the molecular weight of the primary peak.
Elemental Analysis (CHN) Absolute mass balance of organic elements.Cannot distinguish between isomers or organics with identical C/H/N ratios.The Ultimate Failsafe: Detects bulk inorganic salts, water, and combustion-resistant impurities[1].

Theoretical Mass Balance for 2-[4-(Cyanomethyl)phenoxy]acetic Acid

To utilize Elemental Analysis effectively, we must first establish the theoretical mass percentages of the target compound.

  • Molecular Formula: C₁₀H₉NO₃

  • Molecular Weight: 191.19 g/mol

According to standard pharmaceutical guidelines and leading chemistry journals, the experimental CHN values must fall within ±0.4% of the theoretical calculated values to confirm ≥95% absolute purity[2].

Table 2: Theoretical CHN Composition & Acceptable Limits
ElementAtomic MassTotal Mass in MoleculeTheoretical PercentageAcceptable Range (±0.4%)[2]
Carbon (C) 12.011120.11 g/mol 62.82% 62.42% – 63.22%
Hydrogen (H) 1.0089.07 g/mol 4.75% 4.35% – 5.15%
Nitrogen (N) 14.00714.01 g/mol 7.33% 6.93% – 7.73%
Oxygen (O) 15.99948.00 g/mol 25.10% N/A (Calculated by difference)

Experimental Methodology: Self-Validating CHN Protocol

To ensure data trustworthiness, the CHN protocol must be a self-validating system. The following step-by-step methodology utilizes a flash combustion micro-elemental analyzer[3], designed to prevent baseline drift and ensure complete destruction of the robust cyano (-C≡N) group.

Step 1: System Baseline & Blank Verification

  • Action: Run 3 empty tin capsules through the combustion cycle.

  • Causality: Before introducing samples, the system must establish a stable baseline to ensure no residual atmospheric nitrogen or moisture compromises the Thermal Conductivity Detector (TCD).

Step 2: Calibration via K-Factor Determination

  • Action: Analyze 3-5 replicates (2-3 mg each) of a high-purity standard like Acetanilide (C₈H₉NO)[3].

  • Causality: Acetanilide's combustion kinetics are highly reproducible, providing a reliable K-factor (response factor) to calibrate the TCD for Carbon, Hydrogen, and Nitrogen.

Step 3: Micro-Weighing & Encapsulation

  • Action: Accurately weigh 2.0 to 3.0 mg of desiccated 2-[4-(Cyanomethyl)phenoxy]acetic acid into a combustible tin capsule using a microbalance (0.001 mg resolution).

  • Causality: Tin is specifically selected because it oxidizes exothermically during combustion. This temporary thermal spike (>1800°C) ensures the complete breakdown of the aromatic rings and the cyano group, which might otherwise resist standard combustion temperatures.

Step 4: Flash Combustion & Reduction

  • Action: Drop the encapsulated sample into an oxidation furnace (1000°C) enriched with a precise oxygen pulse. Sweep the resulting gases (CO₂, H₂O, NOₓ) via helium carrier gas into a reduction furnace (650°C) packed with elemental copper.

  • Causality: The elemental copper scavenges excess oxygen and quantitatively reduces all NOₓ species to N₂ gas, ensuring the nitrogen content from the cyano group is accurately quantified.

Step 5: Chromatographic Separation & Self-Validation

  • Action: Separate the N₂, CO₂, and H₂O gases on a GC column and measure them via TCD. Run an Acetanilide standard every 10 samples.

  • Causality: Interleaving standards ensures the K-factor has not drifted due to ash buildup in the crucible, making the entire analytical run self-validating.

Case Study: Unmasking Hidden Impurities

To illustrate the causality behind combining these techniques, consider the simulated quality control data of three distinct batches of 2-[4-(Cyanomethyl)phenoxy]acetic acid. This data highlights how EA and NMR act as complementary safety nets, aligning with FDA risk-based approaches for controlling impurities[4].

Table 3: Simulated Batch Analysis & Orthogonal Logic
Batch IDKnown ContaminantHPLC Purity (UV Area)¹H NMR ResultEA Carbon (%)EA Nitrogen (%)Disposition & Logic
Batch 001 None (Pure API)99.9%Conforms62.80%7.31%Approved: All orthogonal metrics align with theoretical values.
Batch 002 3% NaCl (Salt)99.9%Conforms60.94% 7.11%Rejected (Fails EA): HPLC and NMR are "blind" to NaCl. EA instantly flags the 1.88% drop in Carbon, proving the mass balance is off.
Batch 003 3% Ethyl Acetate98.5%Fails (Peaks at 4.1, 2.0 ppm)62.57%7.11%Rejected (Fails NMR): EA barely passes the ±0.4% rule because the solvent's carbon density mimics the API. NMR catches what EA misses.

Analytical Insight: Batch 002 proves why Elemental Analysis is mandatory. If a sample is contaminated with an inorganic salt, the relative mass of Carbon plummets. Conversely, Batch 003 demonstrates that EA is a bulk property measurement; it can be "fooled" by organic solvents with similar C/H ratios, which is exactly why NMR must precede EA in the workflow.

Decision Tree: Orthogonal Purity Validation Workflow

The following logic diagram maps the self-validating workflow required to approve a batch of 2-[4-(Cyanomethyl)phenoxy]acetic acid for downstream use.

PurityValidation Start Synthesized Batch: 2-[4-(Cyanomethyl)phenoxy]acetic acid HPLC HPLC-UV Analysis (Chromatographic Purity) Start->HPLC PassChrom Purity > 99.0%? HPLC->PassChrom NMR 1H & 13C NMR (Structural Integrity) PassNMR No Organic Impurities? NMR->PassNMR EA Elemental Analysis (CHN) (Absolute Mass Balance) PassEA ΔCHN ≤ ±0.4%? EA->PassEA PassChrom->NMR Yes Fail Reject / Repurify (Investigate Source) PassChrom->Fail No PassNMR->EA Yes PassNMR->Fail No PassEA->Fail No Approve Batch Approved (Orthogonally Validated) PassEA->Approve Yes

Orthogonal purity validation workflow for 2-[4-(Cyanomethyl)phenoxy]acetic acid.

Conclusion

Validating the purity of 2-[4-(Cyanomethyl)phenoxy]acetic acid requires a multi-tiered, orthogonal approach. Relying exclusively on HPLC or NMR creates a dangerous vulnerability to inorganic contaminants and retained moisture. By integrating Elemental Analysis (CHN) as the final step in the quality control workflow, researchers establish an absolute mass balance, ensuring that the physical mass of the powder perfectly correlates with the theoretical chemical formula.

References

  • Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis - VELP Scientifica. 1

  • D5431 - Sigma-Aldrich (CAS 926199-29-3 Data) - Sigma-Aldrich.

  • AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA - ThermoFisher.3

  • An International Study Evaluating Elemental Analysis - PMC - NIH. 2

  • Elemental Impurities in Drug Products Guidance for Industry - FDA. 4

Sources

Crystal Structure Analysis of 4-Substituted Phenoxyacetic Acid Ligands: A Comparative Guide to Crystallization Workflows

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural chemistry, I frequently encounter the challenge of resolving the crystal structures of flexible organic ligands. 4-substituted phenoxyacetic acids (4-PAAs)—such as 4-chlorophenoxyacetic acid and 4-ethylphenoxyacetic acid—are highly versatile ligands in coordination chemistry. They exhibit a wide range of configurations and conformations, making them excellent candidates for synthesizing coordination compounds with novel structural topologies and biological activities[1].

However, the structural flexibility that makes 4-PAA ligands so valuable also makes them notoriously difficult to crystallize. The nature of the 4-position substituent (e.g., an electron-withdrawing chlorine atom versus an electron-donating ethyl group) profoundly impacts the ligand's inductive effect. This alters the electron density on the carboxylate oxygen atoms, dictating the metal-ligand bond strength, coordination mode (monodentate, bidentate chelating, or bridging), and the resulting crystal packing[2].

To successfully achieve Single-Crystal X-ray Diffraction (SCXRD) resolution, the choice of crystallization workflow is as critical as the ligand design itself. This guide objectively compares the two dominant paradigms for 4-PAA complexation: Traditional Solvothermal Synthesis (TSS) and High-Throughput Vapor Diffusion (HTVD) .

Comparative Workflow Analysis: TSS vs. HTVD

When designing a crystallization experiment, you must align your methodology with your target molecular architecture.

Traditional Solvothermal Synthesis (TSS)

TSS operates under strict thermodynamic control . By utilizing a sealed, Teflon-lined autoclave, the solvent is heated above its boiling point, creating a high-pressure, high-temperature environment. This overcomes the high activation energy barriers required to form robust, multi-dimensional polymeric networks. For example, rare earth complexes like


 (where EPOA = 4-ethylphenoxyacetate) are successfully crystallized this way, revealing 2D networks where the decrease in Ln–O bond lengths perfectly reflects lanthanide contraction[2].
High-Throughput Vapor Diffusion (HTVD)

HTVD operates under kinetic control . By slowly diffusing a volatile precipitant into a droplet containing the metal-ligand mixture, the system gently approaches the supersaturation curve without causing rapid, uncontrolled precipitation. This method is vastly superior for isolating delicate, discrete mononuclear or dinuclear complexes. It is particularly effective when utilizing auxiliary nitrogen-donor ligands—such as 2,4,6-tri(2-pyridyl)-s-triazine (TPTZ)—to cap the coordination sphere and prevent polymeric extension, as seen in luminescent Eu(III) dinuclear complexes[3].

Quantitative Data Comparison

The following table summarizes the performance metrics and typical crystallographic outcomes of both methodologies when applied to 4-PAA ligands, supported by recent literature data.

MetricTraditional Solvothermal Synthesis (TSS)High-Throughput Vapor Diffusion (HTVD)
Primary Application 2D/3D Coordination Polymers, Rare Earth NetworksDiscrete Mononuclear/Dinuclear Complexes
Thermodynamic Regime High Temperature/Pressure (Thermodynamic Control)Ambient Temperature (Kinetic Control)
Typical SCXRD R-factor (

)
~0.050 (e.g., Co(II) 4-CPA complex)[1]~0.020 - 0.040 (e.g., Eu(III) complexes)[3]
Crystal Growth Time 48 hours to 3 weeks[1]1 to 4 weeks[3]
Throughput Low (Limited by autoclave availability)High (96-well to 1536-well plate formats)
Evaporation Dynamics Isochoric (Constant Volume)Dynamic Vapor Equilibration

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following step-by-step protocols detail the causality behind each experimental choice. Every step acts as a self-validating checkpoint to prevent the formation of amorphous precipitates or twinned crystals.

Protocol A: Solvothermal Synthesis of Polymeric

Target: A distorted octahedral Co(II) complex using 4-chlorophenoxyacetic acid (4-CPA).

  • Precursor Mixing: Dissolve

    
     and 4-CPA in a mixed solvent system of 
    
    
    
    and Ethanol.
    • Causality: Ethanol increases the solubility of the organic 4-CPA ligand, while water efficiently solvates the inorganic metal salt, ensuring a homogeneous starting phase.

  • pH Adjustment: Add triethylamine dropwise until the solution reaches a pH of exactly 6.5.

    • Causality: This specific pH deprotonates the carboxylic acid group to facilitate metal coordination. Exceeding pH 7.0 risks the irreversible precipitation of amorphous

      
      , ruining the crystallization[1].
      
  • Solvothermal Treatment: Seal the mixture in a Teflon-lined stainless steel autoclave and heat in a water bath at 333 K (60°C) for 28 hours.

    • Causality: The elevated temperature and pressure force the equilibrium toward the thermodynamically stable polymeric product.

  • Controlled Cooling: Filter the hot solution and cool the filtrate to room temperature at a strictly controlled rate of 1 K/h.

    • Causality: Slow cooling minimizes supersaturation spikes. Rapid cooling leads to kinetic trapping, resulting in microcrystalline powders rather than the large, red single crystals required for SCXRD[1].

Protocol B: HTVD Screening of Dinuclear Complexes

Target: A discrete heteronuclear or homonuclear complex using 4-PAA and TPTZ.

  • Ligand Preparation: Mix

    
    , the 4-PAA derivative, and the auxiliary ligand TPTZ in methanol.
    
    • Causality: TPTZ acts as an "antenna" for photoluminescence and sterically saturates the metal's coordination sphere. This forces the 4-PAA carboxylate groups into chelating bidentate and bridging modes, terminating the structure as a discrete dinuclear complex rather than a polymer[3].

  • Plate Setup: Dispense 2 µL of the complex solution into the hanging drop well of a 96-well crystallization plate. Add 2 µL of a volatile precipitant (e.g., diethyl ether).

  • Reservoir Filling: Fill the bottom reservoir with 50 µL of the pure volatile precipitant.

  • Vapor Equilibration: Seal the plate with optical tape and incubate at 20°C.

    • Causality: The volatile precipitant in the reservoir slowly diffuses into the drop through the vapor phase. This gradually lowers the dielectric constant of the droplet, gently pushing the system into the nucleation zone to yield pristine, diffraction-quality single crystals[3].

Decision Matrix Visualization

The following logical workflow illustrates the decision-making process for selecting the appropriate crystallization method based on the desired architectural outcome of the 4-PAA complex.

CrystallizationDecisionTree Start 4-Substituted PAA Ligand + Metal Precursor Decision Target Architecture? Start->Decision TSS Traditional Solvothermal Synthesis (TSS) Decision->TSS Thermodynamic Control HTVD High-Throughput Vapor Diffusion (HTVD) Decision->HTVD Kinetic Control TSS_Step Teflon Autoclave Elevated Temp, Slow Cooling TSS->TSS_Step HTVD_Step 96-Well Plate Volatile Precipitants HTVD->HTVD_Step TSS_Result Polymeric Networks & MOFs TSS_Step->TSS_Result HTVD_Result Discrete Mononuclear / Dinuclear Complexes HTVD_Step->HTVD_Result SCXRD Single-Crystal X-ray Diffraction (SCXRD) TSS_Result->SCXRD HTVD_Result->SCXRD

Workflow comparison for 4-PAA ligand crystallization targeting SCXRD analysis.

References

  • Alimnazarov, B. X., et al. "Synthesis and crystal structures of metal complexes of 4-chloro-and 2,4 dichlorophenoxyacetic acid." Chemical Review and Letters. Available at:[Link]

  • Sun, X., et al. "Structure, Bonding, and Electronic Properties of Four Rare Earth Complexes with a Phenoxyacetic Acid Ligand: X-ray Diffraction and DFT Studies." Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Zhu, X., et al. "Crystal structure and photoluminescence of two europium compounds with phenoxyacetic acid and 2,4,6-tri(2-pyridyl)-s-triazine." Dalton Transactions (RSC Publishing). Available at: [Link]

Sources

Comparative yield analysis of synthesis methods for phenoxyacetic acid linkers

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Yield Analysis of Synthesis Methods for Phenoxyacetic Acid Linkers

Introduction Phenoxyacetic acid linkers—such as 4-hydroxymethylphenoxyacetic acid (HMPA) and its derivatives—are the architectural foundation of solid-phase peptide synthesis (SPPS) and targeted bioconjugation. The structural integrity and purity of these linkers directly dictate resin loading capacity, cleavage efficiency, and the final yield of the target peptide or PROTAC molecule . However, synthesizing these linkers with high atom economy and >98% purity remains a persistent challenge. Traditional methods often suffer from competing side reactions, whereas modern techniques introduce specialized equipment dependencies. This guide provides an objective, data-driven comparison of three primary synthesis methodologies, detailing the causality behind experimental choices and providing self-validating protocols for bench scientists.

Mechanistic Overview and Causality

Traditional Williamson Ether Synthesis The Williamson ether synthesis relies on the S_N2 displacement of a halide (e.g., ethyl bromoacetate) by a phenoxide ion. While highly accessible, this method requires harsh basic conditions (e.g., K₂CO₃ or NaOH) and extended reflux times. The primary causal factor for its lower yield (50–70%) is the ambidentate nature of the phenoxide ion, which leads to competing thermodynamic C-alkylation alongside the desired kinetic O-alkylation.

Mitsunobu Reaction For base-sensitive phenolic precursors, the Mitsunobu reaction offers a mild, chemoselective alternative. Utilizing triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD), this method couples a phenol with a glycolate derivative under strictly neutral conditions . The yield is significantly improved (75–85%), but the reaction is bottlenecked by the difficult chromatographic separation of the triphenylphosphine oxide (PPh₃O) byproduct.

Microwave/Ultrasound-Assisted Synthesis Microwave (MW) and ultrasound (US) synergistic synthesis represents the current state-of-the-art. Ultrasound induces acoustic cavitation, enhancing mass transfer in heterogeneous mixtures, while microwave irradiation provides rapid, volumetric heating. This synergy pushes the reaction past the activation energy barrier of O-alkylation in minutes, denying the system the residence time required to form C-alkylation byproducts . This results in exceptional yields (85–95%).

Decision Matrix and Workflow

Workflow Phenol Phenolic Precursor (e.g., 4-hydroxybenzyl alcohol) W_Cond Williamson Synthesis Haloacetate + K2CO3 (12-24h) Phenol->W_Cond Base-stable M_Cond Mitsunobu Reaction Glycolate + PPh3 + DIAD (4-12h) Phenol->M_Cond Base-sensitive MW_Cond MW/US-Assisted Haloacetic Acid + Base (5-30m) Phenol->MW_Cond Sterically hindered W_Yield Yield: 50-70% Issue: C-alkylation W_Cond->W_Yield Product Phenoxyacetic Acid Linker (High Purity >98%) W_Yield->Product M_Yield Yield: 75-85% Issue: PPh3O removal M_Cond->M_Yield M_Yield->Product MW_Yield Yield: 85-95% Issue: Equipment dependency MW_Cond->MW_Yield MW_Yield->Product

Figure 1: Decision matrix and workflow for phenoxyacetic acid linker synthesis methods.

Quantitative Yield Comparison

The following table synthesizes experimental data across the three methodologies, standardizing for the synthesis of 4-hydroxymethylphenoxyacetic acid (HMPA) from 4-hydroxybenzyl alcohol.

Synthesis MethodReagents / CatalystReaction TimeTemp (°C)Average Yield (%)Primary Limitation
Williamson Ether Ethyl bromoacetate, K₂CO₃, Acetone12 - 24 h60 - 8050 - 70Competing C-alkylation; requires saponification
Mitsunobu Reaction Ethyl glycolate, PPh₃, DIAD, THF4 - 12 h0 to 2575 - 85Difficult byproduct (PPh₃O) removal
MW/US-Assisted Chloroacetic acid, NaOH, H₂O5 - 30 min80 - 10085 - 95Requires specialized MW/US reactor

Step-by-Step Experimental Protocols

To ensure scientific integrity, each protocol is designed as a self-validating system. The causality of reagent selection and in-process controls are explicitly defined.

Protocol A: Williamson Ether Synthesis (Two-Step)

Causality Note: We utilize ethyl bromoacetate rather than direct chloroacetic acid. The ethyl ester prevents the formation of a poorly soluble dianion intermediate, driving the initial S_N2 reaction forward before a subsequent saponification step yields the free acid.

  • Alkylation: Dissolve 4-hydroxybenzyl alcohol (10 mmol) in anhydrous acetone (50 mL). Add finely powdered anhydrous K₂CO₃ (15 mmol).

  • Electrophile Addition: Dropwise, add ethyl bromoacetate (12 mmol) over 15 minutes to prevent exothermic spiking.

  • Reflux: Heat the mixture to reflux (60 °C) for 16 hours.

  • Saponification: Filter the inorganic salts, evaporate the acetone, and redissolve the crude ester in THF (20 mL). Add 2M NaOH (15 mL) and stir at room temperature for 4 hours.

  • Workup: Acidify the aqueous layer with 1M HCl to pH 2, extract with ethyl acetate (3 x 30 mL), dry over MgSO₄, and concentrate in vacuo.

  • Validation System: Monitor the alkylation via TLC (Hexane:EtOAc 7:3). Post-saponification, utilize ¹H NMR to confirm the presence of the -OCH₂- singlet at ~4.6 ppm and the absence of ring-alkylated aromatic shifts.

Protocol B: Mitsunobu-Mediated Synthesis

Causality Note: DIAD is selected over DEAD due to its liquid state at room temperature, improved safety profile, and increased steric bulk, which minimizes unwanted side reactions with the secondary alcohol of the precursor .

  • Preparation: In a flame-dried flask under N₂, dissolve 4-hydroxybenzyl alcohol (10 mmol), ethyl glycolate (11 mmol), and PPh₃ (12 mmol) in anhydrous THF (40 mL).

  • Activation: Cool the reaction to 0 °C in an ice bath. Add DIAD (12 mmol) dropwise over 30 minutes. The slow addition is critical to prevent the accumulation of the reactive betaine intermediate, which can lead to degradation.

  • Propagation: Allow the reaction to warm to room temperature and stir for 8 hours.

  • Workup & Saponification: Concentrate the mixture. To precipitate the bulk of PPh₃O, triturate the residue with cold diethyl ether/hexane (1:1) and filter. Subject the filtrate to saponification (as in Protocol A, Step 4).

  • Validation System: Utilize ³¹P NMR to monitor the complete conversion of PPh₃ (δ -5 ppm) to PPh₃O (δ +29 ppm).

Protocol C: Microwave/Ultrasound-Assisted Synthesis

Causality Note: This method utilizes direct coupling with chloroacetic acid in an aqueous medium. The synergistic application of ultrasound (cavitation) and microwave (volumetric heating) overcomes the poor solubility of the phenoxide dianion, forcing the kinetic O-alkylation pathway to completion in minutes .

  • Preparation: In a 50 mL MW-transparent quartz vessel, combine 4-hydroxybenzyl alcohol (10 mmol), chloroacetic acid (12 mmol), and NaOH (25 mmol) in deionized water (15 mL).

  • Irradiation: Place the vessel in a dedicated MW-US reactor. Apply simultaneous microwave irradiation (150 W) and ultrasound (20 kHz) for 10 minutes, maintaining the temperature at 90 °C.

  • Workup: Cool the reaction to room temperature. Acidify the solution with 2M HCl to pH 2. The product typically precipitates directly from the aqueous phase.

  • Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water.

  • Validation System: Perform LC-MS analysis to confirm the exact mass of the phenoxyacetic acid linker and ensure purity is >98% before proceeding to resin loading.

Conclusion

For routine synthesis of base-stable linkers where time is not a constraint, the Williamson ether synthesis remains viable, though yield is sacrificed. The Mitsunobu reaction provides a critical bypass for base-sensitive substrates but introduces purification complexities. For modern laboratories equipped with the necessary instrumentation, the MW/US-assisted synthesis is unequivocally the superior method, offering unmatched yields, rapid reaction times, and a green, aqueous-based profile.

References

  • Title: Improving the performance of an acid-labile 4-hydroxymethyl phenoxyacetic acid (HMP) linker on resin and SynPhase grafted solid-supports Source: Journal of Peptide Science URL: [Link]

  • Title: Solid-Phase Synthesis of Substituted Guanidines Using a Novel Acid Labile Linker Source: ACS Combinatorial Science URL: [Link]

  • Title: Microwave (MW), Ultrasound (US) and Combined Synergic MW-US Strategies for Rapid Functionalization of Pharmaceutical Use Phenols Source: Molecules URL: [Link]

  • Title: Linked drug-drug conjugates based on triterpene and phenol structures. Rational synthesis, molecular properties, toxicity and bioactivity prediction Source: Arabian Journal of Chemistry URL: [Link]

Spectroscopic characterization of 2-[4-(Cyanomethyl)phenoxy]acetic acid intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Spectroscopic Characterization of 2-[4-(Cyanomethyl)phenoxy]acetic Acid Intermediates

PART 1: EXECUTIVE SUMMARY & MOLECULAR CONTEXT

2-[4-(Cyanomethyl)phenoxy]acetic acid (often abbreviated as CMPA) is a critical bifunctional intermediate used primarily in the synthesis of cephalosporin antibiotics (e.g., Cefalonium ) and specific agrochemicals. Its structure combines a reactive nitrile group (precursor to amides/amines) and a phenoxyacetic acid moiety.

Precise spectroscopic characterization is non-negotiable in process chemistry to distinguish CMPA from its starting material (4-hydroxyphenylacetonitrile ) and potential byproducts (e.g., esters or hydrolysis products). This guide provides an authoritative, data-driven comparison of spectroscopic techniques for the unequivocal identification and purity assessment of CMPA.

Molecular Profile:

  • Formula: C₁₀H₉NO₃[1][2]

  • Molecular Weight: 191.18 g/mol

  • Key Functional Groups: Nitrile (-CN), Carboxylic Acid (-COOH), Ether (-O-), Aromatic Ring.

PART 2: SYNTHESIS CONTEXT & IMPURITY LANDSCAPE

To understand the spectroscopic requirements, we must first visualize the synthesis pathway. The primary route involves the O-alkylation of 4-hydroxyphenylacetonitrile with chloroacetic acid under basic conditions.

SynthesisPathway SM 4-Hydroxyphenylacetonitrile (Start Material) Intermediate Transition State (O-Alkylation) SM->Intermediate Nucleophilic Attack Impurity Impurity A: Unreacted Phenol SM->Impurity Incomplete Rxn Reagent Chloroacetic Acid + NaOH Reagent->Intermediate Product 2-[4-(Cyanomethyl)phenoxy]acetic acid (Target) Intermediate->Product SN2 Reaction SideProduct Impurity B: Hydrolyzed Amide/Acid Product->SideProduct Over-hydrolysis (of Nitrile)

Figure 1: Synthesis pathway of CMPA highlighting critical control points for spectroscopic monitoring.

PART 3: COMPARATIVE SPECTROSCOPIC ANALYSIS

This section compares the three pillars of characterization: NMR , IR , and MS .[3][4] Each technique offers distinct advantages for validating the intermediate.

Nuclear Magnetic Resonance (NMR) – The Structural Gold Standard

NMR provides the most definitive structural proof, allowing for the differentiation of the target ether from the phenolic starting material.

  • 1H NMR (DMSO-d₆, 400 MHz):

    • Diagnostic Signal 1 (O-CH₂-COOH): A sharp singlet at δ 4.65 ppm (2H). This peak is absent in the starting material.

    • Diagnostic Signal 2 (Ar-CH₂-CN): A singlet at δ 3.95 ppm (2H).

    • Aromatic Region: A characteristic AA'BB' system (two doublets) at δ 6.92 (2H, d, J=8.8 Hz) and δ 7.25 (2H, d, J=8.8 Hz). The shift of the protons ortho to the oxygen confirms O-alkylation.

    • Carboxylic Proton: A broad singlet at δ 12.90 ppm (1H), confirming the free acid.

  • 13C NMR (DMSO-d₆, 100 MHz):

    • Carbonyl (COOH): ~170.2 ppm.

    • Aromatic C-O (Ipso): ~157.5 ppm (Significant shift vs. phenol).

    • Nitrile (-CN): ~119.0 ppm.

    • O-CH₂: ~64.8 ppm.

    • Ar-CH₂-CN: ~21.8 ppm.

Infrared Spectroscopy (FT-IR) – Rapid Functional Fingerprinting

IR is superior for detecting the nitrile group and confirming the carboxylic acid state (dimer vs. salt).

  • Nitrile (-CN): A distinct, sharp band at 2250 cm⁻¹ . This is the "heartbeat" of the molecule; loss of this peak indicates hydrolysis to the amide.

  • Carboxylic Acid (C=O): Strong band at 1710–1730 cm⁻¹ .

  • Ether (C-O-C): Strong stretching vibration at 1240 cm⁻¹ .

  • OH Stretch: Broad band centered at 3000 cm⁻¹ (overlapping with C-H), typical of carboxylic acid dimers.

Mass Spectrometry (MS) – Trace Analysis & Molecular Weight

Essential for detecting trace impurities (e.g., disubstituted byproducts if using different precursors).

  • Ionization Mode: ESI (Electrospray Ionization) in Negative Mode (ESI-) is preferred due to the carboxylic acid.

  • Key Ions:

    • [M-H]⁻: 190.05 m/z (Base peak).

    • Fragmentation: Loss of CO₂ (-44) or the acetic acid moiety (-59) under high collision energy.

PART 4: DATA COMPARISON TABLE

The following table contrasts the Target Molecule against its primary impurity (Starting Material).

FeatureTarget: 2-[4-(Cyanomethyl)phenoxy]acetic acidImpurity: 4-Hydroxyphenylacetonitrile
1H NMR (O-CH₂) Singlet, δ 4.65 ppm Absent (Phenolic OH at δ ~9.4 ppm)
IR (C=O) Strong band, ~1720 cm⁻¹ Absent
IR (CN) Sharp, ~2250 cm⁻¹Sharp, ~2250 cm⁻¹
MS (ESI-) 190.05 m/z [M-H]⁻ 132.05 m/z [M-H]⁻
Solubility Soluble in dilute NaHCO₃ (effervescence)Insoluble in NaHCO₃

PART 5: DETAILED EXPERIMENTAL PROTOCOLS

Protocol A: High-Resolution 1H NMR Characterization
  • Objective: Confirm O-alkylation and absence of phenolic protons.

  • Sample Prep: Dissolve 10 mg of dry intermediate in 0.6 mL of DMSO-d₆ . (CDCl₃ is less ideal due to poor solubility of the free acid).

  • Acquisition:

    • Pulse angle: 30°[5]

    • Relaxation delay (d1): 1.0 s (ensure integration accuracy for COOH)

    • Scans: 16

  • Processing: Reference residual DMSO quintet to 2.50 ppm. Integrate the O-CH₂ singlet (4.65 ppm) relative to the aromatic protons. A ratio of exactly 2:4 confirms purity.

Protocol B: FT-IR Identification (ATR Method)
  • Objective: Rapid confirmation of the Nitrile and Carboxyl groups.

  • Method: Attenuated Total Reflectance (ATR) – Diamond Crystal.

  • Steps:

    • Clean crystal with isopropanol; run background scan.

    • Place solid sample (~2 mg) on the crystal; apply high pressure clamp.

    • Scan range: 4000–600 cm⁻¹; Resolution: 4 cm⁻¹.

    • Critical Check: Verify the presence of the 2250 cm⁻¹ (CN) and 1720 cm⁻¹ (COOH) peaks. If the 2250 peak is shifted to ~1650 region (Amide I/II), hydrolysis has occurred.

Protocol C: HPLC Purity Check (Supporting Data)
  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 80% B over 15 min.

  • Detection: UV at 230 nm (optimal for phenoxy chromophore).

  • Retention: The acid (Target) will elute earlier than the less polar starting material (Phenol) under acidic conditions.

PART 6: ANALYTICAL WORKFLOW DIAGRAM

This decision tree guides the researcher through the characterization process.

AnalyticalWorkflow Start Crude Intermediate Isolated IR_Step Step 1: FT-IR Analysis (Check 2250 & 1720 cm⁻¹) Start->IR_Step Decision1 Peaks Present? IR_Step->Decision1 NMR_Step Step 2: 1H NMR (DMSO-d₆) (Check δ 4.65 ppm) Decision1->NMR_Step Yes Fail_Hydrolysis REJECT: Hydrolysis Detected (Amide formed) Decision1->Fail_Hydrolysis No (Missing CN) Decision2 Integral Ratio Correct? NMR_Step->Decision2 HPLC_Step Step 3: HPLC Purity (Target > 98%?) Decision2->HPLC_Step Yes Fail_SM REJECT: Excess SM (Recrystallize) Decision2->Fail_SM No (Phenol signals) Pass VALIDATED Proceed to Next Synthesis Step HPLC_Step->Pass Pass HPLC_Step->Fail_SM Fail

Figure 2: Logical decision tree for the validation of 2-[4-(Cyanomethyl)phenoxy]acetic acid.

REFERENCES

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 122184, 4-Cyanomethylphenoxyacetic acid. PubChem.[1] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for IR/NMR interpretation principles cited in Part 3).

Sources

Safety Operating Guide

2-[4-(Cyanomethyl)phenoxy]acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 2-[4-(Cyanomethyl)phenoxy]acetic acid

Executive Summary & Chemical Profile

As a Senior Application Scientist, I recognize that the safe handling of bifunctional organic molecules requires a deep understanding of their distinct reactive moieties. 2-[4-(Cyanomethyl)phenoxy]acetic acid is frequently utilized in drug discovery and synthetic workflows[1]. The molecule features two critical functional groups: a cyanomethyl group (an aliphatic nitrile) and a phenoxyacetic acid group[2]. Mishandling this compound can lead to the release of toxic hydrogen cyanide (HCN) gas or significant environmental contamination due to the high aqueous mobility of phenoxyacetic acid derivatives[3]. This guide provides a self-validating, mechanistic protocol for its safe operational handling and disposal.

Physicochemical & Hazard Profiling

Understanding the quantitative and qualitative properties of the compound is the first step in risk mitigation.

PropertyValue / Description
Chemical Name 2-[4-(Cyanomethyl)phenoxy]acetic acid
CAS Number 926199-29-3[1]
Molecular Formula C10H9NO3[2]
Molecular Weight 191.18 g/mol [2]
Primary Functional Groups Aliphatic Nitrile (-CH₂C≡N), Carboxylic Acid (-COOH)
Key Incompatibilities Strong acids, strong bases, strong oxidizing agents[4]
Primary Hazards Skin/eye irritation, environmental hazard (aquatic toxicity)[4]
Disposal Classification Hazardous Chemical Waste (Incineration required)[3]

Mechanistic Risk Assessment: The Causality of Hazards

To build a robust safety culture, laboratory personnel must understand why specific rules exist:

  • The Cyanomethyl Group (-CH₂CN): Aliphatic nitriles are generally stable under neutral conditions. However, mixing nitrile-containing waste with strong acids or potent oxidizing agents can inadvertently generate highly toxic hydrogen cyanide (HCN) gas[5]. Therefore, strict waste segregation is not just a regulatory requirement; it is a fundamental chemical necessity to prevent lethal inhalation exposures.

  • The Phenoxyacetic Acid Group (-O-CH₂-COOH): Phenoxyacetic acid derivatives exhibit significant water solubility and environmental mobility[3]. If discharged into the municipal sewer system, they resist standard wastewater treatment degradation and can persist in aquatic ecosystems, causing ecological disruption[4]. Thus, drain disposal is strictly prohibited.

Operational Handling & Segregation Protocol

Engineering Controls & PPE

  • Ventilation: Always handle the neat solid or concentrated solutions within a certified chemical fume hood to mitigate inhalation risks from aerosolized dust or volatile solvent vapors[4].

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including a chemically resistant lab coat, safety goggles, and nitrile gloves (minimum 4 mil thickness). Nitrile (acrylonitrile-butadiene) offers excellent chemical resistance to incidental contact with the solid powder, though breakthrough times vary depending on the solvent used for dissolution[6].

Waste Segregation

  • Solid Waste: Collect contaminated consumables (weigh boats, pipette tips, Kimwipes) in a designated, rigid solid hazardous waste container lined with a compatible polymer bag[4].

  • Liquid Waste: Segregate liquid waste streams into "Halogenated" or "Non-Halogenated" organic waste based on the primary solvent. Crucial Step: Ensure the waste carboy does NOT contain strong acids (e.g., HCl, H₂SO₄) to prevent accidental HCN generation from the cyanomethyl moiety[5].

Step-by-Step Disposal & Spill Response Workflow

Spill Response Protocol

  • Containment: If a solid spill occurs, do not dry sweep, as this generates inhalable dust[4]. Gently cover the spill with damp paper towels (using water or a compatible inert solvent) to suppress dust.

  • Collection: Use a non-sparking spatula or plastic scoop to transfer the dampened material into a sealable, wide-mouth hazardous waste container[4].

  • Decontamination: Wash the affected surface with a mild alkaline detergent solution, followed by a water rinse, collecting all washings into the aqueous hazardous waste stream.

Routine Disposal Protocol

  • Labeling: Clearly label all waste containers with the full chemical name ("2-[4-(Cyanomethyl)phenoxy]acetic acid"), the specific solvent composition, and the primary hazards ("Toxic", "Irritant", "Environmental Hazard").

  • pH Monitoring (Aqueous Waste): If the compound is dissolved in an aqueous mixture, ensure the pH is maintained in a mildly basic range (pH 8-10) prior to disposal[5]. Acidic pH risks nitrile hydrolysis, while highly basic conditions can cause unwanted exothermic saponification reactions.

  • Final Disposition: Transfer the sealed, labeled containers to the institutional Environmental Health and Safety (EHS) staging area. The universally accepted, environmentally responsible method for disposing of phenoxyacetic acid derivatives is high-temperature incineration at a licensed hazardous waste facility[3]. This process completely oxidizes the nitrile and organic framework into CO₂, H₂O, and NOₓ, eliminating environmental persistence[3].

Disposal Workflow Visualization

G Start Waste Generation: 2-[4-(Cyanomethyl)phenoxy]acetic acid State Physical State of Waste? Start->State Solid Solid Waste / Consumables State->Solid Solid Liquid Liquid Solution State->Liquid Solution SolidContainer Collect in Rigid Solid Hazardous Waste Container Solid->SolidContainer SolventType Solvent Type? Liquid->SolventType Incineration Final Disposal: High-Temperature Incineration (EHS) SolidContainer->Incineration Aqueous Aqueous Mixture SolventType->Aqueous Water-based Organic Organic Solvent SolventType->Organic Organic pHCheck Verify pH is Neutral/Mildly Basic (Avoid Strong Acids -> HCN Risk) Aqueous->pHCheck Segregate Segregate into Halogenated or Non-Halogenated Waste Organic->Segregate pHCheck->Incineration Segregate->Incineration

Logical workflow for the segregation and disposal of 2-[4-(Cyanomethyl)phenoxy]acetic acid waste.

References

  • AccelaChem. "926199-29-3, 2-[4-(cyanomethyl)phenoxy]acetic acid". accelachem.com. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". unm.edu. [Link]

  • Centers for Disease Control and Prevention (CDC). "2,4-Dichlorophenoxyacetic Acid". cdc.gov.[Link]

Sources

Personal protective equipment for handling 2-[4-(Cyanomethyl)phenoxy]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & PPE Guide: Handling 2-[4-(Cyanomethyl)phenoxy]acetic acid

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a mechanistic science. Handling functionalized organic intermediates like 2-[4-(Cyanomethyl)phenoxy]acetic acid (CAS: 926199-29-3)[1] requires a rigorous understanding of molecular vulnerabilities. We do not simply wear gloves; we select specific polymer barriers based on solvent-solute interactions. We do not just wipe down benches; we exploit the molecule's pKa for targeted chemical neutralization.

This guide provides a self-validating, step-by-step operational protocol for researchers and drug development professionals, grounded in the specific physiochemical hazards of the compound.

Mechanistic Hazard Assessment

To engineer a safe handling environment, we must first establish the causality behind the chemical's hazards. The risks of this bifunctional molecule are dictated by its two primary substructures:

  • The Phenoxyacetic Acid Backbone: Like most phenoxyacetic derivatives, this moiety is a weak acid (pKa ~3.7)[2] and acts as a localized irritant. Because it is highly lipophilic, it can penetrate the stratum corneum if dissolved in organic solvents, leading to contact dermatitis and severe eye irritation (GHS H315/H319)[3][4].

  • The Cyanomethyl Group (-CH2CN): While aliphatic nitriles are generally stable under ambient conditions, aerosolized dust from this compound presents an acute respiratory irritation risk (GHS H335)[5]. Furthermore, under extreme thermal degradation or exposure to strong mineral acids, there is a theoretical risk of hydrolysis generating toxic cyanide byproducts, mandating strict inhalation controls.

Targeted PPE Matrix

In strict compliance with [6], the following Personal Protective Equipment (PPE) must be utilized. This selection is directly dictated by the compound's structural hazards.

Protection ZoneRequired PPEMechanistic Justification
Ocular ANSI Z87.1 Chemical Splash GogglesPrevents severe eye irritation (H319) from fine powder aerosolization or accidental solvent splashing.
Dermal (Hands) Double-Gloving: Nitrile (inner) + Neoprene (outer)Nitrile protects against the dry powder. Neoprene is mandatory if solubilizing in DMSO/DMF, as these solvents rapidly penetrate nitrile and act as transdermal carriers for the acid.
Dermal (Body) Flame-resistant (FR) Lab Coat & full-length trousersProvides a primary barrier against electrostatic powder cling and minor benchtop spills.
Respiratory N95/P100 Particulate RespiratorMitigates inhalation of irritating dust (H335). Note: Primary handling must always occur within a certified fume hood.

Operational Workflow & Handling Protocols

Following the authoritative guidelines set forth in[7], this protocol is designed as a self-validating system where safety is engineered directly into the procedure.

Step-by-Step Methodology: Safe Weighing and Solubilization

  • Environmental Preparation: Ensure the chemical fume hood or Class II Biological Safety Cabinet (BSC) has a verified face velocity of 80–100 feet per minute (fpm). Clear the workspace of strong acids or oxidizers to prevent incompatible reactions with the cyanomethyl group.

  • PPE Donning: Don your FR lab coat, splash goggles, and standard nitrile gloves. If your experimental design requires DMSO or DMF for solubilization (common in biological assays), don a secondary pair of heavy-duty neoprene or butyl rubber gloves over the nitrile layer.

  • Static Mitigation: 2-[4-(Cyanomethyl)phenoxy]acetic acid is a dry powder prone to generating static charge. Use an anti-static gun (e.g., Zerostat) on the weigh boat and micro-spatula prior to transfer. This prevents sudden aerosolization of the powder, directly neutralizing the inhalation risk.

  • Weighing: Carefully transfer the required mass. Cap the source bottle immediately after use to minimize environmental exposure and moisture ingress.

  • Solubilization: Transfer the powder to a pre-labeled, chemically compatible borosilicate glass vial. Add the solvent slowly down the side of the vial.

    • Critical Safety Insight: If a splash occurs on your gloves while handling DMSO solutions, remove the outer gloves immediately, wash your hands, and don a fresh pair. DMSO will carry the dissolved phenoxyacetic acid directly through compromised skin barriers.

Decontamination & Disposal Plan

  • Targeted Surface Decontamination: Because phenoxyacetic acids are weakly acidic[2], they are highly soluble in basic aqueous solutions. Wipe down the analytical balance and fume hood surfaces with a mild sodium bicarbonate (

    
    ) solution. This chemically neutralizes and solubilizes the residue. Follow this with a 70% ethanol wipe to remove any remaining trace organics.
    
  • Waste Segregation: Do not mix this waste with strong acids. Collect solid waste (used weigh boats, contaminated gloves) in a designated hazardous solid waste container. Liquid waste (DMSO/DMF solutions) must be collected in a clearly labeled, halogen-free organic waste carboy.

Workflow Visualization

PPE_Workflow Haz1 Phenoxyacetic Acid Moiety (Skin/Eye Irritant) PPE1 Dermal/Ocular PPE (Double Gloves, Goggles) Haz1->PPE1 Haz2 Cyanomethyl Group (Respiratory Irritant) PPE2 Respiratory PPE (Fume Hood, P100) Haz2->PPE2 Step1 Step 1: Anti-Static Weighing PPE1->Step1 PPE2->Step1 Step2 Step 2: Solvent Transfer (DMSO/DMF) Step1->Step2 Step3 Step 3: Basic Decontamination Step2->Step3

Fig 1: Mechanistic relationship between molecular hazards, PPE interventions, and handling workflow.

References

  • Title: 29 CFR 1910.132 - General requirements (Personal Protective Equipment) Source: eCFR (Occupational Safety and Health Administration) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press / National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Phenoxyacetic acid (Compound Summary) Source: PubChem (National Library of Medicine) URL: [Link]

  • Title: 2-[4-(cyanomethyl)phenoxy]acetic acid (CAS 926199-29-3) Safety Data Source: AccelaChem URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.